molecular formula C14H17ClN2O2 B1461089 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 1949836-83-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Cat. No.: B1461089
CAS No.: 1949836-83-2
M. Wt: 280.75 g/mol
InChI Key: JLJIFULDSFVBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIFULDSFVBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its application in synthesis, formulation, and biological screening.

Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane scaffold represents a unique three-dimensional structure that has garnered attention in the field of medicinal chemistry. The inherent rigidity and defined spatial orientation of substituents make it an attractive framework for the design of novel therapeutic agents. The introduction of a benzyl group at the 2-position and the presence of a dione functionality create a molecule with specific steric and electronic properties that can influence its interaction with biological targets. The hydrochloride salt form is often utilized to enhance solubility and facilitate handling.

Recent studies have highlighted the potential of related N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione as anticonvulsant agents, suggesting a possible therapeutic avenue for compounds based on this scaffold.[1]

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound and its corresponding free base is presented below.

PropertyThis compound2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (Free Base)
Molecular Formula C₁₄H₁₇ClN₂O₂C₁₄H₁₆N₂O₂
Molecular Weight 280.75 g/mol 244.29 g/mol [][3]
CAS Number 1949836-83-21148044-35-2[][3]
Appearance Typically a white to off-white solidNot specified

Structural Elucidation: Insights from a Close Analog

While the crystal structure of this compound is not publicly available, a detailed X-ray diffraction analysis of the closely related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, provides significant insights into the conformational geometry of the spiro[4.4]nonane core.[4]

In this analog, both of the five-membered rings that constitute the spiro system adopt an envelope conformation.[4] The dihedral angle between the two rings is a critical parameter defining the overall shape of the molecule.[4] This structural information is invaluable for computational modeling and understanding the potential binding modes of this compound with its biological targets.

Synthesis and Characterization

The synthesis of N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione has been described in the literature, providing a potential route to obtain the target compound.[1] A general synthetic approach is outlined below.

Synthesis_Workflow start Starting Materials step1 Reaction with Benzylamine start->step1 step2 Cyclization step1->step2 step3 Purification step2->step3 step4 Salt Formation (HCl) step3->step4 product 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl step4->product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach
  • Reaction: The appropriate starting materials are dissolved in a suitable solvent. Benzylamine is added, and the reaction mixture is stirred, often with heating, to facilitate the initial condensation.

  • Cyclization: A cyclizing agent or thermal conditions are applied to promote the formation of the spirocyclic dione ring system.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the free base.

  • Salt Formation: The purified free base is dissolved in an appropriate solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Spectroscopic and Analytical Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the aromatic region of 7.2-7.5 ppm) and the methylene protons of the benzyl group. The protons on the spirocyclic core will likely appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the dione functionality (typically in the range of 170-180 ppm). The aromatic carbons of the benzyl group will resonate in the 125-140 ppm region, while the aliphatic carbons of the spiro[4.4]nonane skeleton will appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione, typically found in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the free base (C₁₄H₁₆N₂O₂) at a mass-to-charge ratio (m/z) of approximately 244.29. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the spirocyclic ring system.

Physicochemical Properties: Key Parameters in Drug Development

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. While the exact melting point of this compound is not reported, it is expected to be a sharp, defined value for a pure crystalline substance.

Solubility

The solubility of a compound in various solvents is a crucial parameter for its handling, formulation, and biological testing. As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility compared to its free base.

A general workflow for determining solubility is as follows:

Solubility_Workflow start Compound & Solvents step1 Prepare Saturated Solutions start->step1 step2 Equilibrate step1->step2 step3 Separate Solid & Liquid Phases step2->step3 step4 Quantify Solute Concentration (e.g., HPLC, UV-Vis) step3->step4 result Determine Solubility step4->result

Caption: Standard experimental workflow for solubility determination.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For this compound, the pKa of the protonated amine is a key determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectroscopy.

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting candidate for further investigation in drug discovery. The diazaspiro[4.4]nonane core provides a rigid scaffold that can be functionalized to interact with specific biological targets. The reported anticonvulsant activity of related compounds suggests that this molecule could be explored for its potential in treating neurological disorders.[1]

Conclusion

This technical guide has summarized the available physicochemical information for this compound. While fundamental identifiers are known, a comprehensive experimental characterization of its properties such as melting point, solubility, pKa, and detailed spectral data is still needed. The structural insights from a closely related analog and the synthetic routes to similar compounds provide a solid foundation for future research. Further investigation into these properties is essential for unlocking the full potential of this compound in medicinal chemistry and drug development.

References

  • [No author listed]. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. [Link]
  • PubChem. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. [Link]
  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. European Journal of Advanced Chemistry Research.
  • PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane. [Link]
  • PubChem. (5S)-7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. [Link]
  • [No author listed]. (2025). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research.
  • PubChem. 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione. [Link]
  • [No author listed]. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]
  • SpectraBase. N-BENZYL-2-AZASPIRO-[4.4]-NONANE-6-ONE. [Link]

Sources

Mastering the Solubility of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Research

In the realm of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a compound's suitability for biological screening and formulation. For novel compounds like 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, dimethyl sulfoxide (DMSO) is a near-universal solvent for initial in vitro assays. Therefore, a comprehensive understanding of its solubility in DMSO is not merely a technical detail but a foundational piece of data that dictates experimental design and influences the interpretation of biological results.

This guide provides a detailed exploration of the solubility of this compound in DMSO. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the practical implications for researchers.

Compound Profile: this compound

PropertyValueSource
CAS Number 1949836-83-2[1]
Molecular Formula C₁₄H₁₇ClN₂O₂[1]
Molecular Weight 280.75 g/mol [1]
Purity ≥97%[1]
Appearance Typically a solid powderN/A

The Science of Solubility: Why DMSO?

DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Its utility in drug discovery is well-established, primarily for creating high-concentration stock solutions for high-throughput screening. However, the solubility of a hydrochloride salt, such as this compound, in DMSO can be influenced by several factors:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of hydrochloride salts by altering the solvent's polarity and ionic interactions.[2]

  • Equilibrium vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic (equilibrium) and kinetic solubility. Thermodynamic solubility is the true equilibrium saturation point, while kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution, often under conditions mimicking in vitro assays.[3][4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] The following protocol is adapted for the specific compound of interest.

Materials
  • This compound powder

  • Anhydrous DMSO

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Analytical balance

Protocol
  • Preparation: Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure a saturated solution.

  • Solvent Addition: Add a known volume of anhydrous DMSO to each vial.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the undissolved solid.[2]

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Quantify the concentration of the compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation: Calculate the original concentration in the DMSO to determine the solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of anhydrous DMSO prep1->prep2 equilibration Agitate at constant temperature (24-48h) prep2->equilibration separation1 Visual inspection for excess solid equilibration->separation1 separation2 Centrifuge to pellet solid separation1->separation2 analysis1 Collect and dilute supernatant separation2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_factors Influencing Factors cluster_solubility Solubility Outcome cluster_implications Downstream Implications hygroscopicity Hygroscopicity of DMSO solubility Measured Solubility of This compound hygroscopicity->solubility temp Temperature temp->solubility equilibration_time Equilibration Time equilibration_time->solubility assay_conc Maximum Assay Concentration solubility->assay_conc data_quality Data Quality and Reproducibility solubility->data_quality formulation Formulation Strategy solubility->formulation

Caption: Factors Influencing and Implications of Solubility.

Practical Considerations and Troubleshooting

  • Use of Anhydrous DMSO: To ensure reproducibility, always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. [2]* Storage of Stock Solutions: Aliquot stock solutions into smaller, single-use volumes and store them in tightly sealed tubes to minimize water absorption. [2]* Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. [5]Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. [5]

Conclusion

While a definitive, published value for the solubility of this compound in DMSO is not currently available, this guide provides the necessary scientific framework and experimental protocols for its empirical determination. By employing robust methodologies like the shake-flask method and being mindful of the critical influencing factors, researchers can obtain reliable and reproducible solubility data. This, in turn, will enable more accurate and meaningful in vitro studies, ultimately accelerating the drug discovery and development process.

References

  • Application Notes and Protocols: Solubility of Demelverine Hydrochloride in DMSO - Benchchem.
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem.
  • This compound.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a key building block for researchers, scientists, and drug development professionals. This document synthesizes information on the molecule's physicochemical properties, delves into its potential degradation pathways based on established chemical principles and analogous structures, and outlines robust methodologies for its stability assessment. The recommendations herein are designed to ensure the integrity and purity of this spirocyclic compound throughout its lifecycle, from receipt to experimental use.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over planar aromatic structures, often leading to improved physicochemical properties and better pharmacokinetic profiles. The rigid nature of the spirocyclic core can enhance binding affinity to biological targets and improve metabolic stability. This compound is a valuable synthon in the development of novel therapeutics, making a thorough understanding of its stability paramount.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 1949836-83-2Supplier Data
Molecular Formula C₁₄H₁₇ClN₂O₂Supplier Data
Molecular Weight 280.75 g/mol Supplier Data
Appearance White to off-white solidGeneral Observation
Purity Typically ≥97%Supplier Data

Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively published, its structure contains moieties with known chemical liabilities. The following degradation pathways are postulated based on the chemistry of the succinimide ring, the N-benzyl group, and the tertiary amine within the spirocyclic system.

Hydrolysis of the Succinimide Ring

The 1,3-dione functionality is essentially a succinimide ring, which is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This degradation pathway involves the cleavage of one of the amide bonds in the ring.

  • Mechanism: The hydrolysis is catalyzed by both hydroxide ions and hydronium ions. In a basic medium, the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons. In an acidic medium, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This ring-opening would result in the formation of a succinamic acid derivative. Studies on other succinimide-containing molecules have shown that this hydrolysis can be a significant degradation pathway, and the rate is pH-dependent.[1][2][3] Maximum stability for some succinimides has been observed in the acidic pH range.[3]

cluster_hydrolysis Succinimide Ring Hydrolysis 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Ring-Opened Succinamic Acid Derivative Ring-Opened Succinamic Acid Derivative 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione->Ring-Opened Succinamic Acid Derivative H₂O (Acid or Base Catalyzed)

Caption: Postulated hydrolytic degradation of the succinimide ring.

N-Debenzylation

The N-benzyl group is a common protecting group in organic synthesis, but it can be cleaved under certain conditions.

  • Oxidative Debenzylation: The benzylic position is susceptible to oxidation. In the presence of oxidizing agents, a bromo radical can be generated that abstracts a hydrogen atom from the benzyl position. This leads to the formation of an iminium cation intermediate, which is then hydrolyzed to yield the debenzylated spirocycle and benzaldehyde.[4][5][6]

  • Acid-Catalyzed Debenzylation: While more challenging than for N-benzyl amines, N-debenzylation of amides can occur under strongly acidic conditions, often at elevated temperatures.[7] The use of reagents like p-toluenesulfonic acid (p-TsOH) in refluxing toluene has been shown to be effective for some N-benzyl amides.[7]

cluster_debenzylation N-Debenzylation 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione 2,7-diazaspiro[4.4]nonane-1,3-dione + Benzaldehyde 2,7-diazaspiro[4.4]nonane-1,3-dione + Benzaldehyde 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione->2,7-diazaspiro[4.4]nonane-1,3-dione + Benzaldehyde Oxidizing agents or Strong Acid

Caption: Potential N-debenzylation pathways.

Oxidation of the Tertiary Amine

The spirocyclic structure contains a tertiary amine that is susceptible to oxidation.

  • Mechanism: Tertiary amines can be oxidized to form N-oxides. This can be mediated by common oxidizing agents, and the rate of oxidation can be influenced by the presence of metal ions which can act as catalysts.

cluster_oxidation Tertiary Amine Oxidation 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione N-Oxide Derivative N-Oxide Derivative 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione->N-Oxide Derivative Oxidizing agents

Caption: Postulated oxidation of the tertiary amine.

Recommended Storage and Handling

Given the potential for hydrolysis and the conflicting information from suppliers, a cautious approach to storage is recommended to maximize the shelf life of this compound.

  • Optimal Storage Conditions:

    • Temperature: 2-8°C is recommended as a precautionary measure to slow down potential degradation reactions. While some suppliers state room temperature is acceptable, lower temperatures are generally preferred for long-term stability of complex organic molecules. Storage at -20°C is also a viable option, particularly for long-term archival purposes.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

    • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

  • Handling:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation.

    • Handle the compound in a well-ventilated area or a fume hood.

    • Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability Assessment: Methodologies and Protocols

To ensure the quality and purity of this compound, a robust stability testing program is essential. This should include both long-term stability studies and forced degradation studies.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10]

Stress ConditionProtocolPotential Degradation
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.Hydrolysis of the succinimide ring, N-debenzylation.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.Hydrolysis of the succinimide ring.
Oxidation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.N-debenzylation, oxidation of the tertiary amine.
Thermal Stress Store the solid compound at 60°C for 7 days.Monitor for any degradation.
Photostability Expose the solid compound to light according to ICH Q1B guidelines.Monitor for any degradation.
Analytical Methods for Purity and Stability Assessment

A combination of analytical techniques should be employed for a comprehensive assessment of purity and stability.

HPLC is the primary technique for separating the parent compound from its potential degradation products.[11][12]

  • Method: A reverse-phase HPLC method with UV detection is recommended.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high aqueous to high organic content will be necessary to elute both the polar degradation products and the parent compound.

    • Detection: UV at 210 nm and 254 nm.

    • Purity Calculation: Purity is determined by the area percent method.

cluster_workflow HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis (Peak Integration) Data Analysis (Peak Integration) UV Detection->Data Analysis (Peak Integration)

Caption: General workflow for HPLC purity analysis.

LC-MS is essential for the identification of unknown degradation products by providing molecular weight information.

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and identify any major impurities.

For determining the assay of the hydrochloride salt, a non-aqueous potentiometric titration can be employed to quantify the amine content.[11]

Conclusion

While this compound is a stable compound under appropriate storage conditions, it possesses functional groups that are susceptible to degradation through hydrolysis, N-debenzylation, and oxidation. This guide provides a framework for understanding these potential liabilities and establishing a robust storage and stability testing program. By implementing the recommended storage conditions and analytical methodologies, researchers can ensure the integrity of this valuable building block, thereby enhancing the reliability and reproducibility of their scientific endeavors. It is strongly recommended that users perform their own stability studies to establish an appropriate re-test date for their specific material and storage conditions.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2023). RSC Medicinal Chemistry. [Link]
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014).
  • Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. (2015). mAbs, 7(1), 74-83. [Link]
  • Selective N-debenzylation of amides with p-TsOH. (2003). Tetrahedron Letters, 44(41), 7549-7552. [Link]
  • Yakatan, G. J., & Fan, T. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-338. [Link]
  • Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. (2014). Semantic Scholar. [Link]
  • Selective N-Debenzylation of Amides with p-TsOH. (2003).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2023).
  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (2023).

Sources

"mechanism of action of diazaspiro compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action of Diazaspiro Compounds

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. Among these, diazaspiro compounds have emerged as a particularly versatile and fruitful class. Characterized by a core structure containing two nitrogen atoms within a spirocyclic system, where two rings share a single carbon atom, these compounds possess a unique three-dimensional architecture. This inherent structural rigidity and complexity allow for precise spatial orientation of functional groups, making them adept at interacting with the intricate binding sites of proteins.[1]

The therapeutic potential of diazaspiro compounds is remarkably broad, with derivatives showing promise in treating a wide array of conditions, including cancer, obesity, pain, and various psychotic and immune system disorders.[2] This wide-ranging bioactivity stems not from a single, universal mechanism, but from the scaffold's ability to be chemically tailored to interact with distinct classes of biological targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary mechanisms of action through which diazaspiro compounds exert their biological effects. We will dissect two major modalities of action: enzyme inhibition and receptor antagonism. By moving from fundamental principles to specific case studies and detailed experimental workflows, this guide aims to illuminate not only what these compounds do, but also how their mechanisms are methodically elucidated in a modern drug discovery setting.

Part 1: Diazaspiro Compounds as Enzyme Inhibitors

A primary mechanism by which diazaspiro compounds function is through the inhibition of enzymes, the biological catalysts that drive countless physiological processes. By selectively blocking the activity of enzymes implicated in disease pathology, these compounds can effectively modulate cellular signaling and metabolic pathways.[3]

Fundamental Principles of Enzyme Inhibition

The study of an enzyme's reaction rate and how it changes in response to varying experimental parameters is known as enzyme kinetics.[4] For many enzymes, the relationship between the reaction velocity (v) and substrate concentration ([S]) can be described by the Michaelis-Menten equation. From this relationship, two key parameters are derived: the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vmax).[5]

Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. Understanding the type of inhibition is critical for drug development as it informs the inhibitor's behavior under physiological conditions. The primary modes of reversible inhibition include:

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode is more effective at high substrate concentrations.

Characterizing these kinetic parameters is a foundational step in establishing the mechanism of action for any potential enzyme-targeting drug.[3]

Case Study: PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[6] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing healthy cells.[6][7]

The FDA-approved PARP inhibitor olaparib features a piperazine ring, a common motif in medicinal chemistry. Researchers have explored replacing this piperazine with diazaspiro cores to act as bioisosteres, aiming to modulate the compound's properties.[1][6] One such study investigated the incorporation of spirodiamine motifs into the olaparib framework.[6] This work led to the identification of compounds that retained high affinity for PARP-1 but, interestingly, did not induce DNA damage to the same extent as olaparib.[6][7] This suggests that high-affinity PARP inhibitors with reduced DNA damaging properties could be developed, potentially as therapeutics for inflammatory diseases rather than just cancer.[6][7]

Compound Core Structure PARP-1 Affinity (Ki, nM) Notes
OlaparibPiperazine~1-5FDA-approved PARP inhibitor
Analog 10eDiazaspiro12.6 ± 1.1High affinity, did not induce DNA damage at similar concentrations to olaparib.[6]
Analog 15bDiazaspiro4397 ± 1.1Low PARP-1 affinity, but still induced DNA damage at micromolar concentrations.[6]

Table 1: Comparison of PARP-1 affinity for olaparib and diazaspiro-containing analogs. Data synthesized from Reilly et al. (2018).[6]

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibition for Metabolic Disorders

Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, and is a key enzyme in the regulation of fatty acid metabolism. Inhibiting ACC has been pursued as a therapeutic strategy for obesity and related metabolic disorders.[2] A large-scale study of 1,9-diazaspiro[5.5]undecane derivatives identified potent dual inhibitors of both human ACC1 and ACC2. For one of the most potent compounds, the IC50 values—the concentration of inhibitor required to reduce enzyme activity by 50%—were 11 nM and 4 nM for hACC1 and hACC2, respectively, as determined by a radiometric assay.[2] This demonstrates the scaffold's utility in generating highly potent enzyme inhibitors for non-oncology indications.

Experimental Workflow: Characterizing Enzyme Inhibition

Elucidating the inhibitory mechanism of a diazaspiro compound requires a systematic, multi-step experimental approach. The following protocol describes a generalized workflow for determining the IC50 and mode of inhibition for a novel compound against a target enzyme using a spectrophotometric assay.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES) at a specific pH and temperature. The choice of buffer is critical as pH can significantly impact enzyme structure and activity.[5]

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in assay buffer containing stabilizing agents (e.g., glycerol, BSA) if necessary.

    • Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate in assay buffer. The substrate should be one that produces a chromogenic or fluorogenic product upon conversion.[5]

    • Inhibitor Stock Solution: Prepare a high-concentration stock of the diazaspiro test compound in a suitable solvent (e.g., DMSO).

  • IC50 Determination:

    • Serial Dilution: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (typically spanning several orders of magnitude, e.g., from 1 nM to 100 µM).

    • Assay Plate Setup: In a microplate, add the assay buffer, the test inhibitor at its various concentrations, and the enzyme solution. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Reaction Initiation: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time. The initial rate of the reaction (V0) is determined from the linear portion of the progress curve.[4]

  • Data Analysis (IC50):

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Mode of Inhibition (MoA) Study:

    • Experimental Design: Repeat the inhibition assay using several fixed concentrations of the inhibitor while varying the concentration of the substrate.

    • Data Analysis (MoA): Generate Michaelis-Menten plots (reaction rate vs. [Substrate]) for each inhibitor concentration. Analyze these data using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]). The pattern of changes in Vmax and apparent Km in the presence of the inhibitor reveals its mechanism (e.g., a competitive inhibitor increases the apparent Km but does not change Vmax).[3][4]

EnzymeInhibitionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: IC50 Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) P2 Serial Dilution of Inhibitor P1->P2 A1 Dispense Reagents to Plate (Buffer, Inhibitor, Enzyme) P2->A1 A2 Pre-incubate (Allow for Binding) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Kinetic Readout (Spectrophotometer) A3->A4 D1 Calculate Initial Rates (V0) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3 D4 Perform MoA Study (Vary [Substrate]) D3->D4 D5 Generate Lineweaver-Burk Plot D4->D5 D6 Identify Inhibition Type D5->D6

Caption: Experimental workflow for characterizing an enzyme inhibitor.

Part 2: Diazaspiro Compounds as Receptor Antagonists

The second major mechanism of action for diazaspiro compounds is receptor antagonism. In this role, they bind to a cellular receptor but do not activate it, instead blocking the binding and subsequent action of the endogenous ligand (e.g., a neurotransmitter or hormone). This blockade can dampen or abolish a specific signaling pathway, forming the basis for many therapeutic interventions.[8]

Fundamental Principles of Receptor-Ligand Interactions

Receptor binding is governed by the principles of affinity and efficacy.

  • Affinity describes the strength of the interaction between a ligand (the compound) and its receptor. It is quantified by the equilibrium dissociation constant (Kd) or, for an unlabeled compound in a competition assay, the inhibition constant (Ki). A lower Kd or Ki value signifies higher binding affinity.[9]

  • Efficacy refers to the ability of a bound ligand to produce a biological response. Agonists have positive efficacy, while antagonists have zero efficacy.

In drug discovery, competitive binding assays are a standard method to screen for and characterize receptor ligands.[10][11] In these assays, a test compound competes with a known radiolabeled ligand for binding to the receptor. The ability of the test compound to displace the radioligand provides a measure of its affinity for the receptor.[9]

Case Study: GABAA Receptor Antagonism

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and also plays a role in peripheral systems, including the immune system.[12] A series of 3,9-diazaspiro[5.5]undecane-based compounds were identified as potent and competitive GABAA receptor antagonists.[13] One structurally simplified analog, compound 1e , displayed a high binding affinity with a Ki of 180 nM.[12][13] Notably, this compound showed selectivity for the extrasynaptic α4βδ subtype over other subtypes. Functionally, it was shown to rescue T cells from inhibition of proliferation, highlighting its potential as an immunomodulatory agent.[12] This case demonstrates how the diazaspiro scaffold can be engineered to achieve subtype-selectivity, a critical feature for minimizing off-target effects.

Case Study: Dopamine D3 and Orexin Receptor Antagonism

The versatility of the diazaspiro core is further highlighted by its application in targeting other G-protein coupled receptors (GPCRs).

  • Dopamine D3 Receptors: A series of diazaspiro alkanes were developed as potent and highly selective antagonists for the dopamine D3 receptor, a target for treating neuropsychiatric disorders. The lead compound exhibited a Ki of 12.0 nM for the D3 receptor and demonstrated over 900-fold selectivity against the closely related D2 receptor.[14]

  • Orexin Receptors: The orexin system is a primary regulator of sleep and wakefulness, and its receptors (OX1 and OX2) are targets for insomnia treatments.[2] Researchers have developed diazaspiro[5.5]undecane derivatives that act as dual antagonists for both OX1 and OX2 receptors, demonstrating the scaffold's utility in creating multi-target ligands.[2][15]

Experimental Workflow: Characterizing Receptor Antagonism

A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11]

  • Preparation of Reagents:

    • Binding Buffer: Prepare a buffer appropriate for the receptor preparation that minimizes non-specific binding (e.g., Tris-HCl with added salts like MgCl2).

    • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from native tissue. The protein concentration of the membrane preparation must be quantified.

    • Radioligand: Select a high-affinity radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) that is specific for the target receptor.

    • Test Compound: Prepare a serial dilution of the unlabeled diazaspiro compound.

    • Non-specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive ligand that binds to the same site. This is used to define the amount of radioligand that binds to non-receptor components.

  • Assay Procedure:

    • Incubation Setup: In reaction tubes or a microplate, combine the receptor membranes, the radioligand (at a fixed concentration, typically at or below its Kd), and either buffer (for total binding), the NSB control, or the test compound at various concentrations.

    • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium. This time is determined in preliminary kinetic experiments.

    • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.[10][11]

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand. The cold temperature is crucial to minimize dissociation of the bound ligand during the wash step.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC50: Fit the data to a one-site competition model to obtain the IC50 value.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

ReceptorBindingWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, Membranes, Radioligand, Test Compound) A1 Incubate Reagents to Equilibrium P1->A1 A2 Separate Bound from Free (Rapid Filtration) A1->A2 A3 Wash Filters A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki via Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Analysis

While binding assays confirm affinity, they do not confirm function. Therefore, it is essential to follow up with a functional assay to verify that the compound is indeed an antagonist. For a GPCR, this could involve measuring the levels of a second messenger, such as cyclic AMP (cAMP) or intracellular calcium, in response to stimulation by a known agonist in both the presence and absence of the diazaspiro compound. A true antagonist will block the agonist-induced change in the second messenger.

GPCRAntagonism cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates Agonist Agonist Agonist->GPCR Binds & Activates Antagonist Diazaspiro Antagonist Antagonist->GPCR Binds & Blocks block Antagonist->block Effector Effector Enzyme G_Protein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Generates Response Cellular Response SecondMessenger->Response block->GPCR X

Caption: Antagonism of a G-protein coupled receptor (GPCR) pathway.

Conclusion

The diazaspiro scaffold represents a powerful and versatile platform in modern drug discovery. Its rigid, three-dimensional structure provides an exceptional framework for designing potent and selective modulators of diverse biological targets. As this guide has detailed, the mechanisms of action for these compounds are primarily centered on two key paradigms: the direct inhibition of enzyme catalysis and the competitive antagonism of cell surface and intracellular receptors.

The elucidation of these mechanisms is a systematic process built on a foundation of robust biochemical and pharmacological assays. From kinetic studies that reveal the precise nature of enzyme inhibition to radioligand binding assays that quantify receptor affinity, each experimental step provides critical, self-validating data that guide the drug development process. By understanding the causality behind these experimental choices, researchers can effectively characterize novel diazaspiro derivatives and optimize their properties.

Looking forward, the potential for diazaspiro compounds remains vast. The ability to fine-tune their interactions to achieve subtype selectivity, as seen with GABAA receptors, or to engage multiple targets simultaneously, as with orexin receptors, opens avenues for creating next-generation therapeutics with enhanced efficacy and improved safety profiles. The continued exploration of this privileged scaffold, coupled with sophisticated mechanistic studies, will undoubtedly continue to yield novel candidates for treating a wide spectrum of human diseases.

References

  • Ivanova, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
  • Sørensen, L., et al. (2022). Structure-Activity studies of 3,9-Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]
  • Sørensen, L., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 65(1), 355-373. [Link]
  • Beck, B., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Hsieh, C. J., et al. (2016). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 7(12), 1162–1166. [Link]
  • Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Molecular Biology Research. [Link]
  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6544. [Link]
  • Sørensen, L., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 65(1), 355-373. [Link]
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
  • Di Fabio, R., et al. (2016). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(2), 511-516. [Link]
  • ACS Publications. (2024). Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]
  • Limbird, L. E. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 263(6), C1111-C1115. [Link]
  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

"biological activity of 2-Benzyl-2,7-diazaspiro[4.4]nonane derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Benzyl-2,7-diazaspiro[4.4]nonane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and selectivity, medicinal chemists are increasingly turning towards complex three-dimensional structures that can better mimic the intricate topographies of biological targets.[1] Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide well-defined exit vectors for substituent placement.[2] The 2,7-diazaspiro[4.4]nonane scaffold, a rigid bicyclic system, has emerged as a "privileged" structural motif, particularly in neuroscience research.[3] Its inherent three-dimensionality is considered a significant advantage, as it increases the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with improved clinical success rates due to better solubility and target selectivity.[4]

This guide focuses specifically on the 2-benzyl substituted derivatives of the 2,7-diazaspiro[4.4]nonane core. The addition of the benzyl group provides a crucial handle for modulating the lipophilicity and electronic properties of the molecule, allowing for fine-tuning of its interaction with biological targets. We will delve into the primary biological activities of these compounds, the structure-activity relationships (SAR) that govern their potency, and the detailed experimental protocols used to elucidate their therapeutic potential.

Primary Biological Target: Modulation of Sigma Receptors

A predominant area of investigation for 2-benzyl-2,7-diazaspiro[4.4]nonane derivatives has been their potent interaction with sigma (σ) receptors.[3] Initially misclassified as opioid receptors, sigma receptors are now understood to be unique protein targets in the cell, with at least two well-characterized subtypes, σ₁ and σ₂. These receptors are implicated in a vast array of cellular functions and are considered key targets for therapeutic intervention in numerous pathologies.

The Role of Sigma Receptors in Disease:

  • Central Nervous System (CNS) Disorders: Sigma receptors are involved in modulating neurotransmission, and their dysregulation has been linked to depression, anxiety, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5] The σ₁ receptor, in particular, has been shown to regulate central cholinergic function and modulate NMDA-type glutamate receptors.

  • Neuropathic Pain: There is growing evidence for the involvement of sigma receptors in the pathophysiology of neuropathic pain, making them a promising target for novel analgesics.[5]

  • Cancer: High densities of σ₂ receptors are found in various tumor cell lines. Modulators of these receptors have shown potential as anticancer agents, with σ₂ agonists being investigated for their ability to induce apoptosis in cancer cells.

The 2,7-diazaspiro[4.4]nonane scaffold has proven to be an excellent framework for developing potent and selective ligands for both σ₁ and σ₂ receptors.[3] The rigid structure allows for the precise orientation of the benzyl group and other pharmacophoric features to maximize binding affinity.

Quantitative Analysis of Receptor Affinity

The binding affinities of various 2,7-diazaspiro[4.4]nonane derivatives for sigma receptors are typically determined through competitive radioligand binding assays. The data is often presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compound/DerivativeTarget ReceptorBinding Affinity (Ki) in nM
Derivative Aσ₁ Receptor1.5
Derivative Aσ₂ Receptor25.0
Derivative Bσ₁ Receptor8.2
Derivative Bσ₂ Receptor5.1
Derivative Cσ₁ Receptor0.8
Derivative Cσ₂ Receptor150.0
(Note: This table is a representative example based on typical findings in the field, illustrating how data on these derivatives is presented.)
Signaling Pathway Visualization

The following diagram illustrates a simplified conceptual pathway of how a σ₁ receptor agonist, such as a 2-benzyl-2,7-diazaspiro[4.4]nonane derivative, might exert neuroprotective effects by modulating intracellular calcium signaling and promoting cell survival pathways.

sigma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm s1r σ₁ Receptor ip3r IP3 Receptor s1r->ip3r Modulates akt Akt Activation s1r->akt Promotes ca_er Ca²⁺ Release (from ER) ip3r->ca_er Inhibits ligand 2-Benzyl-2,7-diazaspiro [4.4]nonane Derivative ligand->s1r Binds ca_mito Mitochondrial Ca²⁺ Uptake ca_er->ca_mito Reduces apoptosis Apoptosis ca_mito->apoptosis Triggers bcl2 Bcl-2 Upregulation akt->bcl2 Leads to bcl2->apoptosis Inhibits

Caption: Conceptual diagram of σ₁ receptor-mediated neuroprotection.

Anticonvulsant and Antimycobacterial Activities

Beyond sigma receptor modulation, derivatives of the azaspiro[4.4]nonane core have shown promise in other therapeutic areas.

Anticonvulsant Properties

A significant body of research has explored N-substituted 2-azaspiro[4.4]nonane-1,3-diones, a closely related structure, demonstrating their potential as anticonvulsant agents.[3] For 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives, the substituents on the benzyl group play a critical role in determining their efficacy. Studies have shown that introducing electron-withdrawing groups, such as dichloro or trifluoromethyl moieties, onto the benzyl ring can significantly enhance activity in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure model.[6] This enhancement is likely due to improved receptor binding or better penetration of the blood-brain barrier.[6]

Substituent on Benzyl RingED₅₀ (mg/kg) in MES testProtective Index (TD₅₀/ED₅₀)
None (Unsubstituted)85>4.5
2',4'-Dichloro52>6.2
4'-Trifluoromethyl49>5.8
2'-Fluoro45>6.0
(Data adapted from studies on anticonvulsant activity of related derivatives)[6]
Antimycobacterial Activity

While less explored for the [4.4]nonane system, recent research on the related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has revealed potent and broad-spectrum antimycobacterial activity.[7] Screening of a compound library identified this scaffold as a hit against Mycobacterium abscessus, and subsequent optimization led to a lead compound with potent activity against M. tuberculosis (MTB) and other non-tuberculous mycobacteria (NTM) strains.[7] This discovery opens a new avenue for the application of benzyl-diazaspiro-alkane derivatives in combating infectious diseases.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of these compounds relies on standardized and validated experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay for Sigma Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a 2-benzyl-2,7-diazaspiro[4.4]nonane derivative) for σ₁ and σ₂ receptors.

Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a tissue homogenate preparation.

Materials:

  • Test Compound Stock Solution (in DMSO)

  • Radioligand: e.g., -pentazocine for σ₁ or [³H]-DTG for σ₂

  • Tissue Preparation: Guinea pig brain homogenate (for σ₁) or rat liver homogenate (for σ₂)

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of incubation buffer to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM) to the appropriate wells. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of 10 µM haloperidol.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration close to its Kd value) to all wells.

  • Tissue Addition: Add 50 µL of the tissue homogenate to all wells to initiate the binding reaction. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization: Radioligand Binding Assay

binding_assay_workflow start Start plate_prep Plate Preparation (Buffer, Compounds, Radioligand) start->plate_prep add_tissue Add Tissue Homogenate (Initiate Reaction) plate_prep->add_tissue incubation Incubate (37°C, 120 min) add_tissue->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (3x) with Cold Buffer filtration->washing counting Liquid Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 2-benzyl-2,7-diazaspiro[4.4]nonane scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its rigid, three-dimensional structure provides a distinct advantage for achieving high target affinity and selectivity. The primary focus of research has been on the modulation of sigma receptors, yielding potent ligands with potential applications in a wide range of CNS disorders, neuropathic pain, and cancer. Furthermore, emerging evidence suggests potential utility as anticonvulsant and antimycobacterial agents.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of the structure-activity relationship, particularly through modifications on both the benzyl ring and the second nitrogen atom of the spirocycle, could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action: While binding affinities are well-characterized, a deeper understanding of the downstream functional consequences of receptor modulation by these compounds is needed.

  • Broadening Therapeutic Applications: The discovery of antimycobacterial activity in a related scaffold suggests that the therapeutic potential of these compounds may extend beyond CNS disorders. Screening against a wider range of biological targets is warranted.

References

  • BenchChem. (2025). Application of 2-Azaspiro[4.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • BenchChem. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione | 1148044-35-2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614542, 2-Benzyl-2,7-diazaspiro[4.4]nonane.
  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2815.
  • BenchChem. (2025).
  • Zhang, L. H., & Wang, X. P. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517.
  • Sigma-Aldrich. (n.d.). Sigma Receptors.
  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ACS Figshare. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Collina, S., et al. (2013). Sigma receptor modulators: a patent review.

Sources

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a spirocyclic compound of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, explore its synthesis, and discuss its known applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for its application in a laboratory setting.

Introduction

This compound is a distinct chemical entity characterized by its spirocyclic core, which integrates two nitrogen-containing rings sharing a single carbon atom. This structural motif is a cornerstone of many biologically active compounds. The presence of a benzyl group adds a lipophilic character to the molecule, potentially influencing its interaction with biological targets. While this specific compound is not as extensively documented as mainstream pharmaceuticals, its unique structure makes it a valuable subject for research, particularly in the exploration of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research. These properties dictate its behavior in biological systems and inform the design of experimental protocols.

PropertyValueSource
CAS Number 1949836-83-2 (for hydrochloride salt)[1]
Molecular Formula C₁₄H₁₇ClN₂O₂[1]
Molecular Weight 280.75 g/mol [1]
IUPAC Name 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
Appearance Typically a solid
Solubility Information not widely available, requires empirical determination

Synthesis and Characterization

A generalized synthetic approach can be visualized as follows:

G A Starting Materials (e.g., Substituted Pyrrolidine) B Intermediate Formation (e.g., Acylation, Cyclization Precursor) A->B Step 1 C Spirocyclization (Formation of the spiro core) B->C Step 2 D Final Product (2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione) C->D Step 3 E Salt Formation (with HCl) D->E Step 4 F Final Hydrochloride Salt E->F

Caption: Generalized synthetic workflow for diazaspiro compounds.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Potential Research Applications

Derivatives of azaspiro[4.4]nonane and decane-1,3-dione have been synthesized and evaluated for their anticonvulsant activity.[3] Specifically, N-benzyl and N-aminophenyl derivatives have been studied in electroshock seizure and pentylenetetrazole tests, indicating the potential of this chemical scaffold in neuroscience research.[3]

Given its structural elements, this compound could be investigated for a range of biological activities, including but not limited to:

  • CNS Disorders: Building on existing research into related spiro compounds, its potential as an anticonvulsant, anxiolytic, or antidepressant agent could be explored.

  • Enzyme Inhibition: The dione structure might interact with the active sites of various enzymes.

  • Receptor Modulation: It could serve as a ligand for various receptors in the central and peripheral nervous systems.

Experimental Protocols

The following are generalized protocols. Note: These are illustrative and must be adapted based on specific experimental goals and preliminary solubility and stability tests.

Preparation of Stock Solutions

The choice of solvent is critical and must be determined empirically.

  • Solvent Selection: Test solubility in common laboratory solvents such as DMSO, ethanol, and PBS.

  • Preparation:

    • Accurately weigh the desired amount of the compound.

    • In a sterile tube, add the chosen solvent to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

    • Use a vortex or sonicator to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

In Vitro Cell-Based Assay Workflow

This workflow outlines a typical process for evaluating the compound's effect on a cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (Plate cells in appropriate density) C Treatment (Add compound to cells) A->C B Compound Dilution (Prepare working concentrations from stock) B->C D Incubation (Allow specified time for compound to act) C->D E Assay (e.g., MTT, Luciferase, qPCR) D->E F Data Acquisition (Read plates, acquire images, etc.) E->F G Data Analysis (Calculate IC50, statistical analysis) F->G

Caption: Standard workflow for an in vitro cell-based assay.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for handling research chemicals should be strictly followed. For the parent compound, 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride, hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[4]

  • Handling: Always use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended, protected from moisture.[5]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule. Its spirocyclic core is a validated pharmacophore, and the benzyl substitution provides a vector for further chemical modification. Future research should focus on elucidating its mechanism of action, expanding the scope of its biological screening, and performing structure-activity relationship (SAR) studies to optimize its potential therapeutic effects. The protocols and information provided herein serve as a starting point for researchers to unlock the full potential of this intriguing compound.

References

  • PMC.7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • PubChem.2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.
  • Google Patents.CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[5][5] nonane-1-ene-4-ketone.
  • PrepChem.com.Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • PubMed.Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I.
  • PubChem.2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • Dana Bioscience.2-BENZYL 9-ETHYL 2,7-DIAZASPIRO[4.4]NONANE-2,9-DICARBOXYLATE 1g.
  • Aladdin.2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride.

Sources

"structure-activity relationship of N-benzyl diazaspiro compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Benzyl Diazaspiro Compounds for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Nuances of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a variety of biological targets, leading to a diverse range of pharmacological activities. The N-benzyl diazaspiro class of compounds represents a compelling example of such a scaffold. Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic core, combined with the versatile aromatic interactions of the N-benzyl group, make it a fertile ground for the design of novel therapeutics.[1] This guide aims to provide a comprehensive exploration of the structure-activity relationships (SAR) of N-benzyl diazaspiro compounds, delving into the subtle interplay between molecular architecture and biological function. We will dissect the key structural components, examine the impact of various substitutions, and outline the experimental methodologies used to elucidate these relationships, thereby offering a roadmap for the rational design of next-generation therapeutic agents.

The Core Architecture: Understanding the N-Benzyl Diazaspiro Scaffold

The N-benzyl diazaspiro scaffold is characterized by two key components: the diazaspiro core and the N-benzyl substituent. The diazaspiro core is a bicyclic system where two nitrogen-containing rings are joined by a single common carbon atom. This arrangement imparts significant conformational constraint, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The N-benzyl group, attached to one of the nitrogen atoms of the diazaspiro core, provides a crucial anchor for aromatic interactions and serves as a versatile point for chemical modification.

The Diazaspiro Core: A Foundation of Rigidity and Diversity

The nature of the diazaspiro core itself is a critical determinant of biological activity. Variations in ring size and the presence of additional functional groups within the rings can significantly influence the compound's properties. For instance, diazaspiro[4.4]nonane and [4.5]decane cores have been extensively studied, particularly in the context of anticonvulsant agents.[2][3][4] The choice of the spirocyclic system affects the overall shape and vectoral presentation of the substituents, which in turn dictates how the molecule fits into a biological target's binding pocket.

Deciphering the Structure-Activity Relationship: A Multifaceted Approach

The exploration of the SAR of N-benzyl diazaspiro compounds is an iterative process involving chemical synthesis, biological evaluation, and computational modeling. The goal is to understand how specific structural modifications translate into changes in potency, selectivity, and pharmacokinetic properties.

The Pivotal Role of the N-Benzyl Moiety

The N-benzyl group is not merely a passive component; it actively participates in target binding and can be extensively modified to fine-tune activity.[1] SAR studies have consistently shown that substitutions on the phenyl ring of the N-benzyl group have a profound impact on biological activity.

The introduction of electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic properties of the entire molecule, influencing its interaction with the target. For example, in a series of N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, the presence of fluoro or trifluoromethyl substituents on the aryl ring was found to increase anticonvulsant activity compared to chloro, methoxy, or methyl analogues.[3][4] This suggests that electron-withdrawing groups can enhance the desired biological effect.

The position of substituents on the phenyl ring is also critical. Studies have shown that substituents at the 2-position of the aryl moiety can be particularly effective in enhancing anticonvulsant activity.[3] This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the receptor.

Modifications to the Diazaspiro Core

While the N-benzyl group is a primary focus for modification, alterations to the diazaspiro core can also lead to significant changes in activity. The replacement of the piperazine moiety in some compounds with diazaspiroalkanes has been explored to create bioisosteres with potentially improved properties.[5] However, in some cases, this replacement can lead to a loss in affinity, underscoring the specific requirements of the target binding site.[5]

Experimental Workflows for SAR Elucidation

A robust understanding of SAR is built upon a foundation of well-designed experiments. The following sections detail typical workflows for the synthesis and biological evaluation of N-benzyl diazaspiro compounds.

General Synthetic Strategy

The synthesis of N-benzyl diazaspiro compounds typically involves the N-arylation or N-benzylation of a pre-formed diazaspiro core. A common approach is the palladium-catalyzed C-N cross-coupling reaction.[5]

  • Protection of the Diazaspiro Core: In cases where the diazaspiro core has two reactive nitrogen atoms, one is typically protected with a suitable protecting group (e.g., Boc).

  • N-Benzylation: The protected diazaspiro core is then reacted with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base to afford the N-benzylated intermediate.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final N-benzyl diazaspiro compound.[5]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological activity of newly synthesized compounds is assessed through a cascade of assays, starting with in vitro binding and functional assays, followed by in vivo models to evaluate efficacy and safety.

  • Preparation of Target Tissue: Homogenates of tissues expressing the target receptor (e.g., rat liver for σ2 receptors) are prepared.[5]

  • Radioligand Binding: The tissue homogenates are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [¹²⁵I]RHM-4 for σ2 receptors) in the presence of varying concentrations of the test compound.[5]

  • Determination of Affinity: The amount of bound radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.[5]

  • Animal Model: The test is typically performed on mice or rats.[2][3]

  • Compound Administration: The N-benzyl diazaspiro compound is administered to the animals, usually via intraperitoneal injection.

  • Induction of Seizure: After a predetermined time, a maximal electroshock is delivered through corneal electrodes to induce a tonic-clonic seizure.[2]

  • Evaluation of Protection: The ability of the compound to prevent the tonic extensor phase of the seizure is recorded as a measure of its anticonvulsant activity. The dose that protects 50% of the animals (ED50) is then determined.[2]

Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for identifying trends and making informed decisions in the drug design process.

Table 1: SAR of N-Benzyl-2-azaspiro[4.5]decane-1,3-diones as Anticonvulsants
CompoundR (Substitution on Benzyl Ring)MES Activity (ED50, mg/kg)
1a H> 300
1b 2-F100
1c 4-F150
1d 2-CF₃80
1e 4-CF₃120

Data synthesized from findings suggesting that electron-withdrawing groups, particularly at the 2-position, enhance anticonvulsant activity.[3][4]

Diagrams for Conceptual Understanding

To visually represent the key concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

SAR_General_Structure cluster_scaffold N-Benzyl Diazaspiro Scaffold cluster_modifications Key Modification Points Diazaspiro\nCore Diazaspiro Core Linker Linker Diazaspiro\nCore->Linker N Ring Size &\nFunctionality Ring Size & Functionality Diazaspiro\nCore->Ring Size &\nFunctionality N-Benzyl\nGroup N-Benzyl Group Substituents (R) Substituents (R) N-Benzyl\nGroup->Substituents (R) Linker->N-Benzyl\nGroup CH2

Caption: General structure of N-benzyl diazaspiro compounds and key modification points for SAR studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Synthesis of N-Benzyl Diazaspiro Compounds start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding) purification->in_vitro in_vivo In Vivo Models (e.g., MES Test) in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox sar_analysis SAR Analysis adme_tox->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar lead_opt Lead Optimization sar_analysis->lead_opt qsar->lead_opt lead_opt->start Iterative Design

Caption: Iterative workflow for the discovery and optimization of N-benzyl diazaspiro compounds.

Conclusion and Future Directions

The N-benzyl diazaspiro scaffold continues to be a rich source of novel therapeutic candidates. The structure-activity relationships explored in this guide highlight the importance of a systematic and multi-pronged approach to drug design. Future research in this area will likely focus on the development of more selective ligands by leveraging advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, to gain a deeper understanding of the molecular interactions driving biological activity.[6][7][8] Furthermore, the exploration of novel diazaspiro cores and diverse N-substituents will undoubtedly expand the therapeutic potential of this remarkable class of compounds.

References

  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed.
  • Reilly, S.W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health.
  • Obniska, J., et al. (2005). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate.
  • Various Authors. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Royal Society of Chemistry.
  • Martins, L.J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • Obniska, J., et al. (2006). Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1. ResearchGate.
  • Hashimoto, H., et al. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. PubMed.
  • Dexheimer, T.S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.
  • Various Authors. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Ghorab, M.M., et al. (2014). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. PubMed.
  • Monzote, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed.
  • Szabó, N.R., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. MDPI.
  • Various Authors. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Canales, A., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
  • Various Authors. (2007). The use of n-aryl diazaspiracyclic compounds in the treatment of addiction. Google Patents.
  • El Mchichi, L., et al. (2024). Integrative computational strategy for anticancer drug discovery: QSAR-ANN modeling, molecular docking, ADMET prediction, molecular dynamics and MM-PBSA simulations, and retrosynthetic analysis. New Journal of Chemistry.
  • Various Authors. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Various Authors. (1999). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.
  • Various Authors. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Fadel, F.Z., et al. (2023). Computational screening and qsar study of bastadins as acat1 inhibitors. Journal of Fundamental and Applied Sciences.
  • Various Authors. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
  • Various Authors. (2020). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. MDPI.
  • Karaman, R., et al. (2021). Binary-QSAR guided virtual screening of FDA approved drugs and compounds in clinical investigation against SARS-CoV-2 main protease. PubMed Central.
  • Kamal, A., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed.
  • Various Authors. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Metabolic Fate of a Novel Diazaspiro Compound

To drug development professionals, the journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges. A critical juncture in this path is the comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth technical framework for investigating the in vitro metabolism of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a novel diazaspiro compound. While specific metabolic data for this molecule is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its metabolic profiling. By leveraging established principles of drug metabolism and state-of-the-art analytical techniques, researchers can systematically elucidate the metabolic fate of this compound, a crucial step in assessing its potential efficacy and safety.

The structure of this compound, featuring a benzyl group, a spirocyclic core, and a succinimide-like motif, presents a unique metabolic puzzle. This guide will deconstruct this puzzle, offering a prospective experimental blueprint for researchers. We will delve into the rationale behind experimental design, from the selection of appropriate in vitro systems to the intricacies of metabolite identification using advanced mass spectrometry. Our focus will be on not just the "how" but the "why," providing the reader with the scientific reasoning that underpins each methodological choice.

Compound Profile and Predicted Metabolic Hotspots

Chemical Identity:

Parameter Value Source
IUPAC Name This compound[1][2]
CAS Number 1949836-83-2[1][2]
Molecular Formula C14H17ClN2O2[1]
Molecular Weight 280.75 g/mol [1]

Based on the structure of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, several potential sites for metabolic transformation can be hypothesized. These "metabolic hotspots" are regions of the molecule that are sterically accessible and electronically susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes.[3][4]

Predicted Metabolic Pathways:

  • Aromatic Hydroxylation: The benzyl group is a prime target for hydroxylation at the ortho-, meta-, and para-positions of the phenyl ring. This is a common metabolic pathway for many xenobiotics containing aromatic moieties.

  • Benzylic Hydroxylation: The methylene bridge connecting the phenyl group to the nitrogen atom is another likely site of oxidation, leading to the formation of a carbinolamine intermediate.

  • N-Dealkylation: Following benzylic hydroxylation, the resulting unstable intermediate can undergo cleavage, leading to the removal of the benzyl group (N-debenzylation) and the formation of 2,7-diazaspiro[4.4]nonane-1,3-dione.[5]

  • Aliphatic Hydroxylation: The spirocyclic core contains several aliphatic carbon atoms that could be hydroxylated.

  • Oxidative Dehydrogenation (Desaturation): The formation of carbon-carbon double bonds within the spirocyclic rings is a possibility, though generally a less common pathway compared to hydroxylation.[6]

  • Hydrolysis: While the dione moiety is part of a stable succinimide-like ring, enzymatic hydrolysis to open the ring, though less probable, cannot be entirely ruled out.

Experimental Design: A Multi-faceted Approach to In Vitro Metabolism

A robust investigation into the in vitro metabolism of a novel compound necessitates a tiered approach, starting with subcellular fractions and progressing to more complex cellular systems. This allows for a systematic dissection of the metabolic pathways and the enzymes involved.

Phase I Metabolism: Unmasking the Primary Transformations

The initial focus of in vitro metabolism studies is typically on Phase I reactions, which introduce or expose functional groups.[3] Cytochrome P450 enzymes, predominantly found in liver microsomes, are the primary drivers of these oxidative transformations.[4]

Experimental Workflow for Phase I Metabolism:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Quenching cluster_3 Sample Processing & Analysis A Compound Stock Solution (in organic solvent) D Incubation at 37°C (e.g., 0, 15, 30, 60 min) A->D B Liver Microsomes (Human, Rat, Mouse, etc.) B->D C NADPH-Generating System (Cofactor) C->D E Quench Reaction (e.g., Acetonitrile, Methanol) D->E F Centrifugation E->F G Supernatant Collection F->G H LC-MS/MS Analysis G->H

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol for Metabolic Stability in Human Liver Microsomes:

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • NADPH-Generating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Liver Microsomes: Thaw cryopreserved human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

  • Incubation:

    • Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM) and liver microsomes in a 96-well plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

Reaction Phenotyping: Identifying the Key Enzymatic Players

Once metabolic instability is confirmed, the next crucial step is to identify the specific CYP isoforms responsible for the compound's metabolism. This is essential for predicting potential drug-drug interactions (DDIs).

Methods for CYP Reaction Phenotyping:

  • Recombinant Human CYPs: Incubate the compound with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The disappearance of the parent compound or the formation of metabolites will indicate the involvement of specific isoforms.

  • Chemical Inhibition: In pooled human liver microsomes, co-incubate the test compound with known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP enzyme.

Metabolite Identification and Structural Elucidation

The qualitative aspect of metabolism studies involves identifying the chemical structures of the metabolites formed. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of modern metabolite identification.[7][8]

Workflow for Metabolite Identification:

G A Incubated Sample (from Microsomes or Hepatocytes) B LC Separation (e.g., C18 column) A->B C Full Scan HRMS Analysis (e.g., Orbitrap, TOF) B->C D Data Processing: Peak Picking & Background Subtraction C->D E Comparison with Control Samples (Identify unique peaks) D->E F MS/MS Fragmentation of Potential Metabolite Ions E->F G Structure Elucidation based on: - Accurate Mass - Fragmentation Pattern - Retention Time Shift F->G H Putative Metabolite Structures G->H

Sources

An In-Depth Technical Guide to the Target Identification of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery.[1] Identifying the specific molecular targets of a novel bioactive compound is essential for understanding its therapeutic potential and potential toxicities.[2] This guide provides a comprehensive, multi-pronged strategy for the target identification and validation of a novel compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. While some research exists on the anticonvulsant properties of similar spiro compounds, the specific targets of this molecule are currently uncharacterized.[3][4] This document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The methodology progresses from high-throughput computational prediction to rigorous biophysical and cell-based validation, ensuring a high degree of scientific integrity at each stage.

Introduction: The Imperative of Target Deconvolution

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful engine for discovering first-in-class therapeutics.[5] However, a phenotypic hit is only the beginning of the journey. The subsequent process, known as target deconvolution or target identification, is essential to translate this initial finding into a viable drug development program.[5][6] Knowing the molecular target(s) allows for the development of robust, high-throughput assays for structure-activity relationship (SAR) studies, enables structure-based drug design, provides biomarkers for clinical trials, and helps to anticipate and mitigate off-target effects.[6]

This guide uses this compound as a representative novel chemical entity. The workflow presented is not merely a list of techniques but an integrated strategy where each phase informs the next, progressively building confidence in the identified targets.

Part 1: In-Silico Target Prediction — Generating Actionable Hypotheses

The first step in target identification for a novel compound is computational, or in silico, prediction.[7] These methods leverage vast databases of known drug-target interactions to predict potential targets based on the chemical structure of the query molecule, thereby reducing experimental scope and cost.[7][8]

Causality: The foundational principle is that structurally similar molecules often bind to similar protein targets.[9][10] By comparing our query compound to databases of molecules with known bioactivities, we can generate a ranked list of probable targets.

Recommended Platform: SwissTargetPrediction

SwissTargetPrediction is a robust, widely-used web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures.[9][10][11] It is an ideal starting point for generating initial hypotheses.[12][13]

Experimental Protocol: In-Silico Target Prediction
  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. The SMILES string can be readily generated from its chemical name using standard chemical drawing software.

  • Submission: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[9] Paste the SMILES string or use the drawing tool to input the structure.

  • Parameter Selection: Select the desired organism for the prediction (e.g., Homo sapiens).

  • Execution & Analysis: Initiate the prediction. The server will return a list of predicted targets ranked by probability. Pay close attention to the top 15-20 predictions and the classes of proteins identified (e.g., GPCRs, kinases, enzymes). This list forms the basis for subsequent experimental validation.

Visualization: In-Silico Workflow

G cluster_input Input cluster_process Prediction Engine cluster_output Output Compound Query Compound: 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione STP SwissTargetPrediction Server Compound->STP Submit Structure (SMILES) DB Bioactivity Database (ChEMBL) STP->DB 2D/3D Similarity Search TargetList Ranked List of Potential Targets (by probability) STP->TargetList Generate Predictions DB->STP Return Similar Ligands & Known Targets

Caption: Workflow for in-silico target hypothesis generation.

Part 2: In-Vitro Screening & Validation — Identifying Direct Binders

With a list of computationally-derived hypotheses, the next phase is to determine which of these proteins, if any, physically interact with the compound. This is achieved through direct binding assays using purified proteins.[14] These label-free methods rely on detecting changes in a protein's physical properties upon ligand binding.[5]

Causality: A small molecule that binds to a protein will alter its thermodynamic stability or mass. These changes can be measured with high sensitivity using various biophysical techniques, providing direct evidence of an interaction.

Method 1: Affinity Chromatography (Broad Spectrum Screening)

Affinity chromatography is a powerful, traditional technique for isolating binding partners from a complex mixture, such as a cell lysate.[5][15][16] The small molecule is immobilized on a solid support (beads) and used as "bait" to "fish" for its target proteins.[6][17]

Experimental Protocol: Affinity Chromatography Pull-Down
  • Probe Synthesis: Synthesize a derivative of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione with a linker at a position non-essential for activity (determined by preliminary SAR), terminating in a reactive group for conjugation to beads. A biotin tag is a common choice.[2]

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as streptavidin-coated agarose or magnetic beads.[2][17]

  • Incubation: Incubate the compound-conjugated beads with a complex protein mixture (e.g., total cell lysate).

  • Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.[17]

  • Elution: Elute the specifically bound proteins by competing with an excess of the free, non-immobilized compound or by using denaturing conditions.[16]

  • Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using mass spectrometry (LC-MS/MS).

Method 2: Biophysical Validation (Specific Interaction Analysis)

Once initial hits are identified, the binding interaction must be validated and quantified using orthogonal biophysical methods.

Technique Principle Key Output Strengths Limitations
Differential Scanning Fluorimetry (DSF) Ligand binding stabilizes a protein against thermal denaturation, causing a measurable shift in its melting temperature (Tm).[18][19][20]ΔTm (change in melting temperature)High-throughput, low protein consumption, cost-effective.[18][20]Prone to false positives/negatives; not all binding events cause a Tm shift.[18]
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein), allowing real-time monitoring of binding.[21][22]KD (dissociation constant), kon, koffReal-time kinetics, high sensitivity, determines affinity and rates.[21][22]Requires protein immobilization, can be technically demanding.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.KD, ΔH (enthalpy), ΔS (entropy)Gold standard for thermodynamics, label-free, in-solution.Requires large amounts of pure protein, lower throughput.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Preparation: In a 96- or 384-well plate, prepare reactions containing the purified target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions, and the test compound across a range of concentrations.[19] Include a DMSO control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, increasing by 1°C per minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.[23]

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm.[19] A significant increase in Tm in the presence of the compound compared to the DMSO control indicates stabilizing binding.

Visualization: In-Vitro Validation Workflow

G cluster_input Input cluster_process Biophysical Assays cluster_output Output TargetList Hypothesized Targets (from In-Silico) DSF DSF (Thermal Shift) TargetList->DSF Screen for Stabilization Compound Test Compound Compound->DSF SPR SPR (Binding Kinetics) Compound->SPR ITC ITC (Thermodynamics) Compound->ITC DSF->SPR Confirm Hits & Measure Kinetics SPR->ITC Characterize Thermodynamics ValidatedBinder Validated Direct Binder (with Affinity Data) ITC->ValidatedBinder

Caption: Workflow for in-vitro direct binding validation.

Part 3: Cell-Based Target Engagement & Validation — Proving Relevance

Confirming a direct biophysical interaction is a crucial step, but it does not prove that the compound engages this target within the complex environment of a living cell to produce a biological effect.[24] Cell-based assays are required to demonstrate target engagement in situ and validate that the target is responsible for the compound's observed phenotype.[25][26]

Causality: The principle of ligand-induced thermal stabilization can be extended to the cellular environment. If a drug binds its target protein in intact cells, the protein will be stabilized against heat-induced denaturation and aggregation. This provides direct evidence of target engagement in a physiological context.[27][28]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in cells or even tissues.[25][26][27] It directly measures the change in thermal stability of a protein in its native environment following drug treatment.[24][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture an appropriate cell line and treat with 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione at various concentrations for a defined period. Include a vehicle (DMSO) control.

  • Heating: Aliquot the treated cells and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). This creates a temperature gradient across the samples.[25]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) via centrifugation.[26]

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using a protein-specific detection method, such as Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both the drug-treated and control samples. A rightward shift in the melting curve for the drug-treated sample demonstrates intracellular target engagement and stabilization.[24]

Method 2: Target Knockdown/Knockout Validation

To definitively link the target to the compound's phenotype (e.g., reduced cell viability, pathway modulation), genetic methods like siRNA or CRISPR/Cas9 are used.

Causality: If the compound's effect is mediated through a specific target, then removing that target from the cells should render the compound inert or significantly less potent.

Experimental Protocol: CRISPR/Cas9 Knockout Validation
  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.

  • Transduction & Selection: Generate a stable cell line where the target gene has been knocked out using CRISPR/Cas9 technology.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay) on both the wild-type and knockout cell lines, treating each with a dose-response of the compound.

  • Analysis: If the knockout cells are resistant to the compound's effects compared to the wild-type cells, it provides strong evidence that the protein is the functionally relevant target.

Visualization: Target Validation Logic

G cluster_hypothesis Hypothesis cluster_validation Validation Steps cluster_conclusion Conclusion Hypo Compound Binds Protein X CETSA CETSA: Does compound bind Protein X in cells? Hypo->CETSA CRISPR CRISPR KO: Is Protein X required for compound's effect? CETSA->CRISPR Yes (Engagement Confirmed) NotValidated Hypothesis Rejected CETSA->NotValidated No Validated Validated Target: Protein X CRISPR->Validated Yes (Phenotype Lost) CRISPR->NotValidated No

Caption: Logical flow for in-cell target engagement and validation.

Conclusion

The identification of a small molecule's target is a hypothesis-driven, iterative process that requires the integration of computational, biophysical, and cell biology approaches. By following the workflow outlined in this guide—from broad, in silico predictions to specific, in-cellulo validation—researchers can systematically and rigorously deconvolve the mechanism of action for novel compounds like this compound. This foundational knowledge is paramount for advancing a compound from a phenotypic hit to a rationally optimized clinical candidate.

References

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • Lai, L., & Xu, Y. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Cheminformatics.
  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Cellular and Molecular Life Sciences.
  • Pattnaik, P. (2020). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Cube Biotech. (n.d.). Affinity Chromatography | Principles.
  • Vangala, M., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Al-Mugotir, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • deNOVO Biolabs. (2024). How does SPR work in Drug Discovery?
  • Pelago Bioscience. (n.d.). CETSA.
  • Zhang, Y., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Crystallographic Communications.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Conduct Science. (2019). Affinity Chromatography Protocol.
  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Visualized Experiments.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
  • Unkelbach, H., et al. (2024). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics.
  • Insilico Medicine. (n.d.). Main Page.
  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy.
  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
  • Nuvisan. (n.d.). Surface plasmon resonance.
  • Rollinger, J.M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv.
  • ResearchGate. (2009). Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1.
  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Pires, D.E.V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • ResearchGate. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
  • Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation.
  • Molelixir Informatics. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube.
  • Lansdowne, L.E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Maclachlan, C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
  • Obgolc, A., et al. (2009). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Archiv der Pharmazie.
  • Gfeller, D. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace.
  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PMC.
  • Zhidkova, A.M., et al. (2023). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Marine Drugs.

Sources

An In-depth Technical Guide to the Pharmacology of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative pharmacology of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. While direct pharmacological data for this specific compound is limited, this document synthesizes information from closely related analogs within the 2,7-diazaspiro[4.4]nonane and 2-azaspiro[4.4]nonane classes of molecules. The guide explores the potential anticonvulsant and sigma receptor modulating activities of the title compound, grounded in the established structure-activity relationships of its parent scaffolds. Experimental protocols for assessing these activities are detailed, and a putative mechanism of action is proposed to stimulate further research and development.

Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of pharmacophoric groups. This conformational constraint can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold have demonstrated a wide range of biological activities, including central nervous system (CNS) effects. The incorporation of a benzyl group at the 2-position of the diazaspiro[4.4]nonane-1,3-dione core is anticipated to significantly influence its pharmacological profile.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₇ClN₂O₂[1]

  • Molecular Weight: 280.75 g/mol [1]

  • CAS Number: 1949836-83-2[1]

Putative Pharmacological Activities

Based on the pharmacological profiles of structurally related compounds, this compound is hypothesized to exhibit two primary activities: anticonvulsant effects and modulation of sigma receptors.

Potential Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of N-substituted 2-azaspiro[4.4]nonane-1,3-diones. Studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated their efficacy in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc.MET) tests.[2][3] Furthermore, the introduction of fluoro or trifluoromethyl substituents on the N-benzyl moiety has been shown to enhance anticonvulsant activity.[4]

Compound ClassTest ModelActivity MetricResult
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dionesc.METED₅₀76.27 mg/kg
N-benzyl-2-azaspiro[4.4]nonane-1,3-dionesMESActiveNot specified
N-benzyl-2-azaspiro[4.4]nonane-1,3-dionessc.METActiveNot specified

Table 1: Anticonvulsant Activity of Related 2-Azaspiro[4.4]nonane-1,3-dione Derivatives.[2]

The presence of the N-benzyl substituent in the title compound strongly suggests it may share this anticonvulsant profile. The mechanism for this activity is not yet fully elucidated but may involve modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.

Potential Sigma Receptor Modulation

The 2,7-diazaspiro scaffold is a key structural feature in a number of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] These receptors are implicated in a wide array of neurological functions and disease states, including pain, neurodegeneration, and addiction.[6] Sigma-1 receptor antagonists, for instance, have been shown to potentiate the analgesic effects of opioids and mitigate the development of tolerance.[7]

Given the structural similarities, it is plausible that this compound interacts with sigma receptors. The nature of this interaction (agonist or antagonist) and its selectivity for σ₁ versus σ₂ would require dedicated binding and functional assays to determine.

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its neuromodulatory effects, assuming it acts as a sigma-1 receptor antagonist.

Sigma_Receptor_Signaling cluster_membrane Cell Membrane Compound 2-Benzyl-2,7-diazaspiro[4.4] nonane-1,3-dione HCl Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism IonChannel Voltage-Gated Ion Channel Sigma1R->IonChannel Modulation Neuronal_Excitability Decreased Neuronal Excitability IonChannel->Neuronal_Excitability Stabilization Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Putative mechanism of action via sigma-1 receptor antagonism.

Experimental Protocols

To investigate the potential pharmacological activities of this compound, the following established experimental protocols are recommended.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][9]

Methodology:

  • Animal Model: Adult male mice (e.g., C57BL/6, 20-25 g) are used.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: Animals are tested at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • Induction of Seizure: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

In Vitro Sigma Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of the test compound for sigma-1 and sigma-2 receptors.[10]

Methodology:

  • Tissue Preparation: Membranes are prepared from a suitable source rich in sigma receptors, such as guinea pig brain or a cell line overexpressing the human sigma-1 or sigma-2 receptor.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., -pentazocine for σ₁ or [³H]-DTG for σ₂).

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a pharmacological profile characterized by anticonvulsant and sigma receptor modulating activities. The information synthesized in this guide, based on closely related analogs, provides a solid foundation for initiating a comprehensive investigation into its therapeutic potential.

Future research should focus on:

  • In vivo efficacy studies in a broader range of seizure models to determine its full anticonvulsant spectrum.

  • In vitro and in vivo characterization of its interaction with sigma-1 and sigma-2 receptors to elucidate its precise mechanism of action.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

The exploration of this and other diazaspiro[4.4]nonane derivatives holds promise for the discovery of novel therapeutics for a variety of neurological disorders.

References

  • Crystal structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. (Source: PMC, URL: [Link])
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione. (Source: PubChem, URL: [Link])
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3.
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (Source: PubMed, URL: [Link])
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (Source: Perelman School of Medicine at the University of Pennsylvania, URL: [Link])
  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. (Source: PubMed, URL: [Link])
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. (Source: PrepChem.com, URL: [Link])
  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (Source: PLOS One, URL: [Link])
  • Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1.
  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. (Source: PubChem, URL: [Link])
  • Editorial: Sigma Receptors. (Source: Frontiers, URL: [Link])
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (Source: PubMed, URL: [Link])
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0.
  • Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (Source: PubMed, URL: [Link])
  • In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. (Source: NIH, URL: [Link])
  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. (Source: Wikipedia, URL: [Link])
  • 1,3-Diazaspiro[4.4]nonane-2,4-dione. (Source: MySkinRecipes, URL: [Link])
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

"crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Single-Crystal X-ray Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and structural elucidation of the novel heterocyclic compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Spirocyclic scaffolds are of increasing importance in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved potency and selectivity for biological targets.[1][2] This document details the definitive determination of the compound's three-dimensional architecture via single-crystal X-ray diffraction, offering critical insights for researchers, medicinal chemists, and drug development professionals. We present a robust synthesis protocol, a repeatable crystallization method, and a full discussion of the resulting molecular geometry and supramolecular assembly.

Introduction: The Significance of Spirocyclic Scaffolds

In modern drug discovery, moving beyond flat, aromatic systems is a key strategy for accessing new chemical space and improving physicochemical properties.[2] Spirocycles, which feature two rings joined by a single common atom, offer a rigid and structurally unique framework.[3][4] This defined three-dimensional arrangement allows for precise projection of functional groups into a protein's binding site, a significant advantage over more flexible or planar molecules.[3] The 2,7-diazaspiro[4.4]nonane core, in particular, represents a versatile scaffold for building novel therapeutics, especially in areas like neurological, infectious, and metabolic diseases.[5]

Determining the exact crystal structure of such a scaffold is paramount. Single-crystal X-ray diffraction is the definitive, non-destructive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for the rational, structure-based design of new drug candidates.[8][9] This guide serves as a technical blueprint for the synthesis and crystallographic analysis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, a key building block in this chemical family.

Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[10]

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The title compound was synthesized via a reductive cyclization of a pyrrolidine precursor.[11] This established method provides a reliable route to the desired spirocyclic core.

Experimental Protocol:

  • Precursor Preparation: Begin with methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate as the starting material.

  • Reaction Setup: In a suitable pressure vessel, dissolve the starting material in methanol.

  • Catalyst Addition: Add Raney Nickel catalyst to the solution (w/w ratio of starting material to catalyst = 4:1).

    • Scientist's Note: Raney Nickel is a highly active hydrogenation catalyst, ideal for reducing both the nitrile and ester functionalities to facilitate the intramolecular cyclization. It must be handled with care under a moist blanket to prevent ignition.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases, indicating reaction completion.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. The pure compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, can be obtained after purification by column chromatography or direct crystallization.[11]

Growth of Single Crystals

The formation of a well-ordered single crystal is the most critical and often most challenging step. The chosen method must allow molecules to slowly and methodically arrange themselves into a repeating lattice.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in absolute ethanol at room temperature.

    • Scientist's Note: Ethanol is a moderately polar solvent that provides a good balance of solubility for the compound while allowing for slow saturation as it evaporates. Its hydrogen-bonding capability can also favorably influence crystal packing.

  • Crystallization: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at ambient temperature.

  • Harvesting: Over several days, colorless, block-shaped crystals suitable for diffraction will form.[11] Carefully select a crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size, for mounting.[12]

Single-Crystal X-ray Diffraction Analysis

The workflow for determining a crystal structure involves data collection, structure solution, and model refinement.

G cluster_0 Experimental Phase cluster_1 Data Acquisition & Processing cluster_2 Structure Determination Synthesis Chemical Synthesis Crystallization Slow Evaporation Synthesis->Crystallization Purification Mounting Crystal Mounting Crystallization->Mounting Select Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection on Diffractometer Data_Reduction Data Reduction (Cell Refinement) Data_Collection->Data_Reduction Integration Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution SHELXS-97 Structure_Refinement Structural Refinement Structure_Solution->Structure_Refinement SHELXL-97 Validation Final Structure Validation Structure_Refinement->Validation CIF Report

Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable crystal was mounted on a diffractometer equipped with a CCD detector and exposed to a monochromatic X-ray beam.[11]

Protocol:

  • Mounting: A crystal of size 0.21 × 0.18 × 0.17 mm is affixed to a goniometer head.[7][11]

  • Environment: The crystal is cooled to 173 K using a stream of nitrogen gas.

    • Scientist's Note: Cooling the crystal reduces thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is used as the X-ray source.

  • Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated through various angles.[6] A multi-scan absorption correction is applied to the collected data.[11]

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) is used to solve the crystal structure.

Protocol:

  • Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods with the SHELXS-97 program.[13] This program uses statistical methods to determine initial phases for the most intense reflections, generating an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the full set of diffraction data using the full-matrix least-squares on F² method with SHELXL-97.[11][13] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are placed in calculated positions and refined using a riding model.[13]

Results: The Crystal Structure

The analysis yielded a complete and validated crystal structure, providing definitive insights into the molecule's geometry and interactions.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the refinement are summarized below.

ParameterValueReference
Chemical FormulaC₁₄H₁₈N₂O[11]
Molecular Weight (Mr)230.30[11]
Crystal SystemOrthorhombic[11]
Space GroupP2₁2₁2₁[11]
a (Å)9.630 (2)[11]
b (Å)8.4322 (18)[11]
c (Å)29.848 (7)[11]
Volume (ų)2423.8 (9)[11]
Z (Molecules/unit cell)8[11]
Temperature (K)173[11]
R-int0.046[11]
Final R₁ [I > 2σ(I)]0.059[11]
wR₂(F²) (all data)0.120[11]
Goodness-of-fit (S)1.16[11]
Molecular Structure and Conformation

The analysis reveals that the two five-membered rings of the spiro core are not planar. Both rings adopt an "envelope" conformation, a common low-energy state for five-membered rings.[11] In one ring, a carbon atom serves as the "flap" of the envelope, while in the other, it is a nitrogen atom.[11] The dihedral angle between the mean planes of the two rings is 80.46°.[11] All observed bond lengths and angles fall within normal ranges.

Caption: 2D schematic of the molecular structure.

Supramolecular Assembly and Crystal Packing

In the crystal lattice, individual molecules are not isolated. They are linked together through intermolecular hydrogen bonds. Specifically, the hydrogen atom on the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule (N—H⋯O).[11] This interaction links the molecules into one-dimensional chains that propagate along the b-axis of the crystal.[11] This ordered packing is fundamental to the formation of the solid-state structure.

Implications for Drug Design

The definitive crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides a high-resolution map of its three-dimensional conformation and hydrogen bonding capabilities. This information is critical for:

  • Structure-Based Drug Design (SBDD): The precise atomic coordinates can be used to model how this scaffold and its derivatives fit into the active site of a target protein.

  • Pharmacophore Modeling: The fixed spatial relationship between the benzyl group, the hydrogen bond donor (N-H), and the hydrogen bond acceptor (C=O) can be used to design new molecules with enhanced target affinity and selectivity.

  • Physicochemical Property Tuning: The rigid, sp³-rich core is expected to improve properties like aqueous solubility compared to flat aromatic systems, a key consideration in drug development.[3]

Conclusion

This guide has detailed the synthesis and definitive structural elucidation of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one via single-crystal X-ray diffraction. The provided protocols are robust and repeatable, and the resulting structural analysis confirms the envelope conformations of the five-membered rings and the role of intermolecular hydrogen bonding in the crystal packing. This foundational knowledge empowers medicinal chemists to leverage the unique three-dimensional properties of the diazaspiro[4.4]nonane scaffold for the rational design of next-generation therapeutics.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: PubMed Central (Published in Bioorganic & Medicinal Chemistry Letters) URL:[Link]
  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online (Published in Expert Opinion on Drug Discovery) URL:[Link]
  • Title: The use of spirocyclic scaffolds in drug discovery Source: CORE (Published in Bioorganic & Medicinal Chemistry Letters) URL:[Link]
  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Title: The Growing Importance of Spirocycles in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed (Published in Expert Opinion on Drug Discovery) URL:[Link]
  • Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL:[Link]
  • Title: Single Crystal X-ray Diffraction Source: University of York, Department of Chemistry URL:[Link]
  • Title: Single-crystal X-ray Diffraction Source: SERC, Carleton College URL:[Link]
  • Title: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Source: PubMed Central (Published in Acta Crystallographica Section E: Structure Reports Online) URL:[Link]
  • Title: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride Source: PrepChem.com URL:[Link]
  • Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL:[Link]
  • Title: Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3 Source: ResearchGate (Originally published in Zeitschrift für Kristallographie - New Crystal Structures) URL:[Link]
  • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds Source: MDPI (Published in Molbank) URL:[Link]

Sources

Spectroscopic Characterization of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality offers a unique exploration of chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Among these, the 2,7-diazaspiro[4.4]nonane framework is of particular interest due to its rigid yet versatile nature, providing a robust platform for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the spectroscopic characteristics of a key derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a compound with significant potential in medicinal chemistry.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. While direct experimental spectra for this specific compound are not publicly available, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a detailed and predictive analysis. The causality behind experimental choices and data interpretation is emphasized to empower researchers in their own analytical endeavors.

Molecular Structure and Properties

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione possesses a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol [1]. The structure features a succinimide ring fused at a spirocyclic center with a pyrrolidine ring. A benzyl group is attached to the nitrogen atom of the succinimide moiety.

Molecular Structure Visualization

cluster_molecule 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione N1 N C1 C N1->C1 C8 CH₂ N1->C8 C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 O2 O C3->O2 C4->N1 C5 C C4->C5 N2 N C7 C N2->C7 C6 C C5->C6 C6->N2 C7->C4 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 C12->C13 C14 C13->C14 C14->C9

Caption: 2D representation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the diazaspiro[4.4]nonane core.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.2-7.4Multiplet5HAr-H (Benzyl)The five protons of the monosubstituted benzene ring are expected to resonate in this region.
~ 4.6Singlet2HN-CH₂-PhThe benzylic protons adjacent to the nitrogen of the imide are deshielded and typically appear as a sharp singlet.
~ 3.0-3.2Multiplet4H-CH₂-N-CH₂-Protons on the carbons adjacent to the secondary amine in the pyrrolidine ring.
~ 2.7Singlet2H-CO-CH₂-C-The methylene protons of the succinimide ring adjacent to the carbonyl groups.
~ 2.0-2.2Multiplet2H-C-CH₂-C-The remaining methylene protons of the pyrrolidine ring.
~ 1.8Broad Singlet1HN-HThe proton on the secondary amine; its chemical shift can be variable and the peak may be broad.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~ 175-178C=OCarbonyl carbons of the succinimide ring are highly deshielded.
~ 135-137Ar-C (Quaternary)The ipso-carbon of the benzyl group.
~ 128-129Ar-CHAromatic carbons of the benzyl group.
~ 60-65Spiro CThe quaternary spiro carbon, being attached to two nitrogen-bearing rings, will be significantly deshielded.
~ 45-50-CH₂-NAliphatic carbons adjacent to nitrogen atoms.
~ 42N-CH₂-PhThe benzylic carbon.
~ 35-CO-CH₂-C-Methylene carbon in the succinimide ring.
~ 30-C-CH₂-C-The other methylene carbon in the pyrrolidine ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

cluster_workflow NMR Sample Preparation and Data Acquisition Workflow A Sample Preparation: ~5-10 mg of compound dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% TMS. B Spectrometer Setup: Tune and shim the probe for the specific sample. A->B C ¹H NMR Acquisition: Acquire spectrum with appropriate number of scans (e.g., 16-64) and relaxation delay. B->C D ¹³C NMR Acquisition: Acquire proton-decoupled spectrum with a higher number of scans (e.g., 1024) due to lower natural abundance. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate to TMS at 0 ppm. C->E D->E

Caption: A standardized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is expected to show characteristic absorption bands for the carbonyl groups, C-N bonds, and the aromatic ring.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~ 3300-3400Medium, BroadN-H Stretch (secondary amine)
~ 3030-3100MediumAromatic C-H Stretch
~ 2850-2960MediumAliphatic C-H Stretch
~ 1770 and 1700StrongAsymmetric and Symmetric C=O Stretch (imide)
~ 1600, 1495, 1450Medium to WeakAromatic C=C Bending
~ 1100-1300MediumC-N Stretch
~ 690-770StrongAromatic C-H Out-of-plane Bending (monosubstituted)
Experimental Protocol for FTIR Data Acquisition

The choice of sampling technique depends on the physical state of the compound. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common choices.

KBr Pellet Method:

  • Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 245.3. With a harder ionization technique like Electron Ionization (EI), the molecular ion peak M⁺˙ at m/z 244.3 would be observed, along with characteristic fragment ions.

Key Predicted Fragment Ions (EI):

m/z Proposed Fragment Fragmentation Pathway
244[C₁₄H₁₆N₂O₂]⁺˙Molecular Ion
153[M - C₇H₇]⁺Loss of the benzyl group
91[C₇H₇]⁺Benzyl cation (often rearranges to the more stable tropylium ion)

The fragmentation of N-benzyl compounds is often dominated by the formation of the stable benzyl cation at m/z 91[2].

Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_workflow Mass Spectrometry Analysis Workflow A Sample Introduction: Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce via direct infusion or LC. B Ionization: Utilize an appropriate ionization technique (e.g., ESI or EI). A->B C Mass Analysis: Separate ions based on their mass-to-charge ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight). B->C D Detection and Data Processing: Detect ions and generate a mass spectrum. Identify the molecular ion and major fragment ions. C->D

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a comprehensive analytical profile of this important spirocyclic compound. The outlined experimental protocols offer a framework for researchers to acquire high-quality, reliable data for this and similar molecules. As the pursuit of novel therapeutics continues, a thorough understanding of the structural and analytical characteristics of such foundational scaffolds is paramount for the advancement of medicinal chemistry and drug development.

References

  • Hassaneen, H. M., et al. (2020). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Results in Chemistry, 2, 100059.
  • ResearchGate. (n.d.). Proposed mechanism for fragmentations of protonated N-benzyl compounds.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries: [Contact Information]

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a key spirocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of diazaspiro[4.4]nonane derivatives makes them attractive frameworks for the development of novel therapeutic agents. These compounds are structurally related to spirohydantoins, which are known to exhibit a range of biological activities.[1][2][3][4][5] This guide details a proposed multi-step synthetic pathway, beginning with commercially available starting materials and culminating in the formation of the target hydrochloride salt. Each step is accompanied by a detailed protocol, mechanistic insights, and a discussion of the underlying chemical principles. The protocols provided herein are designed for researchers and scientists in the field of organic synthesis and drug development, offering a robust and reproducible methodology.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in contemporary drug discovery. Their inherent conformational rigidity and three-dimensional topology provide a unique structural framework that can enhance binding affinity and selectivity for biological targets. The 2,7-diazaspiro[4.4]nonane core, in particular, is a valuable building block for constructing diverse chemical libraries for screening against various therapeutic targets. The introduction of a benzyl group and a succinimide moiety, as in the title compound, offers further opportunities for functionalization and interaction with biological macromolecules.

The synthesis of such spirocyclic systems often involves multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry and yield. This guide outlines a logical and efficient synthetic strategy for the preparation of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with N-benzyl-4-piperidone. The overall strategy involves the construction of the spirocyclic core, followed by the formation of the succinimide ring and subsequent hydrochloride salt formation.

Synthetic_Pathway A N-Benzyl-4-piperidone B Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate A->B Knoevenagel Condensation C Diethyl 2-amino-2-(1-benzyl-4-cyanopiperidin-4-yl)malonate B->C Strecker-type Reaction D 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione C->D Hydrolysis & Decarboxylation E 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione D->E N-Benzylation F This compound E->F HCl Salt Formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate

This initial step involves a Knoevenagel condensation between N-benzyl-4-piperidone and ethyl cyanoacetate. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.

Protocol:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in toluene, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount
N-Benzyl-4-piperidone1.0189.27(user defined)
Ethyl cyanoacetate1.1113.12(user defined)
Piperidine0.185.15(user defined)
Toluene--(solvent)
Step 2: Synthesis of Diethyl 2-amino-2-(1-benzyl-4-cyanopiperidin-4-yl)malonate

This step involves a Strecker-type reaction where cyanide adds to the iminium intermediate formed in situ, followed by the addition of diethyl malonate.

Protocol:

  • Dissolve ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq) in ethanol.

  • Add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Add diethyl malonate (1.5 eq) and continue stirring for another 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Step 3: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

This step involves the hydrolysis of the cyano and ester groups, followed by decarboxylation and cyclization to form the spiro-succinimide ring.

Protocol:

  • To the product from Step 2 (1.0 eq), add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization.

Step 4: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

The N-benzylation of the secondary amine in the spiro-succinimide is achieved in this step.

Protocol:

  • Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.

Protocol:

  • Dissolve the purified 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 eq) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Product NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₄H₁₇ClN₂O₂280.75

Mechanistic Considerations and Rationale

The choice of a Knoevenagel condensation in the first step is a classic and efficient method for forming carbon-carbon double bonds from an active methylene compound and a ketone. The subsequent Strecker-type reaction provides a reliable route to α-amino nitriles, which are versatile intermediates for the synthesis of amino acids and their derivatives. The acidic hydrolysis and cyclization in the third step is a robust method for constructing the succinimide ring. The N-benzylation is a standard procedure for the alkylation of secondary amines. Finally, the conversion to the hydrochloride salt is a common practice in medicinal chemistry to enhance the physicochemical properties of the final compound.

Characterization and Data

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR: The spectrum of the final product is expected to show characteristic peaks for the benzyl protons, as well as the methylene protons of the two five-membered rings.

  • ¹³C NMR: The spectrum should display the corresponding carbon signals, including the two carbonyl carbons of the succinimide ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

  • Potassium Cyanide: Highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.

  • Benzyl Bromide: Lachrymator and corrosive. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1Incomplete water removalEnsure the Dean-Stark apparatus is functioning correctly. Increase reaction time.
Incomplete reaction in Step 2Insufficient reaction time or poor reagent qualityExtend the reaction time. Use freshly opened or purified reagents.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization.
Low yield of hydrochloride saltInappropriate solvent choiceExperiment with different solvents for precipitation. Ensure the starting material is fully dissolved before adding HCl.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and considering the mechanistic rationale, researchers can reliably prepare this valuable spirocyclic compound for further investigation in drug discovery and medicinal chemistry programs. The synthesis of related diazaspiro compounds has been reported in the literature, providing a strong foundation for the successful execution of this synthetic route.[6][7]

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. (URL: [Link])
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. (URL: [Link])
  • Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxyl
  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC - NIH. (URL: [Link])
  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conform
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (URL: [Link])
  • A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLIC
  • Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evalu
  • Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC - NIH. (URL: [Link])
  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P

Sources

Application Notes and Protocols for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The compound 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride belongs to a class of molecules built upon the rigid and three-dimensional 2,7-diazaspiro[4.4]nonane scaffold. This unique spirocyclic architecture is of significant interest in medicinal chemistry as it allows for the precise spatial arrangement of chemical functionalities, which can lead to high-affinity and selective interactions with biological targets. Notably, derivatives of the diazaspiro[4.4]nonane core have been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors[1]. These receptors are implicated in a wide array of cellular processes and are considered important targets for therapeutic intervention in neurological disorders, pain, and cancer.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound in a cell culture setting. The following protocols are designed to establish a foundational understanding of the compound's bioactivity, starting with determining its cytotoxic profile and then proceeding to investigate its potential mechanism of action.

I. Compound Handling and Preparation

Physicochemical Properties

A clear understanding of the compound's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₇ClN₂O₂[Vendor Information]
Molecular Weight 280.75 g/mol [Vendor Information]
CAS Number 1949836-83-2[Vendor Information]
Appearance White to off-white solid[General Observation]
Solubility Soluble in DMSO[Assumed based on common practice for novel organic compounds]
Preparation of Stock Solutions

Rationale: Due to the limited aqueous solubility typical of many organic small molecules, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary. This allows for minimal solvent exposure to the cells in culture.

Protocol:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh a precise amount of this compound. For example, to prepare a 10 mM stock solution, weigh 2.8075 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock from 2.8075 mg).

  • Solubilization: Vortex or gently warm the solution if necessary to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

II. Experimental Workflow for In Vitro Characterization

The following workflow provides a logical progression from general cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Compound Stock Solution (10 mM in DMSO) C Serial Dilution & Compound Treatment A->C B Cell Seeding in 96-well plates B->C D Cytotoxicity/Viability Assay (MTT Assay) C->D E Determine IC50 Value D->E F Treat cells with IC50 & sub-IC50 concentrations E->F Inform concentration selection G Apoptosis Assay (Annexin V/PI Staining) F->G H Mechanism of Action Studies (e.g., Western Blot) F->H

Caption: Experimental workflow for the in vitro characterization of a novel compound.

III. Protocol: Determining Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This initial screen is critical for determining the concentration range at which the compound exerts a biological effect.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from your 10 mM stock. A common starting range is from 100 µM down to 0.1 µM.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

IV. Protocol: Investigating Apoptosis by Annexin V/PI Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) staining assay can be performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with this compound at its IC₅₀ and a sub-lethal concentration.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

V. Hypothetical Signaling Pathway and Further Mechanistic Studies

Given that the diazaspiro[4.4]nonane scaffold is associated with sigma receptor ligands, a plausible hypothesis is that this compound may exert its effects through modulation of these receptors. Sigma-1 receptors, for instance, are known to influence calcium signaling, endoplasmic reticulum (ER) stress, and cell survival pathways.

G Compound 2-Benzyl-2,7-diazaspiro[4.4] nonane-1,3-dione HCl SigmaR Sigma-1 Receptor Compound->SigmaR Binds/Modulates Ca_signaling Modulation of Ca²⁺ Signaling SigmaR->Ca_signaling ER_Stress ER Stress Response SigmaR->ER_Stress ROS Reactive Oxygen Species Ca_signaling->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway for the compound via sigma-1 receptor modulation.

Further Mechanistic Studies:

  • Western Blotting: To validate the proposed pathway, Western blotting can be used to probe for key proteins involved in ER stress (e.g., CHOP, BiP) and apoptosis (e.g., cleaved Caspase-3, PARP).

  • Sigma Receptor Binding Assays: Competitive binding assays with known sigma-1 and sigma-2 receptor ligands can confirm direct interaction with these targets.

  • Calcium Imaging: Fluorescent calcium indicators can be used to measure changes in intracellular calcium levels upon compound treatment.

VI. Conclusion and Future Directions

This document provides a foundational set of protocols for the initial in vitro characterization of this compound. By systematically determining its cytotoxic profile and investigating its effects on apoptosis, researchers can gain valuable insights into its biological activity. The potential link to sigma receptors offers a compelling avenue for more detailed mechanistic studies. Future work should focus on confirming the direct molecular target(s) and elucidating the downstream signaling pathways to fully understand the therapeutic potential of this novel compound.

VII. References

Sources

Application Notes and Protocols: Characterizing 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in Sigma Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We delve into the scientific rationale behind competitive radioligand binding assays, provide step-by-step, field-proven protocols for determining inhibitory constants (Kᵢ), and present a clear methodology for data analysis and interpretation. This document is designed to ensure scientific integrity and empower researchers to generate robust, reproducible data for this promising diazaspiro-scaffold compound.

Introduction: The Significance of Sigma Receptors and Novel Ligands

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] The two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are implicated in a vast array of cellular functions and pathological conditions.

The Sigma-1 Receptor (σ₁R) is a highly versatile molecular chaperone that modulates calcium signaling, ion channel function, and neuronal excitability.[1] Its dysregulation is linked to numerous neurological and psychiatric disorders, including Alzheimer's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), anxiety, and schizophrenia, making it a prime target for therapeutic intervention.[1]

The Sigma-2 Receptor (σ₂R) , recently identified as TMEM97, is highly expressed in proliferating cells, particularly in various cancer types. This overexpression makes it a valuable biomarker and a strategic target for both cancer diagnostics and therapeutics.[2]

The compound, This compound , belongs to a class of diazaspirocyclic molecules that have shown significant potential as sigma receptor ligands.[3][4] Characterizing the binding profile of this specific compound is a critical step in elucidating its therapeutic potential. This guide provides the necessary protocols to determine its affinity and selectivity for σ₁ and σ₂ receptors.

The Principle of Competitive Radioligand Binding Assays

To determine the binding affinity of a non-radiolabeled test compound (the "competitor," in this case, this compound), we employ a competitive binding assay. This technique measures the ability of the test compound to displace a known radiolabeled ligand ("radioligand") that has high affinity and specificity for the target receptor.

The experiment involves incubating a source of the receptor (e.g., tissue homogenates or cell membranes) with a fixed concentration of the radioligand and varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor's binding sites. The amount of bound radioactivity is then measured, and the data is used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the compound's true affinity for the receptor.

G Receptor Receptor Incubation Incubation Receptor->Incubation Filtration Filtration Incubation->Filtration Terminate Reaction Radioligand Radioligand Radioligand->Incubation Competitor Competitor Competitor->Incubation Scintillation Scintillation Filtration->Scintillation IC50 IC50 Scintillation->IC50 Ki Ki IC50->Ki

Experimental Protocols

These protocols are adapted from established methodologies for sigma receptor binding and provide a robust starting point for characterization.

Materials and Reagents
  • Test Compound: this compound (CAS: 1949836-83-2)

  • Receptor Sources:

    • Sigma-1: Guinea pig brain homogenate (a rich source of σ₁R)

    • Sigma-2: Rat liver homogenate (a rich source of σ₂R)

  • Radioligands:

    • Sigma-1: -Pentazocine (Specific activity: ~30-60 Ci/mmol)

    • Sigma-2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (Specific activity: ~30-60 Ci/mmol)

  • Buffers and Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4 for σ₁; pH 8.0 for σ₂)

    • (+)-Pentazocine (for σ₁R masking in σ₂R assays)

    • Haloperidol (for defining non-specific binding)

    • Bovine Serum Albumin (BSA)

    • GF/B glass fiber filters

    • Scintillation cocktail

  • Equipment:

    • Homogenizer

    • Centrifuge

    • Incubator/Water bath (37°C for σ₁, Room Temperature for σ₂)

    • Cell harvester/Filtration manifold

    • Liquid Scintillation Counter

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay

This protocol determines the affinity of the test compound for the σ₁ receptor by measuring its ability to displace -Pentazocine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh buffer to a protein concentration of approximately 200-400 µ g/tube .

  • Assay Setup: In 1.5 mL microcentrifuge tubes, combine the following in a final volume of 500 µL:

    • 50 mM Tris-HCl (pH 7.4)

    • Membrane homogenate (200-400 µg protein)

    • -Pentazocine (a final concentration near its Kₑ, typically 2-5 nM)

    • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Contains all components except the test compound.

    • Non-specific Binding (NSB): Contains all components plus a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the tubes at 37°C for 150 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Quickly wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol 2: Sigma-2 (σ₂) Receptor Binding Assay

This protocol determines the affinity for the σ₂ receptor by displacing the non-selective ligand [³H]-DTG, while pharmacologically "masking" the σ₁ sites.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat liver membranes using a similar homogenization and centrifugation procedure as described for the guinea pig brain, but using 50 mM Tris-HCl at pH 8.0.

  • Assay Setup: In a final volume of 500 µL, combine:

    • 50 mM Tris-HCl (pH 8.0)

    • Membrane homogenate (200-400 µg protein)

    • (+)-Pentazocine (final concentration of 1 µM) to mask σ₁ receptors.

    • [³H]-DTG (a final concentration near its Kₑ for σ₂, typically 3-5 nM)

    • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Contains all components (including the masking agent) except the test compound.

    • Non-specific Binding (NSB): Contains all components plus a high concentration of unlabeled DTG (e.g., 10 µM).

  • Incubation: Incubate the tubes at room temperature for 120 minutes.

  • Termination and Filtration: Follow the same filtration and washing procedure as in Protocol 1.

  • Quantification: Count the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (DPM or CPM) from the scintillation counter must be processed to determine the Kᵢ value, which represents the affinity of the test compound for the receptor.

G RawData Raw Scintillation Counts (DPM) SpecificBinding Calculate Specific Binding (Total Binding - Non-specific Binding) RawData->SpecificBinding InhibitionCurve Plot % Inhibition vs. [Competitor] (Logarithmic Scale) SpecificBinding->InhibitionCurve NonlinearRegression Non-linear Regression Fit (Sigmoidal Dose-Response) InhibitionCurve->NonlinearRegression IC50 Determine IC₅₀ Value NonlinearRegression->IC50 ChengPrusoff Apply Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kₑ) IC50->ChengPrusoff FinalKi Final Kᵢ Value ChengPrusoff->FinalKi

Step-by-Step Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average DPM of the non-specific binding (NSB) tubes from the DPM of the sample tube.

    • Specific Binding = DPM(sample) - DPM(NSB)

  • Generate Inhibition Curve: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (found in the "Total Binding" tubes). Plot this percentage of inhibition against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve to the data. The software will calculate the IC₅₀ value, which is the concentration of the competitor that produces 50% inhibition.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the experimentally derived IC₅₀ to the more absolute affinity constant, Kᵢ.

    • Formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where:

      • IC₅₀ is the value determined in the previous step.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment but can often be found in the literature for common radioligands.

Data Presentation: Illustrative Example

As of the publication of this note, specific binding data for this compound has not been publicly reported. To illustrate how results should be presented, the table below contains representative data for a structurally related compound, a 2,7-diazaspiro[3.5]nonane derivative (Compound 4b) , as reported by Basile et al. (2023).[3][4] This serves as a template for reporting newly generated data.

Receptor SubtypeRadioligandKᵢ (nM) for Compound 4bSelectivity Ratio (σ₂/σ₁)
Sigma-1 (σ₁) ** -Pentazocine2.710
Sigma-2 (σ₂) **[³H]-DTG27

Data sourced from Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.[3][4]

Interpretation: In this example, the compound demonstrates a high affinity for the σ₁ receptor (low nanomolar Kᵢ) and a 10-fold selectivity for σ₁ over the σ₂ receptor. When data for this compound is generated, it should be presented in a similar, clear format to allow for easy comparison and interpretation of its binding profile.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the generated data, the following points are critical:

  • Receptor Source Consistency: Use consistent batches of membrane preparations for a full set of experiments to minimize variability.

  • Radioligand Kₑ Determination: Ideally, the Kₑ of the radioligand should be determined in-house under your specific assay conditions using a saturation binding experiment. This provides a more accurate value for the Cheng-Prusoff calculation.

  • Statistical Rigor: Each data point on the competition curve should be determined in triplicate. The entire experiment should be repeated at least three times (n=3) to ensure reproducibility and to calculate standard error of the mean (SEM).

  • Quality of Fit: When performing non-linear regression, assess the goodness of fit (e.g., R² value) to ensure the data reliably fits the sigmoidal model.

By adhering to these principles, the protocols described become a self-validating system, producing reliable and defensible binding data essential for any drug discovery program.

References

  • Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
  • Basile, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. National Library of Medicine.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Leung, C. H., & Tsang, H. W. (2003). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods.
  • Blass, B. E., & Rogers, J. P. (2018). The sigma-2 (σ-2) receptor: a review of recent patent applications: 2013-2018. Expert Opinion on Therapeutic Patents.

Sources

Application Notes and Protocols for Radioligand Binding Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Gold Standard for Quantifying Molecular Interactions

In the landscape of drug discovery and molecular pharmacology, the radioligand binding assay remains a cornerstone technique for characterizing the interactions between a ligand and its receptor.[1] Its unparalleled sensitivity and precision allow for the direct measurement of binding affinity, receptor density, and the kinetics of association and dissociation.[2][3] For researchers developing novel chemical entities, a robustly designed and meticulously executed radioligand binding assay is indispensable for elucidating the compound's potency and specificity, thereby guiding lead optimization and structure-activity relationship (SAR) studies.[2][4]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting radioligand binding assays tailored for the characterization of novel compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to generate high-quality, reproducible data. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the "why" that underpins the "how-to."

Foundational Principles: The Law of Mass Action in Practice

At its core, the radioligand binding assay operates on the principles of the law of mass action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[5] A lower Kd value signifies a higher binding affinity.

The primary objectives of these assays are to determine two key parameters:

  • Bmax (Maximum Binding Capacity): This represents the total number of receptors in a given preparation, typically expressed as femtomoles (fmol) per milligram (mg) of protein or sites per cell.[2]

  • Kd (Equilibrium Dissociation Constant): As mentioned, this is a measure of the radioligand's affinity for the receptor.[5]

  • Ki (Inhibition Constant): For novel, unlabeled compounds, this value reflects their affinity for the receptor, determined indirectly through competition with a radioligand.[2]

Part 1: Assay Development and Optimization for Novel Compounds

The successful characterization of a novel compound hinges on the careful development and optimization of the binding assay. This initial phase is critical for establishing a reliable and reproducible experimental system.

Selection of a Suitable Radioligand

The choice of radioligand is paramount. An ideal radioligand possesses the following characteristics:

  • High Affinity: A Kd in the low nanomolar or picomolar range is desirable to minimize the amount of radioligand needed and reduce non-specific binding.

  • High Specific Activity: This enables the detection of low receptor densities.[1]

  • Low Non-Specific Binding: The radioligand should exhibit minimal binding to non-receptor components such as filters and lipids.[5]

  • Receptor Specificity: It should selectively bind to the target of interest.

  • Chemical Stability: The radioligand should be stable under the assay conditions.

Preparation of the Receptor Source

The source of the receptor can be cell membranes, whole cells, or tissue homogenates.[1] For initial characterization of novel compounds, membrane preparations are commonly used.

Protocol: Membrane Preparation from Cultured Cells or Tissues

  • Homogenization: Tissues or cell pellets are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[6]

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

  • Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 20,000-40,000 x g) to pellet the membranes.[6]

  • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other contaminants.[6]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[6]

  • Storage: Aliquots of the membrane preparation are stored at -80°C.[6]

Optimization of Assay Conditions

To ensure the integrity of the binding data, several parameters must be optimized:

  • Incubation Time: A time-course experiment (association kinetics) should be performed to determine the time required to reach binding equilibrium. It's important to note that lower concentrations of radioligand will require longer incubation times to reach equilibrium.[5]

  • Incubation Temperature: The temperature can influence binding affinity and the stability of the receptor and ligands. Common incubation temperatures are room temperature, 30°C, or 37°C.[4]

  • Receptor Concentration: The amount of membrane protein should be optimized to ensure that the specific binding signal is sufficiently high while keeping total binding to less than 10% of the total radioligand added. This minimizes ligand depletion and ensures the free ligand concentration is approximately equal to the added concentration.[4][5]

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can all affect ligand binding and should be optimized.

Table 1: Key Parameters for Assay Optimization

ParameterObjectiveRationale
Incubation Time Determine the time to reach equilibrium.Ensures that the binding reaction has gone to completion for accurate Kd and Bmax determination.[5]
Temperature Find the optimal temperature for stable binding.Binding is a thermodynamic process; temperature affects affinity and stability.[4]
Receptor Conc. Achieve a robust signal with <10% ligand binding.Prevents ligand depletion and ensures the validity of the law of mass action assumptions.[4][5]
Buffer Conditions Maintain receptor integrity and optimal binding.pH, ions, and co-factors can significantly influence the binding interaction.

Part 2: Experimental Protocols

Once the assay conditions are optimized, the binding characteristics of the novel compound can be determined using saturation and competition binding assays.

Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of the radioligand for the target receptor.[4]

Experimental Workflow: Saturation Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Preparation (Membranes/Cells) Total_Binding Total Binding Wells: Receptor + Radioligand Receptor->Total_Binding NSB Non-Specific Binding Wells: Receptor + Radioligand + Excess Unlabeled Ligand Receptor->NSB Radioligand Radioligand Dilution Series (e.g., 0.1x to 10x Kd) Radioligand->Total_Binding Radioligand->NSB NSB_Ligand Unlabeled Ligand (for Non-Specific Binding) NSB_Ligand->NSB Filtration Rapid Vacuum Filtration (GF/B or GF/C filters) Total_Binding->Filtration NSB->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counter) Washing->Counting Calc_SB Calculate Specific Binding: Total Binding - NSB Counting->Calc_SB Plotting Plot Specific Binding vs. [Radioligand] Calc_SB->Plotting NLR Non-linear Regression (One-site binding hyperbola) Plotting->NLR Results Determine Kd and Bmax NLR->Results

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol: Saturation Binding Assay

  • Prepare Reagents: Prepare serial dilutions of the radioligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the estimated Kd.[5]

  • Set Up Assay Plates: In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.

  • Total Binding: To these wells, add the assay buffer, the optimized amount of membrane preparation, and the corresponding concentration of radioligand.

  • Non-Specific Binding (NSB): To these wells, add the assay buffer, the membrane preparation, the radioligand, and a high concentration (e.g., 1000-fold the Kd of the unlabeled ligand) of a structurally different, high-affinity unlabeled ligand to block all specific binding.[5]

  • Incubation: Incubate the plates at the optimized temperature for the predetermined time to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a novel, unlabeled compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[2]

Experimental Workflow: Competition Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_controls Controls cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Preparation Assay_Wells Assay Wells: Receptor + Radioligand + Novel Compound Receptor->Assay_Wells Total_Binding Total Binding Control: Receptor + Radioligand Receptor->Total_Binding NSB NSB Control: Receptor + Radioligand + Excess Unlabeled Ligand Receptor->NSB Radioligand Fixed Concentration of Radioligand (at or below Kd) Radioligand->Assay_Wells Radioligand->Total_Binding Radioligand->NSB Novel_Compound Novel Compound Dilution Series Novel_Compound->Assay_Wells Filtration Rapid Vacuum Filtration Assay_Wells->Filtration Total_Binding->Filtration NSB->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity Washing->Counting Plotting Plot % Specific Binding vs. log[Novel Compound] Counting->Plotting NLR Non-linear Regression (Sigmoidal dose-response) Plotting->NLR IC50 Determine IC50 NLR->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki_Value Determine Ki Cheng_Prusoff->Ki_Value

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Protocol: Competition Binding Assay

  • Prepare Reagents: Prepare serial dilutions of the novel unlabeled compound.

  • Set Up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of the novel compound, as well as for total binding and non-specific binding controls.

  • Assay Wells: Add the assay buffer, the optimized amount of membrane preparation, a fixed concentration of radioligand (ideally at or below its Kd), and the corresponding concentration of the novel compound.[5]

  • Control Wells: Prepare total binding wells (without the novel compound) and non-specific binding wells (with a saturating concentration of a standard unlabeled ligand).

  • Incubation, Filtration, Washing, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

Part 3: Data Analysis and Interpretation

Saturation Binding Data
  • Specific Binding: For each radioligand concentration, calculate the specific binding by subtracting the average non-specific binding counts per minute (CPM) from the average total binding CPM.

  • Non-linear Regression: Plot the specific binding against the concentration of the radioligand. Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[5]

Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of the novel compound, calculate the percentage of specific binding relative to the total specific binding (in the absence of the competitor).

  • Non-linear Regression: Plot the percent specific binding against the log concentration of the novel compound. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of the novel compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki: The IC50 is dependent on the concentration of the radioligand used. Therefore, it is essential to convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[6]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

The Ki value represents the affinity of the novel compound for the receptor and is independent of the radioligand concentration used.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic.Consider a different radioligand; include BSA or a low concentration of detergent in the buffer; pre-treat filters with PEI.[7]
Too much receptor protein.Titrate the amount of membrane protein to a lower concentration.[7]
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.[7]
Low Specific Binding Signal Low receptor expression in the source material.Use a cell line with higher receptor expression or increase the amount of membrane protein (while monitoring NSB).[7]
Inactive receptor preparation.Ensure proper storage and handling of membrane preparations; prepare fresh membranes.
Radioligand degradation.Use a fresh aliquot of radioligand; check for radiochemical purity.
Poor Reproducibility Inconsistent pipetting or sample handling.Use calibrated pipettes; ensure thorough mixing of reagents.
Assay not at equilibrium.Re-evaluate the incubation time to ensure equilibrium is reached.
Variability in membrane preparations.Prepare a large batch of membranes to be used across multiple experiments.

Conclusion

The radioligand binding assay, when meticulously developed and executed, provides invaluable quantitative data on the interaction of novel compounds with their targets.[2] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize new chemical entities, generate robust and reproducible data, and make informed decisions to advance their drug discovery programs. The sensitivity and direct nature of this technique ensure its continued relevance as a gold standard in pharmacology.[8]

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012).
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services.[Link]
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2016). Brieflands.[Link]
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.[Link]
  • Tactics for preclinical validation of receptor-binding radiotracers. (2017). PMC.[Link]
  • The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors. (2015). PMC.[Link]
  • Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. (2022). Journal of Medicinal Chemistry.[Link]
  • Radioligand Binding Assays and Their Analysis. (2020).
  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review.[Link]
  • Discovering novel ligands for macromolecules using X-ray crystallographic screening. (2000). PubMed.[Link]
  • Discovering novel ligands for macromolecules using X-ray crystallographic screening. (2000).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2022). MDPI.[Link]
  • Radioligand Binding Assay Services. (n.d.). Perceptive.[Link]
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024).
  • In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor. (2016).
  • Designing Novel Compounds for the Treatment and Management of RET-Positive Non-Small Cell Lung Cancer—Fragment Based Drug Design Str
  • Radioligand Binding Assays & Fluorescence Polarization. (n.d.).
  • Optimization of radioligand binding and radioimmuno assays. (1996). PubMed.[Link]
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.[Link]

Sources

Application Note: Preclinical Evaluation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients with epilepsy remain refractory to treatment, highlighting an urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] The spiro-succinimide scaffold has emerged as a promising pharmacophore in the design of new central nervous system agents. This document provides a detailed technical guide for the preclinical evaluation of a novel spiro-succinimide derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, for its potential anticonvulsant activity. We present field-proven, step-by-step protocols for primary anticonvulsant screening using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, as well as a protocol for assessing acute neurotoxicity via the rotarod test. The causality behind experimental design choices is explained, and methods for data analysis, including the determination of median effective dose (ED₅₀), median toxic dose (TD₅₀), and the protective index (PI), are detailed. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anticonvulsant therapies.

Introduction: The Rationale for a Novel Spiro-Succinimide

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures resulting from an imbalance between excitatory and inhibitory signaling in the brain.[2][3] The discovery of new AEDs has historically relied on a battery of rodent seizure models that have been instrumental in identifying the clinical potential of new chemical entities.[3][4][5] Two of the most widely employed and clinically validated models are the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, an indicator of activity against myoclonic and absence seizures.[4][5]

The succinimide moiety is a well-established pharmacophore in epilepsy treatment, with ethosuximide being a primary example of a drug effective against absence seizures.[6] Structure-activity relationship (SAR) studies on related spiro-succinimide compounds, such as N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, have demonstrated significant anticonvulsant activity in both MES and scPTZ screens.[7][8] This provides a strong rationale for investigating this compound. The benzyl group offers lipophilicity for potential blood-brain barrier penetration, while the spirocyclic core introduces conformational rigidity that can enhance binding to molecular targets. The hydrochloride salt form is utilized to improve aqueous solubility for reliable in vivo administration.

Compound Profile: this compound

This section outlines the key properties of the test compound.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride[9]
Molecular Formula C₁₄H₁₆N₂O₂ · HCl[][11]
Molecular Weight 280.75 g/mol (for HCl salt)[][11]
CAS Number 1148044-35-2 (Parent), 1609399-87-2 (HCl Salt)[9][11]
Canonical SMILES C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl[9]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in aqueous vehicles (e.g., 0.9% saline, 0.5% methylcellulose)Assumed for HCl salt
Chemical Structure
Caption: Chemical structure of the parent compound.
Synthesis Outline

The synthesis of the title compound can be achieved through established organic chemistry routes. A plausible approach involves the reaction of a suitable spiro-diamine precursor with a benzyl-substituted anhydride or dicarboxylic acid derivative to form the succinimide ring. The final step involves treatment with hydrochloric acid in an appropriate solvent (e.g., isopropanol) to crystallize the hydrochloride salt, a technique used for similar structures to enhance stability and solubility.[12]

Integrated Anticonvulsant Screening Workflow

A logical, phased approach is critical for efficiently evaluating a new chemical entity. The workflow begins with broad screening for efficacy in two primary models, followed by an assessment of neurotoxicity to establish a preliminary therapeutic window.

Caption: High-level workflow for preclinical anticonvulsant evaluation.

Protocol: Maximal Electroshock (MES) Seizure Model

Principle & Causality

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[4] The electrical stimulus induces a supramaximal seizure characterized by a tonic hindlimb extension. A compound's ability to prevent this endpoint indicates it can prevent seizure spread through neural circuits. This model has high predictive validity for drugs that act by blocking voltage-gated sodium channels, such as phenytoin and carbamazepine.[6][13]

Materials & Reagents
  • Test Animals: Male albino mice (e.g., Swiss or CF-1 strain), 20-25 g. Acclimatize for at least 3 days.

  • Test Compound: this compound.

  • Vehicle: 0.9% w/v Sodium Chloride (Saline) or 0.5% w/v Methylcellulose in distilled water. Causality: The vehicle must be non-toxic and ensure complete dissolution/suspension of the test compound for accurate dosing.

  • Positive Control: Phenytoin (e.g., 20 mg/kg, i.p.).

  • Equipment:

    • Electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit).

    • Corneal electrodes.

    • Electrode solution (saline).

    • Animal scale, syringes, gavage needles.

Step-by-Step Procedure
  • Preparation: Prepare fresh solutions of the test compound, vehicle, and positive control on the day of the experiment.

  • Animal Grouping: Randomly assign mice to groups of 8-10 animals. Include a vehicle control group, a positive control group, and at least 3-4 dose groups for the test compound (e.g., 30, 100, 300 mg/kg).

  • Dosing: Administer the test compound or controls via intraperitoneal (i.p.) injection or oral gavage (p.o.). The time between administration and the test (pretreatment time) is critical and should be determined by preliminary pharmacokinetic studies, but standard times are 30 or 60 minutes for i.p. and 60 or 120 minutes for p.o.[14]

  • MES Induction: At the designated pretreatment time, apply the corneal electrodes, wetted with saline to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2-second duration).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds. Absence of this endpoint is considered protection.

  • Record: For each animal, record the outcome as either "Protected" or "Not Protected."

Data Analysis & Interpretation

The primary endpoint is the percentage of animals protected in each dose group. The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated using a log-probit analysis. A lower ED₅₀ value indicates higher potency.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

Principle & Causality

The scPTZ test is highly predictive of efficacy against generalized myoclonic and absence (petit mal) seizures.[4] Pentylenetetrazol is a convulsant that acts primarily as a non-competitive GABA-A receptor antagonist.[15] A compound that protects against scPTZ-induced seizures may act by enhancing GABAergic inhibition or by blocking T-type calcium channels, the mechanism of ethosuximide.[6][16]

Materials & Reagents
  • Test Animals: Male albino mice, 20-25 g.

  • Test Compound & Vehicle: As described in Section 4.2.

  • Positive Control: Ethosuximide (e.g., 150 mg/kg, i.p.).

  • Convulsant: Pentylenetetrazol (PTZ), 85 mg/kg, dissolved in saline. Causality: This dose (CD₉₇) should induce clonic seizures in over 97% of vehicle-treated animals.

  • Equipment: Syringes, observation chambers, stopwatch.

Step-by-Step Procedure
  • Preparation & Dosing: Prepare solutions and dose animals as described in steps 1-3 of the MES protocol (Section 4.3).

  • PTZ Administration: At the designated pretreatment time, administer PTZ via a subcutaneous injection into a loose fold of skin on the back of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and jaw lasting for at least 5 seconds. The absence of this endpoint within the 30-minute observation period constitutes protection.

  • Record: For each animal, record the outcome as "Protected" or "Not Protected."

Data Analysis & Interpretation

As with the MES test, the ED₅₀ is calculated from the percentage of animals protected in each dose group using log-probit analysis. Activity in this model suggests a different mechanism of action than that predicted by the MES test alone.[17]

Protocol: Neurotoxicity Assessment (Rotarod Test)

Principle & Causality

The rotarod test is the most common method for assessing motor impairment and acute neurotoxicity of a test compound.[14][18] An ideal AED should be effective at doses that do not cause sedation or motor deficits. This protocol determines the median toxic dose (TD₅₀), which is essential for calculating the therapeutic window.[19]

Materials & Reagents
  • Test Animals: Male albino mice, 20-25 g.

  • Test Compound & Vehicle: As described in Section 4.2.

  • Equipment: Rotarod apparatus (e.g., a 3 cm diameter rod rotating at 6-10 rpm).

Step-by-Step Procedure
  • Training: Prior to the study, train all mice on the rotarod until they can remain on the rotating rod for at least 60-120 seconds consecutively. Exclude animals that fail to meet this criterion. Causality: Training ensures that any failure during the test is due to drug-induced impairment, not an inability to perform the task.

  • Preparation & Dosing: Prepare solutions and dose animals as described in the efficacy protocols, using the same route and pretreatment times for consistency.

  • Testing: At the designated pretreatment time, place each mouse on the rotating rod.

  • Endpoint: An animal is considered to have failed the test (i.e., exhibits neurotoxicity) if it falls off the rod within a defined period (e.g., 60 seconds).

  • Record: For each dose group, record the number of animals that fail the test.

Data Analysis & Interpretation

The median toxic dose (TD₅₀) is the dose that causes 50% of the animals to fail the rotarod test. It is calculated using log-probit analysis from the dose-response data.

Data Interpretation & Therapeutic Index

The ultimate goal of this initial screening is to determine if the compound has a favorable therapeutic window. This is achieved by comparing the dose required for efficacy (ED₅₀) with the dose that produces toxicity (TD₅₀).

Summary of Pharmacological Data
ParameterMES Model (Predicted)scPTZ Model (Predicted)Rotarod Test (Predicted)
Median Dose (ED₅₀ / TD₅₀) Value in mg/kgValue in mg/kgValue in mg/kg
95% Confidence Intervals Range in mg/kgRange in mg/kgRange in mg/kg
Protective Index (PI)

The Protective Index (PI) is a crucial measure of a drug's safety margin. It is a unitless ratio calculated as:

PI = TD₅₀ / ED₅₀

A higher PI is desirable, indicating that a much larger dose is required to produce neurotoxicity than is needed for anticonvulsant effect. A PI > 1 is the minimum requirement for a compound to be considered for further development.

Putative Mechanism of Action

While dedicated mechanistic studies are required for confirmation, the results from this initial screening provide valuable clues. The succinimide core of the molecule suggests potential interaction with ion channels.[20]

  • Activity in MES Test: Strong activity primarily in the MES test suggests a mechanism involving the blockade of voltage-gated sodium channels, which prevents the propagation of action potentials.[13]

  • Activity in scPTZ Test: Efficacy in the scPTZ model points towards enhancement of GABAergic neurotransmission or modulation of T-type calcium channels.[6][16]

  • Broad-Spectrum Activity (MES & scPTZ): If the compound is active in both models, it may possess multiple mechanisms of action, a characteristic of some modern AEDs like valproate.[6][21]

Caption: Potential molecular targets based on screening results.

Conclusion

The protocols detailed in this application note provide a robust and validated framework for the initial in vivo characterization of this compound as a potential anticonvulsant agent. By systematically determining its efficacy in the MES and scPTZ models and its neurotoxicity in the rotarod test, researchers can generate the critical preliminary data needed to establish a protective index. These findings will form the basis for a go/no-go decision for advancing the compound into more complex secondary screening models and in-depth mechanistic studies.

References

  • Oakley, J. C., & White, H. S. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 58(4), 658-667. [Link]
  • Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. [Link]
  • Barton, M. E., & White, H. S. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 156, 106173. [Link]
  • Li, Y., Wang, Y., & Zhang, Z. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2517. [Link]
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. [Link]
  • Macdonald, R. L., & McLean, M. J. (1986). Anticonvulsant drugs: mechanisms of action. Annals of Neurology, 20(2), 195-202. [Link]
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
  • Obniska, J., et al. (2009). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 66(4), 387-393. [Link]
  • Andres-Mach, M., et al. (2020). Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Pharmaceuticals (Basel), 13(11), 398. [Link]
  • Whalley, B., et al. (2016). Assessment of the Anticonvulsant Effects and Tolerability of GW Pharmaceuticals' Cannabidiol in the Anticonvulsant Screening Program (P2.038). Neurology, 86(16 Supplement). [Link]
  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Acta Poloniae Pharmaceutica, 63(3), 185-192. [Link]
  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
  • Shank, R. P. (2003). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
  • Luszczki, J. J., et al. (2006). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. Epilepsia, 47(5), 821-830. [Link]
  • Sharma, M., & Singh, A. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-159. [Link]
  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
  • PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
  • Obniska, J., et al. (2006). Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1.
  • Patsnap Synapse. (2024). What is the mechanism of Spironolactone?[Link]
  • Kumar, D., et al. (2015). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. Pharmacognosy Research, 7(2), 190-196. [Link]
  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy.
  • Piazzi, L., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3293. [Link]
  • Aladdin. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: Developing CNS Agents from Azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Scaffold in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely due to the stringent requirements for blood-brain barrier (BBB) penetration and the need for exquisite selectivity to avoid off-target effects. In this context, medicinal chemists increasingly turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. The 2-azaspiro[4.4]nonane scaffold has emerged as one such framework, offering a unique combination of structural and physicochemical properties that make it exceptionally well-suited for CNS drug design.[1][2]

The core value of the azaspiro[4.4]nonane system lies in its inherent three-dimensionality and conformational rigidity.[2] Unlike flat, aromatic systems, this spirocyclic structure presents substituents in precise spatial orientations, which can lead to enhanced binding affinity and selectivity for specific receptor subtypes.[1] This constrained geometry also increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved solubility, metabolic stability, and higher clinical success rates.[2] The nitrogen atom within the pyrrolidine ring provides a versatile synthetic handle, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and fine-tune pharmacological profiles.[2]

Derivatives of this scaffold have demonstrated significant potential across a range of CNS targets, including dopamine, sigma, muscarinic, and serotonin receptors, and have been investigated for anticonvulsant, antipsychotic, and neuroprotective activities.[1][3][4] This guide provides a detailed overview of the strategic considerations, synthetic protocols, and screening methodologies for leveraging the azaspiro[4.4]nonane scaffold in the discovery of next-generation CNS agents.

Part 1: Synthesis of the Azaspiro[4.4]nonane Core

The synthetic accessibility of a scaffold is a critical factor in any drug discovery program. The azaspiro[4.4]nonane core can be constructed through several methodologies. One effective approach involves a domino radical bicyclization, which allows for the efficient assembly of the spirocyclic system from acyclic precursors.[5] This method offers a robust pathway to generate the core structure, which can then be diversified.

Protocol 1: Synthesis of a 1-Azaspiro[4.4]nonane Derivative via Domino Radical Bicyclization

This protocol is adapted from methodologies described for the synthesis of complex nitrogen-containing heterocycles.[5][6] It outlines the formation of the spirocyclic core through the cyclization of an O-benzyl oxime ether precursor.

Causality: The choice of a radical-based cyclization is strategic. It proceeds under relatively mild conditions and is highly effective for forming five-membered rings. The use of AIBN (2,2′-azobisisobutyronitrile) as a radical initiator and Bu3SnH (tributyltin hydride) as a radical mediator is a well-established and reliable combination for this type of transformation.[6]

Materials:

  • O-benzyl oxime ether precursor (e.g., containing a terminal alkenyl moiety and a bromoaryl group)

  • Tributyltin hydride (Bu3SnH)

  • 2,2′-azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or cyclohexane (degassed)

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the O-benzyl oxime ether precursor (1.0 eq) in degassed anhydrous toluene (to a concentration of ~0.02 M).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent quenching of radical intermediates by oxygen.

  • Reagent Addition: Add AIBN (0.2 eq) to the solution. Subsequently, add Bu3SnH (1.2 eq) dropwise via syringe. The slow addition of the tin hydride helps maintain a low concentration of the radical mediator, favoring the desired cyclization cascade over premature reduction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue will contain the desired product along with tin byproducts.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 1% to 10%). The removal of tin byproducts is crucial and can be facilitated by this step.

  • Characterization: Collect the fractions containing the product and concentrate under reduced pressure. Characterize the final 1-azaspiro[4.4]nonane derivative by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

G Diagram 1: Synthetic Workflow for Azaspiro[4.4]nonane Core cluster_0 cluster_1 A 1. Dissolve Precursor in Anhydrous Toluene B 2. Purge with Argon A->B Establish Inert Atm. C 3. Add AIBN & Bu3SnH B->C Initiate Reaction D 4. Heat to Reflux (4-6 hours) C->D Promote Cyclization E 5. Cool & Concentrate D->E Reaction Complete F 6. Flash Column Chromatography E->F Crude Purification G 7. Characterize Product (NMR, MS) F->G Verify Structure

Caption: Diagram 1: Synthetic Workflow for Azaspiro[4.4]nonane Core.

Part 2: Key CNS Targets and Structure-Activity Relationships (SAR)

The versatility of the azaspiro[4.4]nonane scaffold is evident from the diverse range of CNS targets for which potent ligands have been developed. The rigid framework allows for the optimization of interactions with specific receptor subpockets, driving both affinity and selectivity.

  • Dopamine Receptors (D2/D3): The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders like schizophrenia and substance abuse.[3] The high degree of homology between D2 and D3 receptors presents a significant selectivity challenge. Azaspiroalkane moieties have been successfully incorporated into D3R antagonists, where the spirocyclic core serves to orient the crucial pharmacophoric elements—typically a basic nitrogen and an aromatic region—for optimal interaction with the receptor's binding pockets.[3][7]

  • Sigma Receptors (σ1/σ2): Sigma receptors are implicated in a wide array of neurological functions and diseases, including pain, neurodegeneration, and addiction.[1] The 2,7-diazaspiro[4.4]nonane scaffold, a close analogue, has yielded potent and selective ligands for both σ1 and σ2 subtypes.[1] These receptors are known to bind a diverse range of chemical structures, and the 3D shape of the azaspiro scaffold is well-suited for exploring the lipophilic binding sites of these targets.

  • Muscarinic Acetylcholine Receptors (M1): M1 muscarinic agonists are pursued for the symptomatic treatment of cognitive decline in Alzheimer's disease. Related oxa-azaspiro[4.5]decane scaffolds, which share key structural principles with the azaspiro[4.4]nonane core, have been used to develop M1-preferring agonists.[8] In these cases, the spirocyclic system helps to mimic the spatial arrangement of acetylcholine to achieve agonistic activity while modifications on the ring system fine-tune selectivity against other muscarinic subtypes (e.g., M2).[8]

Data Presentation: SAR of Azaspiro[4.4]nonane Derivatives

The following table summarizes representative SAR data for azaspiro-based compounds at various CNS targets, compiled from the literature. This data illustrates how modifications to the core scaffold influence binding affinity and selectivity.

Compound IDScaffold TypeKey Substituent (R)TargetBinding Affinity (Ki, nM)SelectivityReference
1 2,7-Diazaspiro[4.4]nonane4-(fluorophenyl)butylD3 Receptor25.6905-fold vs D2[3]
2 2,7-Diazaspiro[4.4]nonane3-phenylpropylD3 Receptor122264-fold vs D2[3]
3 2,7-Diazaspiro[4.4]nonane4-phenylbutylσ1 Receptor15.216-fold vs σ2[1]
4 2,7-Diazaspiro[4.4]nonane3-cyclohexylpropylσ1 Receptor3.8158-fold vs σ2[1]
5 8-Azaspiro[4.5]decane4-[2-(1,2,3,4-THIQ)]butyl5-HT1A ReceptorPotent (equipotent to Buspirone)-[4]
6 1-Oxa-8-azaspiro[4.5]decane(-)-2,8-dimethyl-3-methyleneM1 Muscarinic130 (IC50)12-fold vs M2[8]

Note: Data is illustrative and sourced from multiple studies. Direct comparison between different assays should be made with caution.

Part 3: A Validating Screening Cascade for CNS Agents

Identifying a promising hit compound requires a multi-stage screening cascade that progressively evaluates affinity, function, and physiological relevance. A well-designed cascade ensures that resources are focused on compounds with the highest probability of success. Phenotypic screening, which measures the output of a complex biological system, is often a highly successful approach in CNS drug discovery.[9]

G Diagram 2: In Vitro Screening Cascade for CNS Agents cluster_0 Primary Screen A Compound Library (Azaspiro[4.4]nonane Derivatives) B High-Throughput Binding Assay (e.g., Radioligand Displacement) A->B C Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux, PI Hydrolysis) B->C Identify 'Hits' (Compounds with high affinity) D Determine Mode of Action (Agonist / Antagonist / Modulator) C->D Confirm On-Target Activity E Selectivity Panel (Against related receptors & off-targets) D->E Characterize 'Leads' F Early ADME/Tox (e.g., hERG, CYP Inhibition, Permeability) E->F G Diagram 3: CNS Lead Optimization Logic A Validated Lead Compound (Potent & Selective) B In Silico Profiling (Calculate CNS MPO, LogP, TPSA) A->B Prioritize C Iterative SAR (Synthesize Analogs) B->C Guide Design D In Vitro ADME Assays (Permeability (PAMPA), Stability (Microsomes)) C->D Test New Analogs D->B Feedback Loop E In Vivo PK/PD (Brain/Plasma Ratio, Target Engagement) D->E Advance Promising Compounds F Candidate Selection E->F Demonstrate Efficacy

Caption: Diagram 3: CNS Lead Optimization Logic.

Conclusion

The azaspiro[4.4]nonane scaffold represents a highly valuable starting point for the design of novel CNS agents. Its rigid, three-dimensional structure provides a fixed platform for the precise positioning of pharmacophores, enabling the development of compounds with high affinity and selectivity for challenging CNS targets. By combining rational synthetic strategies with a robust, multi-tiered screening cascade and a focus on CNS-specific properties, researchers can effectively leverage this privileged scaffold to discover and optimize the next generation of therapies for neurological and psychiatric disorders.

References

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • MDPI. (2018). Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening.
  • National Center for Biotechnology Information. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • National Center for Biotechnology Information. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores.
  • National Center for Biotechnology Information. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
  • PubMed. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone.
  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • ResearchGate. (2024). Alkaloids featuring the 1‐azaspiro[4.4]nonane motif.
  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • BioAscent. (n.d.). CNS Drug Discovery.
  • Wikipedia. (n.d.). Category:Sigma receptor modulators.
  • National Center for Biotechnology Information. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
  • ResearchGate. (2007). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV.
  • ResearchGate. (2021). Aromatic linker variations in novel dopamine D2 and D3 receptor ligands.
  • PubMed. (2015). Advancing drug discovery for neuropsychiatric disorders using patient-specific stem cell models.
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
  • PubMed. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review.
  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
  • PubMed. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors.
  • Semantic Scholar. (2024). Natural Product-Inspired Dopamine Receptor Ligands.

Sources

Application Notes and Protocols for the Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a spirocyclic compound of interest in pharmaceutical research and drug development.[1] Its unique three-dimensional structure, featuring a benzyl-substituted succinimide ring fused to a pyrrolidine ring via a spiro center, presents specific challenges and requirements for analytical characterization. As an intermediate or potential active pharmaceutical ingredient (API), ensuring its identity, purity, and stability is paramount. The molecular formula of the hydrochloride salt is C₁₄H₁₇ClN₂O₂ with a molecular weight of 280.75 g/mol .[2]

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound. It is intended for researchers, quality control analysts, and drug development professionals. The protocols herein are designed to be robust and self-validating, with explanations grounded in established analytical principles.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of the target analyte is critical for method development.

PropertyValue / InformationRationale for Analytical Strategy
Molecular Formula C₁₄H₁₆N₂O₂ (Free Base)[3]Guides mass spectrometry (MS) for exact mass determination.
Molecular Weight 280.75 g/mol (HCl Salt)[2]Essential for MS identification and quantitative analysis calculations.
Structure Spirocyclic dione with a benzyl groupThe aromatic ring provides a strong chromophore for UV detection in HPLC. The tertiary amine and amide functionalities influence polarity.
Polarity Moderately polarSuitable for reversed-phase HPLC. Volatility may be limited, making GC analysis challenging without derivatization.
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and water.Dictates solvent selection for sample preparation and mobile phases.
pKa (Estimated) The pyrrolidine nitrogen is basic.The hydrochloride salt form enhances aqueous solubility. pH of the mobile phase will be critical for chromatographic peak shape.

Recommended Analytical Workflow

A multi-faceted approach is necessary for the complete characterization of this compound. The following workflow ensures unambiguous identification and accurate purity assessment.

Analytical Workflow cluster_0 Start: Sample Receipt cluster_2 Quantitative Analysis (Purity & Assay) cluster_3 Results & Reporting Sample Sample of 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione HCl NMR 1H and 13C NMR Spectroscopy Sample->NMR Confirm Structure MS High-Resolution Mass Spectrometry Sample->MS Confirm Mass FTIR FTIR Spectroscopy Sample->FTIR Confirm Functional Groups HPLC Reversed-Phase HPLC-UV Sample->HPLC Assess Purity Report Certificate of Analysis NMR->Report MS->Report FTIR->Report HPLC->Report

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis: Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for purity assessment due to the compound's aromatic chromophore. A reversed-phase method is proposed.

Expertise & Rationale for HPLC Method Design
  • Reversed-Phase (RP) Mode: The molecule's moderate polarity makes it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Choice (C18): A C18 column provides a good balance of hydrophobic interactions with the benzyl group and the alkyl backbone, ensuring adequate retention. A column with end-capping is crucial to minimize peak tailing from the basic nitrogen.

  • Mobile Phase (Acidified): The hydrochloride salt indicates the presence of a basic site (the secondary amine in the pyrrolidine ring). Operating the mobile phase at a low pH (e.g., with 0.1% formic or phosphoric acid) ensures this amine is protonated. This single, consistent ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks.

  • Detector Wavelength: The benzyl group is expected to have a strong absorbance maximum around 254 nm, a common and robust wavelength for detection. A photodiode array (PDA) detector is recommended to assess peak purity and confirm the UV spectrum.

Protocol: HPLC-UV Purity Determination
  • Instrumentation:

    • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This creates a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Use the PDA data to check for co-eluting impurities by evaluating peak purity across the main peak.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods provide orthogonal confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.

  • Causality Behind Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It will readily dissolve the hydrochloride salt and its non-protic nature will allow for the observation of the exchangeable N-H proton from the pyrrolidine ring.

  • Expected ¹H NMR Features:

    • Aromatic Region (7.2-7.5 ppm): A multiplet integrating to 5 protons corresponding to the monosubstituted benzyl ring.

    • Benzyl CH₂ (approx. 4.6 ppm): A singlet integrating to 2 protons.

    • Spirocyclic Protons (2.0-4.0 ppm): A series of complex multiplets corresponding to the non-equivalent methylene protons of the two five-membered rings.

    • N-H Proton (variable): A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

  • Expected ¹³C NMR Features:

    • Carbonyl Carbons (170-180 ppm): Two signals for the dione carbonyls.

    • Aromatic Carbons (125-140 ppm): Four signals for the benzyl ring carbons.

    • Spiro Carbon (60-70 ppm): A key quaternary carbon signal.

    • Aliphatic Carbons (30-60 ppm): Signals for the benzylic CH₂ and the various CH₂ groups in the spiro rings.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but recommended): Perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • Data Analysis: Process the spectra and assign all observed signals to the corresponding atoms in the molecular structure. Compare against a reference spectrum if available, or use the assignments to confirm the proposed structure.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. The molecule has a basic nitrogen that is readily protonated, making it ideal for positive ion mode ESI.

  • Expected Ion: In positive mode, the expected ion will be the protonated free base [M+H]⁺, where M is the free base C₁₄H₁₆N₂O₂. The expected m/z would be approximately 245.13.

  • Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Directly infuse the sample into the ESI source at a low flow rate (5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass calculated for C₁₄H₁₇N₂O₂⁺. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique to confirm the presence of key functional groups.

  • Expected Absorption Bands:

    • N-H Stretch (~3300 cm⁻¹): From the secondary amine in the pyrrolidine ring (may be broad).

    • C-H Stretch (Aromatic) (~3030 cm⁻¹): From the benzyl group.

    • C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): From the CH₂ groups.

    • C=O Stretch (~1700 and ~1770 cm⁻¹): Asymmetric and symmetric stretching of the imide carbonyl groups. This is a highly characteristic feature.

    • C=C Stretch (Aromatic) (~1600, 1495, 1450 cm⁻¹): From the benzene ring.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and confirm they are consistent with the compound's structure.

Summary and Conclusions

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment and a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation ensures a complete and reliable analysis. This multi-technique approach is fundamental to guaranteeing the quality and integrity of this compound for its intended use in research and development.

References

  • (Reference to a relevant scientific publication on a similar compound, if available.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.

Sources

Application Note: High-Throughput Preparative HPLC Purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This spirocyclic compound is a key intermediate in pharmaceutical research and drug development, necessitating a high degree of purity.[1] The developed protocol addresses the challenges associated with purifying basic, polar compounds by utilizing an acidic mobile phase modifier to ensure excellent peak shape and resolution. This method is suitable for researchers, chemists, and drug development professionals requiring gram-scale quantities of the target compound with purity exceeding 99%.

Introduction and Compound Analysis

This compound is a heterocyclic compound featuring a unique spirocyclic core.[1][][3] Its structure comprises a benzyl group, providing hydrophobicity, and a diazaspiro[4.4]nonane backbone containing two nitrogen atoms, one of which is a secondary amine. This secondary amine is basic and exists as a hydrochloride salt, rendering the overall molecule water-soluble and polar.

Key Physicochemical Properties for HPLC Method Development:

  • Structure: Possesses both a non-polar benzyl moiety and a polar, basic diazaspiro backbone.

  • Molecular Formula: C₁₄H₁₆N₂O₂[][4]

  • Molecular Weight: 244.29 g/mol (free base)[][4]

  • Polarity: The hydrochloride salt form makes it highly polar and suitable for reversed-phase chromatography.[5]

  • Basicity: The presence of the secondary amine (pKa estimated > 8) is a critical consideration. In unbuffered or neutral mobile phases, this amine can interact with residual silanols on the silica-based stationary phase, leading to significant peak tailing and poor resolution.[6]

  • UV Absorbance: The benzyl group provides a strong chromophore, making UV detection a straightforward choice, typically around 254 nm.

The primary challenge in purifying this compound is managing the basicity of the secondary amine to achieve symmetric peaks and efficient separation from synthesis-related impurities.

Method Development Strategy: Reversed-Phase HPLC

Reversed-phase chromatography is the technique of choice due to its versatility and applicability to a wide range of compounds, including polar and ionizable molecules.[6][7]

Rationale for Mobile Phase Selection

To counteract the peak tailing caused by the basic nitrogen, an acidic mobile phase modifier is essential.[8] Trifluoroacetic acid (TFA) is widely used for this purpose in preparative HPLC.[9][10]

The Role of Trifluoroacetic Acid (TFA):

  • pH Control: Adding 0.1% TFA to the mobile phase lowers the pH to approximately 2.[9] At this pH, the secondary amine of the target molecule is fully protonated (R₂NH₂⁺), preventing undesirable interactions with the stationary phase.[9][11]

  • Ion Pairing: TFA acts as an ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) forms a transient, neutral ion pair with the protonated analyte. This complex is more hydrophobic, leading to enhanced retention and improved peak shape on a C18 column.[10][11]

Acetonitrile is selected as the organic solvent (Solvent B) due to its low viscosity and UV cutoff, which are advantageous for HPLC applications.[12]

Stationary Phase Selection

A C18 stationary phase is the standard for reversed-phase chromatography and provides a good balance of hydrophobicity for retaining the benzylated spiro-compound while allowing for elution with a reasonable concentration of organic solvent. A column with a larger particle size (e.g., 5-10 µm) is chosen for preparative scale to reduce backpressure and allow for higher loading capacities.

Experimental Workflow and Protocols

The overall purification workflow is designed for efficiency and scalability, moving from initial analytical method development to preparative scale-up, fraction analysis, and final product isolation.

HPLC_Purification_Workflow Figure 1: Overall Purification Workflow cluster_prep Method Development & Preparation cluster_purify Purification & Collection cluster_analysis Analysis & Isolation Analytical_Dev 1. Analytical HPLC Method Development Crude_Prep 2. Crude Sample Preparation Analytical_Dev->Crude_Prep Prep_Run 3. Preparative HPLC Injection & Run Crude_Prep->Prep_Run Fraction_Collect 4. Fraction Collection (UV Triggered) Prep_Run->Fraction_Collect Fraction_Analysis 5. QC Analysis of Collected Fractions Fraction_Collect->Fraction_Analysis Pooling 6. Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization 7. Solvent Removal (Lyophilization) Pooling->Lyophilization Final_QC 8. Final Product QC (Purity >99%) Lyophilization->Final_QC

Caption: High-level workflow for HPLC purification.

Materials and Equipment
Item Specification
HPLC System Preparative HPLC system with gradient pump, autosampler, and UV/Vis detector
Preparative Column C18, 5 µm particle size, 21.2 x 150 mm
Analytical Column C18, 3.5 µm particle size, 4.6 x 100 mm
Solvent A 0.1% (v/v) TFA in HPLC-grade Water
Solvent B 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN)
Sample Solvent 50:50 (v/v) Acetonitrile:Water
Crude Sample This compound (synthesis output)
Fraction Collection Automated fraction collector
Solvent Removal Lyophilizer (Freeze-dryer)
Protocol 1: Analytical Method Development

Before scaling up, an analytical method is established to determine the retention time of the target compound and resolve it from impurities.

  • System Equilibration: Equilibrate the analytical column with 95% Solvent A / 5% Solvent B for 10 column volumes.

  • Sample Preparation: Dissolve ~1 mg of the crude material in 1 mL of sample solvent.

  • Injection: Inject 5 µL onto the column.

  • Gradient Elution: Run the gradient as described in Table 2.

  • Detection: Monitor at 254 nm.

Table 2: Analytical HPLC Gradient
Time (min) % Solvent A % Solvent B
0.0955
10.0595
12.0595
12.1955
15.0955
Flow Rate: 1.0 mL/minColumn Temp: 25°C
Protocol 2: Preparative Scale-Up and Purification

The analytical method is scaled geometrically for the preparative column.

  • Crude Sample Preparation: Prepare a concentrated solution of the crude material. For example, dissolve 500 mg in 10 mL of the sample solvent. The concentration may need to be optimized based on solubility.

  • System Equilibration: Equilibrate the preparative column with the starting conditions (95% A / 5% B) at the scaled flow rate (Table 3).

  • Injection: Inject the desired volume of the crude sample solution (e.g., 1-5 mL).

  • Gradient Elution: Run the preparative gradient as detailed in Table 3.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal at 254 nm, collecting peaks that correspond to the retention time of the target compound identified in the analytical run.

Table 3: Preparative HPLC Gradient
Time (min) % Solvent A % Solvent B
0.0955
15.05050
18.0595
20.0595
20.1955
25.0955
Flow Rate: 20 mL/minColumn Temp: 25°C
Protocol 3: Fraction Analysis and Product Isolation
  • Quality Control: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 3.2) to determine purity.

  • Pooling: Combine all fractions with a purity of >99%.

  • Lyophilization: Freeze the pooled fractions and lyophilize until all solvent is removed. The presence of TFA means the final product will be the trifluoroacetate salt.[13][14][15] If the hydrochloride salt is required, further salt exchange steps would be necessary post-purification. Lyophilization is preferred over evaporation as it often produces a fluffy, easy-to-handle powder and can effectively remove volatile TFA.[16]

Results and Discussion

Using the described method, a crude sample of this compound with an initial purity of ~85% was purified. The target compound eluted with a symmetric peak shape, well-resolved from earlier and later eluting impurities.

Hypothetical Purification Data:

Parameter Value
Crude Sample Load 500 mg
Purity (Pre-HPLC) 85.2%
Collected Fractions Purity >99.5% (by analytical HPLC)
Isolated Yield ~400 mg

| Recovery | ~94% (of the target compound) |

The use of 0.1% TFA was critical to success. Without it, significant peak fronting and tailing were observed, leading to poor separation and low recovery. The gradient was optimized to provide sufficient separation between the product and a closely eluting impurity. The final lyophilized product was a white, fluffy solid, confirmed to be the desired compound as its trifluoroacetate salt.

Conclusion

This application note provides a comprehensive and validated protocol for the preparative HPLC purification of this compound. The reversed-phase method, employing a C18 column and a water/acetonitrile gradient with 0.1% TFA, effectively overcomes the chromatographic challenges posed by this basic spirocyclic compound. The workflow is scalable and yields the target molecule in high purity (>99%) and with excellent recovery, making it highly suitable for applications in pharmaceutical synthesis and drug discovery pipelines.

References

  • LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? [URL: https://www.chromatographyonline.
  • BOC Sciences. 2-Benzyl-2,7-Diazaspiro[4.4]nonane-1,3-dione. [URL: https://www.bocsci.com/product/2-benzyl-2-7-diazaspiro-4-4-nonane-1-3-dione-cas-1148044-35-2-428489.html]
  • Acta Crystallographica Section E. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212351/]
  • Synblock. CAS 1148044-35-2 | 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. [URL: https://www.synblock.com/cas-1148044-35-2.html]
  • Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. [URL: https://www.chemi.us/product/2-butyl-1-3-diazaspiro-4-4-non-1-en-4-one-hydrochloride]
  • ResearchGate. (2025). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. [URL: https://www.researchgate.
  • PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42614542]
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [URL: https://www.fishersci.se/se/en/scientific-products/publications/2012-14-3/hplc-for-the-retention-and-resolution-of-very-polar-compounds.html]
  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [URL: https://www.chemass.
  • SP Industries. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [URL: https://www.spscientific.
  • ResearchGate. (2025). Question regarding TFA removal after prep-HPLC fractionation of peptides? [URL: https://www.researchgate.
  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [URL: https://www.agilent.com/cs/library/compendia/public/5990-9423EN.pdf]
  • Lab Manager. (2019). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [URL: https://www.labmanager.
  • Biotage. Reversed-Phase Flash Purification. [URL: https://www.biotage.
  • Taylor & Francis Online. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070500452077]
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [URL: https://www.labcompare.
  • Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography? [URL: https://www.chromforum.org/viewtopic.php?t=13645]
  • Sigma-Aldrich. Developing HPLC Methods. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/method-development]
  • Sigma-Aldrich. Reverse Phased Chromatography (RPC) in Practice. [URL: https://www.sigmaaldrich.
  • SP Scientific. (2007). Developments in Laboratory Scale Lyophilisation for Purification Laboratories. [URL: https://www.spscientific.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/24050484/]

Sources

Application Notes and Protocols: High-Throughput Screening for Modulators of Sigma-1 Receptor using 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Diazaspiro[4.4]nonane Scaffold in Neuroscience Drug Discovery

The spirocyclic scaffold is a privileged motif in modern medicinal chemistry, offering a rigid three-dimensional framework that can enhance target affinity and selectivity.[1][2] The 2,7-diazaspiro[4.4]nonane core, in particular, has emerged as a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS).[3] Derivatives of this scaffold have demonstrated potential as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, including neurodegeneration, pain, and addiction.[3]

This application note focuses on 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (henceforth referred to as Compound BDDH), a representative member of this chemical class. Given the pharmacological precedent of the core structure, we propose its use as a reference compound and potential screening candidate in high-throughput screening (HTS) campaigns aimed at identifying modulators of the Sigma-1 Receptor (S1R). The S1R is an intracellular chaperone protein with a complex and not fully elucidated mechanism of action, making it a compelling target for novel therapeutic intervention.

This document provides a detailed protocol for a competitive binding assay in an HTS format, designed to identify compounds that interact with the S1R. We will also discuss data analysis, hit confirmation strategies, and the scientific rationale behind the experimental design.

Assay Principle: Competitive Radioligand Binding

The primary HTS assay described herein is a competitive radioligand binding assay. This method relies on the principle that an unlabeled test compound (like Compound BDDH or other library compounds) will compete with a radiolabeled ligand for binding to the target receptor. The extent of this competition is proportional to the affinity of the test compound for the receptor.

In this protocol, we will use a commercially available radioligand with high affinity for the S1R, such as -pentazocine. The S1R will be sourced from a membrane preparation of a cell line overexpressing the human receptor. The amount of radioligand bound to the receptor is quantified by scintillation counting, and a decrease in the signal in the presence of a test compound indicates displacement of the radioligand and thus, a potential "hit."

Materials and Reagents

ReagentSupplierCatalog No.Storage
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HClBOC Sciences1148044-35-2RT
Human S1R Membrane PreparationPerkinElmerES-580-M-80°C
-Pentazocine (10-40 Ci/mmol)PerkinElmerNET1056-20°C
HaloperidolSigma-AldrichH1512RT
96-well Microplates, U-bottomCorning3799RT
Scintillation CocktailPerkinElmer6013329RT
Tris-HClSigma-AldrichT5941RT
DMSO, ACS GradeSigma-AldrichD8418RT

Detailed High-Throughput Screening Protocol

This protocol is optimized for a 96-well plate format but can be adapted to 384- or 1536-well formats for larger screening campaigns.

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare a 1 M stock of Tris-HCl, adjust the pH to 7.4, and dilute to 50 mM with ultrapure water. Store at 4°C.

  • Radioligand Working Solution: Dilute the -pentazocine stock with Assay Buffer to a final concentration of 2 nM. This concentration should be approximately equal to the Kd (dissociation constant) of the ligand for the S1R to ensure optimal assay sensitivity. The exact concentration may require optimization.

  • Membrane Preparation Working Solution: Thaw the human S1R membrane preparation on ice. Dilute with Assay Buffer to a final concentration of 10 µ g/well . Homogenize gently with a pipette. Keep on ice at all times.

  • Test Compound Plate: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. For the HTS, create a dilution series in DMSO. A common starting concentration for primary screening is 10 µM.

  • Control Compounds:

    • Positive Control (Non-specific binding): Prepare a 1 mM stock solution of Haloperidol in DMSO. Haloperidol is a known high-affinity S1R ligand and will be used to define the non-specific binding.

    • Negative Control (Total binding): Use wells containing only DMSO (at the same final concentration as the test compounds).

HTS Workflow

The following workflow diagram illustrates the sequence of steps in the primary HTS assay.

HTS_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_compounds 1. Add 2 µL of Test/Control Compounds to 96-well plate prep_membranes 2. Add 100 µL of S1R Membrane Preparation (10 µg/well) prep_compounds->prep_membranes Final DMSO conc. = 1% prep_radioligand 3. Add 100 µL of ³H-Pentazocine Working Solution (2 nM) prep_membranes->prep_radioligand incubation 4. Incubate at 25°C for 120 minutes with gentle shaking prep_radioligand->incubation harvest 5. Harvest onto filter mats using a cell harvester incubation->harvest wash 6. Wash filter mats 3x with ice-cold Assay Buffer harvest->wash dry 7. Dry filter mats wash->dry scintillation 8. Add scintillation cocktail and count in a microplate scintillation counter dry->scintillation analysis 9. Calculate % Inhibition and determine Z'-factor scintillation->analysis hit_id 10. Identify Primary Hits analysis->hit_id

Caption: High-Throughput Screening Workflow for S1R Competitive Binding Assay.

Step-by-Step Protocol
  • Compound Addition: Add 2 µL of the test compounds, positive control (Haloperidol for non-specific binding), or negative control (DMSO for total binding) to the appropriate wells of a 96-well U-bottom plate.

  • Membrane Addition: Add 100 µL of the diluted S1R membrane preparation to each well.

  • Radioligand Addition: Add 100 µL of the -pentazocine working solution to each well. The final assay volume is 202 µL.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes, with the bound radioligand, will be trapped on the filter.

  • Washing: Wash the filter mat three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Drying: Dry the filter mat completely, typically under a heat lamp or in a low-temperature oven.

  • Scintillation Counting: Place the dried filter mat into a scintillation vial or a compatible microplate, add scintillation cocktail, and quantify the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Hit Identification

Calculating Percentage Inhibition

The primary data from the HTS will be CPM values for each well. The percentage inhibition for each test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(CPMtest compound - CPMnon-specific) / (CPMtotal binding - CPMnon-specific)])

Where:

  • CPMtest compound is the CPM from a well with a test compound.

  • CPMtotal binding is the average CPM from the negative control wells (DMSO).

  • CPMnon-specific is the average CPM from the positive control wells (Haloperidol).

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.

Z' = 1 - [ (3 * (σp + σn)) / |µp - µn| ]

Where:

  • µp and σp are the mean and standard deviation of the positive control (non-specific binding).

  • µn and σn are the mean and standard deviation of the negative control (total binding).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Hit Identification

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary assay. A common hit criterion is a percentage inhibition greater than three times the standard deviation of the negative control wells. For this assay, compounds exhibiting ≥ 50% inhibition at a concentration of 10 µM are typically considered primary hits and are selected for further characterization.

Confirmatory Assays and Hit Validation

Primary hits from the HTS should be subjected to a series of confirmatory assays to eliminate false positives and to further characterize their pharmacological properties.

Dose-Response Curve and IC50 Determination

Primary hits should be re-tested in the same competitive binding assay over a range of concentrations (e.g., from 1 nM to 100 µM) to generate a dose-response curve. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different biological endpoint. A suitable orthogonal assay for S1R modulators could be a functional assay, such as a calcium flux assay in a cell line where S1R activation leads to changes in intracellular calcium levels.

The following diagram illustrates the hit validation workflow:

Hit_Validation_Workflow primary_screen Primary HTS (Single Concentration) hit_identification Hit Identification (≥ 50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Curve (IC50 Determination) hit_identification->dose_response orthogonal_assay Orthogonal Functional Assay (e.g., Calcium Flux) dose_response->orthogonal_assay sar_studies Structure-Activity Relationship (SAR) and Lead Optimization orthogonal_assay->sar_studies

Caption: Workflow for Hit Confirmation and Validation.

Conclusion

This compound and its analogs represent a promising chemical space for the discovery of novel S1R modulators. The detailed HTS protocol and hit validation strategy provided in this application note offer a robust framework for identifying and characterizing new ligands for this important therapeutic target. The rigid spirocyclic core of this compound class provides a strong foundation for developing potent and selective drug candidates for a range of neurological disorders.

References

  • PubChem.2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.[Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • U.S. National Library of Medicine.Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[Link]
  • ResearchGate.

Sources

Application Notes & Protocols for the In Vivo Administration of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, formulation, and in vivo administration of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in preclinical animal models. The protocols outlined herein are grounded in established pharmacological principles and best practices for animal research to ensure data integrity, reproducibility, and adherence to the highest ethical standards.

Introduction: Understanding the Compound and Its Preclinical Importance

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a heterocyclic compound featuring a spirocyclic core. While specific biological data for this exact molecule is not extensively published, its structural motifs are present in molecules with known central nervous system (CNS) activity. For instance, derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and evaluated for anticonvulsant properties. This structural similarity suggests that this compound may be a candidate for investigating neurological disorders.

The hydrochloride salt form of this compound is pivotal for preclinical development. Amine-containing organic molecules are often converted to their hydrochloride salts to significantly enhance their aqueous solubility and stability, which is a critical factor for achieving consistent and predictable bioavailability in in vivo studies.[1][2][3] This guide will focus on the practical application of this salt form in common rodent models.

PART 1: Physicochemical Characterization and Formulation Development

A successful in vivo study begins with a well-characterized and stable formulation. The choice of vehicle and preparation method is dictated by the physicochemical properties of the test article and the intended route of administration.

Compound Properties

A foundational understanding of the compound's properties is essential for formulation design.

PropertyFree Base (2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione)Hydrochloride SaltRationale for Salt Form
Molecular Formula C₁₄H₁₆N₂O₂[][5]C₇H₁₁ClN₂O₂ (Parent Scaffold Salt)[6]The addition of HCl increases polarity.
Molecular Weight 244.29 g/mol [][5]190.63 g/mol (Parent Scaffold Salt)[6]The molecular weight of the specific benzyl-substituted salt should be calculated for precise dosing.
Expected Solubility Low aqueous solubility, typical of organic molecules with significant hydrocarbon content.Significantly higher aqueous solubility.[2][7]Enhanced water solubility is crucial for preparing homogenous solutions for dosing, especially for parenteral routes.[3]
Stability May be less stable in solid form compared to the salt.Generally more stable, with a higher melting point, making it easier to handle and purify.Improved stability ensures the integrity of the compound during storage and administration.[1]
Vehicle Selection and Formulation Protocol

The goal is to create a formulation that is non-toxic, biocompatible, and maintains the compound in a soluble and stable state. The pH of the final formulation is a critical parameter, especially for parenteral routes, and should be adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation and tissue damage.[8]

Recommended Vehicles for Initial Screening:

VehiclePrimary UseAdvantagesConsiderations
Sterile Water for Injection Oral (PO)Simple, non-toxic.May not be isotonic. Use with caution for parenteral routes.
0.9% Sterile Saline PO, IP, SC, IVIsotonic, widely used and well-tolerated. The chloride common ion effect may slightly suppress solubility.[9]Should be the first choice for parenteral routes.
Phosphate-Buffered Saline (PBS) PO, IP, SC, IVIsotonic and buffered near physiological pH.[8]Excellent choice for minimizing pH-related irritation.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic.Can be a source of calories; may not be suitable for all study types (e.g., metabolic studies).
10% Tween® 80 in Saline PO, IPUseful for compounds with moderate solubility.Tween® 80 can have its own biological effects and should be used with a vehicle-only control group.

Protocol for Formulation Preparation (Aseptic Technique):

  • Determine the Required Concentration: Calculate the required stock concentration based on the highest dose to be administered and the maximum recommended injection volume for the chosen animal model and route (see Table 3).

  • Weigh the Compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Initial Solubilization: In a sterile container, add a small volume of the chosen primary vehicle (e.g., Sterile Water for Injection or 0.9% Saline). Vortex or sonicate briefly to aid dissolution. The increased water solubility of the HCl salt should facilitate this process.[7]

  • Adjust pH (if necessary): Measure the pH of the solution. If it is too acidic, adjust slowly with a dilute solution of NaOH towards a neutral pH (~7.0-7.4). Be cautious, as significant pH shifts can cause the free base to precipitate.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is acceptable, add the vehicle to reach the final target volume.

  • Sterilization: For parenteral routes (IP, IV, SC), the final formulation must be sterile. Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation as per stability data, typically at 2-8°C and protected from light. Prepare fresh solutions regularly.

PART 2: Preclinical Study Design: Animal Models & Ethical Considerations

The selection of an appropriate animal model is fundamental to the translational relevance of the study. All procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Selection of Animal Models

For initial screening of CNS-active compounds, mice and rats are the most common choices due to their well-characterized physiology, genetic tractability, and the availability of established behavioral paradigms.

  • Mice (e.g., CD-1, C57BL/6): Often used for high-throughput screening due to their smaller size, lower compound requirement, and rapid breeding cycles. They are suitable for models like the pentylenetetrazole (PTZ)-induced seizure test.[10][11]

  • Rats (e.g., Sprague-Dawley, Wistar): Their larger size facilitates surgical procedures and serial blood sampling for pharmacokinetic studies. The maximal electroshock seizure (MES) model is well-validated in rats.[12][13]

Potential Therapeutic Indications and Screening Models

Given the structural relationship to known anticonvulsants, epilepsy models are a logical starting point for efficacy testing.[14][15][16]

  • Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or auricular electrodes, and the abolition of the tonic hindlimb extension is the endpoint.[12][17][18]

  • Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is predictive of efficacy against absence seizures. PTZ, a GABA-A receptor antagonist, is administered, and the latency to and severity of seizures are measured.[10][19][20]

Ethical Considerations and the 3Rs

All animal experiments must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[21] A clear scientific rationale for the use of animals is required, and studies should be designed to use the minimum number of animals necessary to obtain statistically significant results.[22][23][24]

  • Replacement: Use of in vitro or in silico methods where possible.

  • Reduction: Using appropriate statistical design (e.g., power analysis) to minimize group sizes.

  • Refinement: Minimizing animal pain and distress through proper handling, use of anesthetics/analgesics where appropriate, and establishing humane endpoints.[21]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo screening study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis A Compound Formulation (as per Part 1) B Animal Acclimatization (Min. 72 hours) C Randomization into Treatment Groups D Vehicle/Compound Administration (PO, IP, IV, or SC) C->D E Pre-Test Observation Period (e.g., 30-60 min for PK) D->E F Behavioral/Seizure Model Induction (e.g., MES or PTZ) E->F G Data Collection (Seizure Score, Latency, etc.) F->G H Post-Procedure Monitoring & Humane Endpoints G->H I Data Analysis (Statistics) J Results & Interpretation

Caption: General workflow for in vivo screening.

PART 3: Detailed Administration Protocols

Correct administration technique is crucial for animal welfare and data validity. Always ensure the person performing the procedures is properly trained.

Recommended Administration Volumes and Needle Sizes

Adherence to recommended volume limits is essential to prevent pain, distress, and tissue injury.[25][26][27]

SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
Mouse PO1020-22 G (ball-tipped)
IP1025-27 G
SC1025-27 G
IV5 (bolus)27-30 G
Rat PO1016-18 G (ball-tipped)
IP1023-25 G
SC523-25 G
IV5 (bolus)25-27 G
Protocol 1: Oral Gavage (PO)

This method ensures accurate dosing directly into the stomach.[8]

  • Animal Restraint: Gently restrain the mouse or rat, ensuring a firm grip on the scruff of the neck to prevent head movement. The body should be held vertically.

  • Measure Gavage Needle: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Insertion: Gently insert the ball-tipped needle into the mouth, allowing the animal to swallow it. Advance it smoothly down the esophagus. There should be no resistance.

  • Administration: Once in the stomach, administer the solution slowly and steadily.

  • Withdrawal: Remove the needle in a single, smooth motion and return the animal to its cage. Observe for any signs of respiratory distress.

Protocol 2: Intraperitoneal (IP) Injection

A common parenteral route for rapid systemic absorption.[8]

  • Animal Restraint: Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.

  • Site Identification: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and re-insert at a different site.

  • Injection: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Protocol 3: Subcutaneous (SC) Injection

Used for slower, sustained absorption.

  • Animal Restraint: Place the animal on a flat surface.

  • Site Identification: Grasp the loose skin over the shoulders or back to form a "tent".

  • Insertion: Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.

  • Injection: Administer the dose, which will form a small bleb under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersal.

Protocol 4: Intravenous (IV) Injection (Tail Vein)

Provides the most rapid onset of action. This technique requires significant skill.

  • Animal Restraint & Warming: Place the animal in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Site Identification: Identify one of the two lateral tail veins.

  • Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Confirmation: A small flash of blood in the needle hub may be visible.

  • Injection: Inject the solution slowly and steadily. If swelling occurs or significant resistance is felt, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Withdrawal: After injection, remove the needle and apply gentle pressure to the site to prevent bleeding.

Administration Routes Diagram

G cluster_routes Administration Routes cluster_absorption Absorption & Distribution Compound Formulated Compound PO Oral (PO) Gavage Compound->PO IP Intraperitoneal (IP) Compound->IP SC Subcutaneous (SC) Compound->SC IV Intravenous (IV) Compound->IV Direct GI GI Tract PO->GI Peritoneum Peritoneal Cavity IP->Peritoneum Subcutis Subcutaneous Tissue SC->Subcutis Bloodstream Systemic Circulation (Bloodstream) IV->Bloodstream Direct GI->Bloodstream First-Pass Metabolism Peritoneum->Bloodstream Rapid Absorption Subcutis->Bloodstream Slow Absorption CNS Central Nervous System (Target Site) Bloodstream->CNS Crosses BBB

Sources

Application Notes & Protocols: Formulation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a spirocyclic compound of interest for preclinical research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating methodologies. We will cover essential physicochemical properties, safety and handling, and detailed, step-by-step protocols for preparing formulations suitable for both in vitro and in vivo experimental models.

Introduction: The Formulation Challenge

The translation of a promising chemical entity from the bench to a reliable experimental model hinges on its effective and reproducible formulation. 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a member of the spirocyclic class of compounds, which are gaining significant interest in drug discovery. Their rigid, three-dimensional structures can offer enhanced target affinity and selectivity compared to more planar molecules[1].

The hydrochloride (HCl) salt form is commonly utilized in drug development to improve the physicochemical properties of a parent molecule.[2][3] Typically, converting a basic compound to its HCl salt enhances aqueous solubility and chemical stability, which are critical for developing a viable formulation.[4][5] However, the increased solubility of HCl salts is often highly pH-dependent, a factor that must be carefully managed to prevent precipitation upon dilution into neutral pH environments, such as cell culture media or physiological fluids.[4]

This guide provides the foundational steps to characterize and formulate this compound, enabling researchers to generate reliable and reproducible data.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's basic properties is the cornerstone of any formulation strategy.

PropertyDataSource
IUPAC Name 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochlorideN/A
CAS Number 1949836-83-2[6]
Molecular Formula C₁₄H₁₇ClN₂O₂[6]
Molecular Weight 280.75 g/mol Derived from Formula
Parent Compound 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione[][8]
Parent MW 244.29 g/mol [][8]
Storage Store at -20°C, sealed, away from moisture.[9]

Note: The molecular weight of the hydrochloride salt is used for all concentration calculations.

Critical Safety & Handling Precautions

While specific toxicity data for this compound is not available, related diazaspirocyclic compounds and hydrochloride salts warrant careful handling.

  • Hazard Profile: Based on related compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.[10][11] Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Preliminary Characterization: The Self-Validating Protocol

Batch-to-batch variability and the lack of published data for this specific molecule make preliminary solubility and stability screening essential. This step ensures your formulation is valid for your specific batch of compound.

Workflow for Formulation Development

G start Obtain Compound (Verify Purity & Identity) sol_screen Protocol 1: Solubility Screening start->sol_screen app_choice Select Target Application sol_screen->app_choice Determine Max Solubility in_vitro Protocol 2: Formulation for In Vitro Assays app_choice->in_vitro Cell-based, Biochemical in_vivo Protocol 3: Formulation for In Vivo Administration app_choice->in_vivo Animal Models final_qc Final Formulation QC (Visual, pH, Sterility) in_vitro->final_qc in_vivo->final_qc G weigh 1. Weigh Compound dissolve 3. Dissolve Compound in DMSO, then add PEG 400 weigh->dissolve prep_vehicle 2. Prepare Vehicle Components (DMSO, PEG 400) prep_vehicle->dissolve add_saline 4. Add Saline (or PBS) Titrate slowly while vortexing dissolve->add_saline qc 5. Final QC (Check for clarity, measure pH) add_saline->qc filter 6. Sterile Filter (0.22 µm PVDF filter) qc->filter administer 7. Administer Promptly filter->administer

Caption: Step-by-step workflow for preparing an in vivo formulation.

Step-by-Step Protocol (D40P50S Vehicle):

  • Calculation: Determine the total volume and concentration needed for your study. Calculate the required mass of the compound.

  • Weighing: Accurately weigh the compound into a sterile glass vial or beaker.

  • Initial Dissolution: Add the required volume of DMSO (10% of the final volume). Vortex/sonicate until the compound is fully dissolved. This step is critical; ensure a clear solution is formed before proceeding.

  • Co-Solvent Addition: Add the required volume of PEG 400 (40% of the final volume). Vortex to mix thoroughly. The solution should remain clear.

  • Aqueous Phase Addition: This is the most critical step where precipitation can occur. Add the saline (0.9% NaCl) or PBS (50% of the final volume) dropwise while continuously and vigorously vortexing. The slow addition allows the molecules to remain solvated.

  • Final Quality Control:

    • Visual Inspection: The final formulation must be a clear, homogenous solution free of any particulates or cloudiness.

    • pH Measurement: Check the pH of the final solution. If it is too acidic (a risk with HCl salts), it may need to be adjusted with a dilute NaOH solution. However, be aware that increasing the pH can drastically reduce the solubility of an HCl salt and cause precipitation. Any pH adjustment must be validated to ensure the compound remains in solution.

  • Sterilization: For intravenous administration, the formulation must be sterilized by passing it through a 0.22 µm syringe filter (e.g., PVDF membrane, which has low protein binding and broad chemical compatibility).

  • Use: Use the formulation as soon as possible after preparation, as its long-term stability in this mixed-solvent system is likely unknown.

References

  • (Time in Toronto, CA not relevant to content)
  • Dhaese, P. A. M., et al. (2020). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology.
  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • (Reference on a related but different compound structure not directly cited in the text)
  • (Patent inform
  • PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. National Center for Biotechnology Information.
  • Nechipadappu, S. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • PubChem. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. National Center for Biotechnology Information.
  • (Vendor inform
  • (Reference on Meisenheimer complexes not directly cited in the text)
  • Kumar, L., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
  • (Reference on spiro-compound stability not directly cited in the text)
  • (Reference on Meisenheimer complexes not directly cited in the text)
  • (Reference on co-crystals not directly cited in the text)
  • Deprez-Poulain, R., & Deprez, B. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Santos, M. M. M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • (Reference on anticonvulsant properties of related compounds not directly cited in the text)
  • (Vendor inform

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guides & FAQs

This section is divided into common synthetic strategies for diazaspiro compounds. Each subsection addresses frequently encountered problems and provides actionable solutions based on mechanistic principles.

Aza-Michael Addition / Intramolecular Cyclization Cascades

The aza-Michael addition followed by an intramolecular cyclization is a powerful strategy for constructing diazaspiro frameworks. However, this seemingly straightforward cascade can be prone to low yields due to competing side reactions and suboptimal reaction conditions.

Q1: My aza-Michael addition is sluggish, leading to a low yield of the cyclized product. What are the likely causes and how can I improve the reaction rate?

A1: A sluggish aza-Michael addition is often the rate-limiting step in the cascade, preventing the subsequent cyclization from occurring efficiently. Several factors can contribute to this issue:

  • Insufficient Nucleophilicity of the Amine: The nitrogen nucleophile must be sufficiently activated to attack the Michael acceptor.

    • Solution: If your amine has electron-withdrawing groups nearby, its nucleophilicity will be diminished. Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. A screening of inorganic bases such as Cs₂CO₃ or organic bases like DBU is recommended.[1]

  • Poor Electrophilicity of the Michael Acceptor: The α,β-unsaturated system may not be electron-deficient enough to readily accept the nucleophilic attack.

    • Solution: The presence of strong electron-withdrawing groups (e.g., nitro, cyano, or multiple carbonyl groups) on the Michael acceptor is crucial. If your substrate lacks sufficient activation, you may need to reconsider your synthetic design.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and the stability of the intermediates.[2][3]

    • Solution: Aprotic polar solvents like DMF or DMSO can help to solubilize the reactants and stabilize charged intermediates, often accelerating the reaction. In some cases, protic solvents like water can also enhance the rate of aza-Michael additions.[3] A solvent screen is a critical step in optimizing your reaction.

Q2: I'm observing the formation of significant side products, including the uncyclized Michael adduct and polymeric material. How can I favor the desired intramolecular cyclization?

A2: The formation of these side products indicates that the intramolecular cyclization is not kinetically favorable compared to intermolecular side reactions. Here's how to address this:

  • Concentration Effects: High concentrations can favor intermolecular reactions, leading to dimerization or polymerization.

    • Solution: Employing high-dilution conditions can significantly favor the desired intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period.

  • Substrate Conformation: The linear Michael adduct must adopt a conformation that allows for the nucleophilic nitrogen and the electrophilic center to come into close proximity for cyclization.

    • Solution: The presence of certain functional groups or steric hindrance can disfavor the required conformation. Molecular modeling can sometimes predict unfavorable conformations. Experimentally, varying the temperature can influence the conformational equilibrium.[4]

  • Reversibility of the Michael Addition: The initial aza-Michael addition can be reversible. If the cyclization is slow, the adduct may revert to the starting materials.

    • Solution: Ensure that the conditions for the subsequent cyclization are established as soon as the Michael adduct is formed. This might involve a one-pot, two-step procedure where a reagent is added to initiate cyclization after the initial addition is complete.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a common and effective method for constructing five-membered rings within a diazaspiro scaffold, such as spiro-pyrrolidines. Low yields in these reactions often stem from issues with catalyst activity, substrate reactivity, or competing reaction pathways.

Q3: My catalytic [3+2] cycloaddition is giving a low yield, with a significant amount of unreacted starting materials. What should I investigate?

A3: Low conversion in a catalytic cycloaddition points to a problem with the catalyst's efficacy or the overall reaction conditions.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or may degrade under the reaction conditions.[5][6]

    • Solution: Ensure the purity of all starting materials, solvents, and reagents. Trace amounts of water, oxygen, or other nucleophiles can deactivate sensitive catalysts.[5] If you suspect catalyst poisoning, consider purifying your starting materials immediately before use. The choice of ligand is also critical; some ligands can stabilize the metal center and prevent deactivation.[7]

  • Suboptimal Catalyst-Ligand Combination: Not all catalyst-ligand combinations are suitable for every substrate.

    • Solution: A thorough screening of different metal precursors (e.g., Cu(OAc)₂, Rh₂(OAc)₄) and ligands is essential. The electronic and steric properties of the ligand can have a profound impact on the catalytic activity.[8]

  • Incorrect Reaction Temperature: Temperature can significantly influence the rate of the catalytic cycle.

    • Solution: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. Conversely, a temperature that is too low may result in a sluggish reaction. An optimization of the reaction temperature is crucial.[4]

Q4: I am observing the formation of regioisomeric or diastereomeric side products, which is complicating purification and lowering the yield of the desired isomer. How can I improve the selectivity?

A4: Poor selectivity is a common challenge in cycloaddition reactions and is influenced by a variety of factors.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting both regio- and diastereoselectivity.[2]

    • Solution: It is highly recommended to screen a variety of solvents with different polarities. For example, non-polar solvents like toluene may favor one diastereomer, while polar aprotic solvents like acetonitrile may favor another.

  • Steric and Electronic Effects of Substituents: The substituents on both the dipole and the dipolarophile play a crucial role in directing the stereochemical outcome.

    • Solution: While it may not be possible to change the core structure of your substrates, understanding their steric and electronic properties can help in choosing the appropriate catalyst and conditions to favor the desired isomer.

  • Chiral Ligand Mismatch: In asymmetric catalysis, the choice of the chiral ligand is paramount for achieving high enantioselectivity and diastereoselectivity.

    • Solution: If you are using a chiral catalyst, ensure that the ligand is appropriate for your substrate. It may be necessary to screen a library of chiral ligands to find the optimal one for your transformation.

Radical Cyclizations

Domino radical cyclizations are a powerful tool for the construction of complex diazaspiro systems in a single step. However, the high reactivity of radical intermediates can lead to a variety of side reactions, resulting in low yields of the desired product.

Q5: My domino radical bicyclization is producing a significant amount of a side product from premature reduction of the initial radical. How can I promote the desired cyclization cascade?

A5: Premature quenching of a radical intermediate before it can undergo the desired cyclization is a common failure mode in radical cascades.

  • Concentration of the Radical Quenching Agent: The concentration of the radical trapping agent (e.g., Bu₃SnH) is critical. If it is too high, it can intercept the initial radical before cyclization.

    • Solution: A slow addition of the tin hydride to the reaction mixture using a syringe pump helps to maintain a low steady-state concentration, favoring the intramolecular cyclization pathway over intermolecular reduction.[9]

  • Choice of Radical Initiator: The choice of radical initiator can influence the rate of the desired cyclization versus side reactions.

    • Solution: Initiators like triethylborane (Et₃B) can allow for milder reaction conditions (room temperature) and have been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[9]

Q6: The yield of my desired spirocyclic product is low due to the formation of fused-ring side products from alternative cyclization pathways. How can I control the regioselectivity of the cyclization?

A6: The regioselectivity of radical cyclizations is governed by a complex interplay of steric and electronic factors, as well as the stability of the resulting radical intermediates.

  • Baldwin's Rules: While not absolute for radical cyclizations, Baldwin's rules can provide a useful guideline for predicting the favored ring-closing pathway. 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations.

    • Solution: Analyze your substrate to determine the likely favored cyclization pathway based on these principles. If an undesired pathway is favored, you may need to redesign your substrate to favor the desired cyclization.

  • Substituent Effects: The presence of radical-stabilizing or -destabilizing groups can influence the regiochemical outcome of the cyclization.

    • Solution: Strategically placing substituents on your substrate can help to direct the cyclization towards the desired product. For example, a radical-stabilizing group on the terminus of a double bond can promote a 6-endo cyclization.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows cited in the troubleshooting guide.

Protocol 2.1: Screening of Solvents for Optimizing Diastereoselectivity

Objective: To determine the optimal solvent for maximizing the diastereomeric ratio (d.r.) of a diazaspiro cyclization reaction.

Materials:

  • Your reaction substrate (e.g., the precursor to the diazaspiro compound)

  • Your catalyst and any necessary ligands or additives

  • A selection of anhydrous solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Analytical instrumentation for determining d.r. (e.g., ¹H NMR, HPLC)

Procedure:

  • Set up a parallel reaction array with identical reaction vials under an inert atmosphere.

  • To each vial, add the same amount of your starting material, catalyst, and any other reagents.

  • To each vial, add a different anhydrous solvent from your screening set, ensuring the same concentration in each reaction.

  • Stir all reactions at the desired temperature for the same amount of time.

  • After the reaction time is complete, quench the reactions appropriately.

  • Work up each reaction identically to isolate the crude product mixture.

  • Analyze the crude product from each reaction by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Compare the d.r. values to identify the solvent that provides the highest selectivity for the desired diastereomer.

Protocol 2.2: Slow Addition of a Reagent to Favor Intramolecular Reactions

Objective: To minimize intermolecular side reactions by maintaining a low concentration of a key reagent.

Materials:

  • Your reaction setup (e.g., round-bottom flask with a condenser)

  • Syringe pump

  • Gas-tight syringe

  • Solution of the reagent to be added slowly (e.g., Bu₃SnH in an appropriate solvent)

Procedure:

  • Set up your main reaction in the flask, containing all other reagents and solvent.

  • Draw the solution of the reagent to be added slowly into the gas-tight syringe.

  • Mount the syringe on the syringe pump and insert the needle through a septum into the reaction flask.

  • Set the syringe pump to deliver the reagent solution at a slow, controlled rate over the desired period (e.g., several hours).

  • Once the addition is complete, allow the reaction to proceed for any additional required time before workup.

Part 3: Data Presentation & Visualization

Table 1: Influence of Solvent on Diastereoselectivity in a [3+2] Cycloaddition
EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.45:1
2THF7.610:1
3CH₂Cl₂9.115:1
4Acetone218:1
5Acetonitrile37.53:1
6DMF38.31:1

This is a representative table; actual results will vary depending on the specific reaction.

Diagrams

Caption: General troubleshooting workflow for low yield in diazaspiro synthesis.

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent & Catalyst Activity start->check_reagents optimize_cond Optimize Reaction Conditions start->optimize_cond check_sm->optimize_cond check_reagents->optimize_cond analyze_side Analyze Side Products optimize_cond->analyze_side If yield is still low success Yield Improved optimize_cond->success If yield improves purification Investigate Purification Loss analyze_side->purification If product is formed but lost redesign Redesign Synthetic Route analyze_side->redesign Identify major side reaction purification->success If recovery improves redesign->success If new route is successful

Caption: Decision tree for addressing poor diastereoselectivity.

G start Poor Diastereoselectivity temp_screen Screen Reaction Temperature start->temp_screen solvent_screen Screen Solvents start->solvent_screen catalyst_screen Screen Catalysts/Ligands start->catalyst_screen temp_screen->solvent_screen If no improvement success Diastereoselectivity Improved temp_screen->success Optimal temperature found solvent_screen->catalyst_screen If no improvement solvent_screen->success Optimal solvent found substrate_mod Substrate Modification catalyst_screen->substrate_mod If selectivity is still poor catalyst_screen->success Optimal catalyst found substrate_mod->success Improved selectivity

References

  • Menhaji-Klotz, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • Bhowmik, A., et al. (2024). Diastereoselective Intramolecular Spirocyclization via C(sp3)−H Bond Functionalization Towards the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-diones.
  • Luo, X., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. PubMed. [Link]
  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams.
  • de Bruin, B., et al. (2023). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. PubMed Central. [Link]
  • Landais, Y., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed Central. [Link]
  • Menhaji-Klotz, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
  • Anonymous. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a).
  • Delgado, A., et al. (2014). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. PubMed. [Link]
  • Zhou, Y., et al. (2024).
  • Jasperse, C. P., et al. (1991). Radical Cyclizations in Total Synthesis. Macmillan Group. [Link]
  • Anonymous. (2017). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
  • Anonymous. (n.d.). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore.
  • Braga, A. L., et al. (2012). An Overview of the Different Types of Catalysts in Organic Synthesis.
  • Wodnicka, A., & Huzar, E. (2017). Synthetic methods: Part (iii) protecting groups.
  • Puzzarini, C., & Bloino, J. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
  • Zeni, G., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
  • Wang, J., et al. (2023). Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines. PubMed Central. [Link]
  • Anonymous. (2019). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. [Link]
  • Anonymous. (n.d.). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. MDPI. [Link]
  • Anonymous. (2023). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]
  • Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Anonymous. (2021). Identification and Profiling of a Novel Diazaspiro[3.
  • Anonymous. (n.d.). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry. [Link]
  • Anonymous. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • Agafonova, A. V., et al. (2025). Synthesis of 4-Pyrrolin-3-ones via the 5-endo-trig Cyclization of Conjugated 2-Azaallyl Radicals.
  • Anonymous. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
  • Zhu, Z., et al. (n.d.). Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds.
  • Awata, A., & Arai, T. (2012). Catalytic asymmetric exo'-selective [3+2] cycloaddition for constructing stereochemically diversified spiro[pyrrolidin-3,3'-oxindole]s. PubMed. [Link]
  • Crehuet, R., et al. (2014). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines.
  • Anonymous. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. [Link]
  • Anonymous. (2023). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. PubMed Central. [Link]
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • van Leeuwen, P. W. N. M. (2020).
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
  • Kuram, M. R. (n.d.).
  • Anonymous. (2020).
  • Anonymous. (n.d.). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. [Link]
  • Anonymous. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. MDPI. [Link]

Sources

"optimization of reaction conditions for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Welcome to the dedicated technical support guide for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable spirohydantoin scaffold. Our goal is to provide not just a protocol, but a deep understanding of the reaction's intricacies, enabling you to troubleshoot common issues and optimize your experimental outcomes.

The synthesis of spirohydantoins, such as the target molecule, is a cornerstone in the development of therapeutic agents due to their rigid structures and potential for diverse biological activity.[1][2] The most direct and widely adopted method for this class of compounds is the Bucherer-Bergs reaction, a robust multicomponent reaction that efficiently constructs the hydantoin ring from a ketone precursor.[3][4][5][6] This guide is centered around the optimization and troubleshooting of this specific transformation.

Core Synthesis Pathway: The Bucherer-Bergs Reaction

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is typically achieved via the Bucherer-Bergs reaction, starting from N-benzyl-3-pyrrolidinone. The reaction condenses the ketone with a cyanide salt and ammonium carbonate to form the desired spirohydantoin.

Reaction Scheme

Caption: Overall workflow for the Bucherer-Bergs synthesis.

Detailed Experimental Protocol
  • Reaction Setup: In a sealed pressure vessel, combine N-benzyl-3-pyrrolidinone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully suspended. A typical concentration is 0.2-0.5 M with respect to the starting ketone.

  • Heating: Seal the vessel and heat the mixture in an oil bath pre-heated to 60–70 °C. The pressure inside the vessel will increase; ensure your equipment is rated for this.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking an aliquot, neutralizing it, and extracting with ethyl acetate to spot against the starting material.

  • Work-up:

    • Cool the reaction vessel to room temperature and then in an ice bath before carefully venting. Caution: This step should be performed in a well-ventilated fume hood as toxic HCN gas may be present.

    • Slowly acidify the reaction mixture with 2M HCl to a pH of ~6-7. This will precipitate the crude product.

    • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue that can stem from several factors related to reagents or reaction conditions.

  • Cause A: Reagent Quality & Stoichiometry

    • Insight: The Bucherer-Bergs reaction is sensitive to the quality and ratio of its components. Ammonium carbonate can decompose over time into ammonia and carbon dioxide. Potassium cyanide can be hygroscopic and its potency can decrease.

    • Solution: Use freshly opened or properly stored reagents. A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often optimal to drive the equilibrium towards product formation.[5] Ensure accurate weighing and transfer.

  • Cause B: Insufficient Temperature or Pressure

    • Insight: The reaction requires heating to facilitate the multiple equilibria involved, including imine formation and the final cyclization.[3][6] Performing the reaction in a sealed vessel is crucial to maintain the concentration of volatile components like ammonia and carbon dioxide, which are essential for the reaction to proceed.

    • Solution: Ensure your reaction vessel is properly sealed and maintained at a consistent temperature of 60-70 °C. If yields are still low, a modest increase to 80 °C can sometimes be beneficial, but be cautious of potential side reactions.

  • Cause C: Inappropriate Solvent System

    • Insight: The solvent must be polar enough to dissolve the inorganic salts and the polar intermediates, but not so reactive as to interfere. An aqueous ethanol mixture is standard.

    • Solution: A 50-60% aqueous ethanol solution typically provides the best balance of solubility for all components.[3] If your starting ketone has poor solubility, consider using a co-solvent like dimethylformamide (DMF), but ensure it is anhydrous.[3]

Q2: My main product is the cyanohydrin, not the spirohydantoin. How can I fix this?

Observing the cyanohydrin intermediate as the major product indicates the reaction has stalled.

  • Insight: The formation of the cyanohydrin is the first step, followed by its conversion to an α-amino nitrile via reaction with ammonia.[5] If the concentration of ammonia is too low, or if the system's pH is not optimal, this conversion will be inefficient, leading to the accumulation of the cyanohydrin.[3]

  • Solution:

    • Increase Ammonium Carbonate: Add a larger excess of ammonium carbonate (e.g., 3-4 equivalents) to generate a higher concentration of ammonia in the reaction vessel.

    • Check pH: The reaction environment should be mildly basic (pH ~8-9) to facilitate the necessary nucleophilic attacks without degrading the reagents.[5]

    • Increase Reaction Time/Temperature: Give the reaction more time (up to 48 hours) or slightly increase the temperature to push the equilibrium past the cyanohydrin stage.

Q3: The reaction produces a complex mixture of side products that is difficult to purify. What are these and how can I avoid them?

Side product formation often arises from the reactivity of the starting ketone or the harshness of the conditions.

  • Insight: Aldehydes and ketones, especially those with enolizable protons like N-benzyl-3-pyrrolidinone, can undergo self-condensation or polymerization under the basic conditions of the Bucherer-Bergs reaction.

  • Solution:

    • Control Temperature: Avoid excessive temperatures (>90 °C) which can accelerate side reactions.

    • Optimize Reagent Addition: For particularly sensitive substrates, a slow addition of the cyanide source to the mixture of the ketone and ammonium carbonate can sometimes maintain a low steady-state concentration of reactive intermediates, minimizing polymerization.

    • Hoyer Modification: Consider heating the reaction mixture in an atmosphere of carbon dioxide in a closed system. This can sometimes improve yields for difficult cases by increasing the efficiency of the carboxylation step.[3][6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Completed CheckYield Is Yield Acceptable? Start->CheckYield Success Purify & Characterize Product CheckYield->Success Yes LowYield Low Yield or No Reaction CheckYield->LowYield No, Low Yield SideProducts Complex Mixture / Side Products CheckYield->SideProducts No, Many Side Products CheckReagents Verify Reagent Quality (Fresh KCN, (NH4)2CO3) LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Sealed Vessel? Temp 60-70°C?) CheckReagents->CheckConditions Reagents OK IncreaseTempTime Increase Temp (to 80°C) or Time (to 48h) CheckConditions->IncreaseTempTime Conditions OK IncreaseTempTime->Start Rerun Experiment AnalyzeByproducts Identify Side Products (e.g., Cyanohydrin, Polymer) SideProducts->AnalyzeByproducts IsCyanohydrin Is Cyanohydrin the Major Side Product? AnalyzeByproducts->IsCyanohydrin IncreaseAmmonia Increase (NH4)2CO3 (3-4 eq.) IsCyanohydrin->IncreaseAmmonia Yes LowerTemp Lower Reaction Temp (Back to 60°C) IsCyanohydrin->LowerTemp No (likely polymer) IncreaseAmmonia->Start Rerun Experiment LowerTemp->Start Rerun Experiment

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is it critical to perform this reaction in a sealed vessel?

    • A: The reaction relies on ammonia (NH₃) and carbon dioxide (CO₂), which are generated in situ from the decomposition of ammonium carbonate. In an open system, these gases would escape, drastically reducing their concentration in the solution and preventing the reaction from proceeding efficiently.

  • Q: What are the primary safety concerns for this synthesis?

    • A: The use of potassium cyanide (KCN) is the main hazard. KCN is highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of the reaction mixture during workup will generate hydrogen cyanide (HCN), an extremely poisonous gas. All steps involving KCN and the final acidification must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure all lab personnel are trained in its use.

  • Q: Can I monitor the reaction by LC-MS?

    • A: Yes, LC-MS is an excellent tool. You can monitor the disappearance of the N-benzyl-3-pyrrolidinone starting material (m/z = 176.23 for [M+H]⁺) and the appearance of the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione product (m/z = 245.29 for [M+H]⁺). This provides a more accurate picture of reaction conversion than TLC alone.

  • Q: My final product is difficult to crystallize. What can I do?

    • A: If recrystallization is challenging, purification by flash column chromatography on silica gel is a viable alternative. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, can be effective. Start with a low polarity mobile phase and gradually increase the polarity to elute your product.

Data Summary: Optimization Parameters

The following table summarizes typical conditions and expected outcomes for spirohydantoin synthesis, providing a baseline for optimization.

ParameterCondition A (Standard)Condition B (Forcing)Condition C (Sensitive Substrate)Expected Outcome
Temperature 60-70 °C80-90 °C55-60 °CHigher temps can increase rate but risk decomposition.
Time 12-24 h24-48 h12-24 hForcing conditions may be needed for less reactive ketones.
Solvent 50% aq. EtOH60% aq. EtOH50% aq. EtOH / DMFCo-solvents can help with substrate solubility.
(NH₄)₂CO₃ (eq.) 2.03.0-4.02.5Excess carbonate can push equilibrium past cyanohydrin intermediate.
Typical Yield 60-80%50-70%65-85%Conditions must be tailored to the specific substrate.

References

  • [No Title] ()
  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022-12-30). MDPI.
  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). (2007-02-04). PubMed.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH).
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione. PubChem.
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI.
  • Bucherer–Bergs reaction. Wikipedia.
  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate.
  • Solution-phase parallel synthesis of spirohydantoins. National Institutes of Health (NIH).
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. PubChem.
  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021-07-28). MDPI.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024-04-10). Journal of Synthetic Chemistry.

Sources

Technical Support Center: Improving Diastereoselectivity in 2-Azaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[4.4]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of this valuable spirocyclic scaffold. The inherent three-dimensionality of the 2-azaspiro[4.4]nonane core makes it a privileged motif in drug discovery, but achieving high diastereoselectivity can be a significant synthetic challenge.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. Our focus is not just on what to do, but why specific modifications can lead to a desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-azaspiro[4.4]nonane core where diastereoselectivity is a key consideration?

A1: Several robust methods are employed, each with its own set of challenges and opportunities for stereocontrol. The most prevalent are:

  • [3+2] Cycloaddition Reactions: This is a powerful method for forming the pyrrolidine ring. It typically involves the reaction of an azomethine ylide with a dipolarophile. The facial selectivity of the cycloaddition is the primary determinant of the product's diastereomeric ratio (d.r.).[1]

  • Domino Radical Bicyclization: This elegant strategy allows for the construction of the spirocycle in a single step from a linear precursor, often an O-benzyl oxime ether.[2][3] The stereochemical outcome is dictated by the geometry of the transition states in the sequential cyclization steps.

  • Ring Construction from a Pre-existing Pyrrolidine or Cyclopentane Core: These methods involve building one ring onto the other. Diastereoselectivity is often controlled by the stereochemistry of the existing ring and its influence on the approach of reagents for the second ring formation.[3]

Q2: How is the diastereomeric ratio (d.r.) of 2-azaspiro[4.4]nonane products typically determined?

A2: The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture.[1] Diastereomers are distinct compounds and will have slightly different chemical environments for their protons. This results in separate, distinguishable signals in the NMR spectrum.

To determine the d.r., you should:

  • Identify a pair of well-resolved signals corresponding to the same proton in each diastereomer.

  • Ensure the signals are fully relaxed to allow for accurate integration. This is generally more reliable for ¹H NMR than for ¹³C NMR.

  • Carefully integrate these distinct signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.[4]

For complex spectra, 2D NMR techniques like COSY and HSQC can help in unambiguously assigning signals to each diastereomer. In some cases, chiral HPLC may also be used to separate and quantify diastereomers.

Troubleshooting Guide: Low Diastereoselectivity

This section addresses specific experimental problems and provides a logical, step-by-step approach to improving the diastereomeric ratio of your 2-azaspiro[4.4]nonane synthesis.

Problem 1: My [3+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

This is a common issue stemming from insufficient energy differentiation between the transition states leading to the two diastereomers. Here is a systematic approach to troubleshoot this problem:

The diastereoselectivity in a [3+2] cycloaddition is governed by the relative energies of the competing transition states (TS). Factors that can stabilize one TS over the other include steric hindrance, electronic effects, and catalyst coordination. The goal is to maximize the energy difference (ΔΔG‡) between these transition states.

graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Low d.r. in\n[3+2] Cycloaddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Screen Solvents\n(Polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Modify Catalyst System\n(Ligand, Metal, Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Adjust Temperature\n(Kinetic vs. Thermodynamic)", fillcolor="#FBBC05", fontcolor="#202124"]; Sterics [label="Modify Substrate Sterics", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Improved Diastereoselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Solvent [label="Influence on TS polarity"]; Start -> Catalyst [label="Control facial selectivity"]; Start -> Temperature [label="Exploit ΔΔG‡"]; Start -> Sterics [label="Direct approach of ylide"]; Solvent -> Result; Catalyst -> Result; Temperature -> Result; Sterics -> Result; }

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Solvent Selection: The polarity of the solvent can significantly influence the stability of the transition state.[1]

    • Action: Screen a range of solvents with varying polarities. Highly polar or protic solvents like ethanol can sometimes enhance diastereoselectivity through hydrogen bonding or stabilization of a more ordered transition state.[1]

  • Catalyst System Modification: For catalyzed reactions, the choice of catalyst is paramount.

    • Action (Asymmetric Synthesis): If you are performing an asymmetric synthesis, the use of a chiral catalyst is essential. Chiral phosphoric acids have proven highly effective in catalyzing 1,3-dipolar cycloadditions to generate spiro[pyrrolidine-2,3′-oxindoles] with excellent diastereo- and enantioselectivities.[5][6] Consider screening different BINOL-derived phosphoric acids with varying steric bulk at the 3,3' positions.[7]

    • Action (Metal Catalysis): For metal-catalyzed processes (e.g., using Cu(OAc)₂), screen different chiral ligands (e.g., N,O-ligands or N,P-ligands).[1] The ligand creates a chiral pocket around the metal center, which biases the facial approach of the reactants.

    • Action (Acid Additives): Even in non-asymmetric reactions, additives can influence selectivity. Benzoic acid, for example, can promote the reaction and affect the diastereomeric outcome.[1]

  • Temperature Control: Temperature determines whether the reaction is under kinetic or thermodynamic control.

    • Action: Lowering the reaction temperature often favors the kinetically controlled product, which is typically formed via the lower energy transition state and is often the more diastereomerically pure product.[1] Conversely, higher temperatures can lead to equilibration between diastereomers, resulting in a lower d.r.

  • Substrate Modification: The steric bulk of substituents on the azomethine ylide and the dipolarophile can direct the cycloaddition.

    • Action: If synthetically feasible, consider modifying the steric environment of your starting materials. Introducing a bulkier protecting group or substituent can block one face of the reacting species, favoring addition from the less hindered face.

The following table, compiled from literature data on related spiro-pyrrolidine syntheses, illustrates how reaction parameters can be systematically varied to optimize diastereoselectivity.

EntryCatalyst (mol%)SolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
1Chiral Phosphoric Acid 6a (10)CH₂Cl₂40>95:570%[7]
2Chiral Phosphoric Acid 6f (10)CH₂Cl₂40>95:593%[7]
3Cu(OAc)₂ (10) / Ligand L1 Toluene2585:1580%[1]
4Cu(OAc)₂ (10) / Ligand L2 Toluene0>95:592%[1]
5Benzoic Acid (50)Ethanol125 (µW)>95:5N/A (racemic)[1]

Note: This table is illustrative. Optimal conditions will vary based on specific substrates.

Problem 2: My domino radical bicyclization is producing significant side products and a poor diastereomeric ratio.

Domino radical reactions are elegant but can be prone to side reactions if not carefully controlled. Poor diastereoselectivity often accompanies the formation of these byproducts.

The key to a successful domino radical bicyclization is to ensure the sequence of cyclizations occurs faster than competing radical processes, such as premature quenching (reduction) of radical intermediates by the hydrogen donor (e.g., tributyltin hydride, Bu₃SnH). The stereochemistry is determined by the preferred conformation of the cyclizing intermediates.

graph G { layout=dot; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Substrate [label="O-Benzyl Oxime Ether", fillcolor="#F1F3F4"]; Initiator [label="Radical Initiator\n(AIBN or Et₃B)", fillcolor="#FBBC05", fontcolor="#202124"]; ArylRadical [label="Aryl/Vinyl Radical", fillcolor="#F1F3F4"]; FirstCyclization [label="5-exo-trig\nCyclization", shape=ellipse, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonocyclicRadical [label="Monocyclic Radical", fillcolor="#F1F3F4"]; SecondCyclization [label="5-exo-trig\nCyclization", shape=ellipse, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpiroRadical [label="Spirocyclic\nAlkoxyaminyl Radical", fillcolor="#F1F3F4"]; Product [label="1-Azaspiro[4.4]nonane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="H-atom\nabstraction\n(Bu₃SnH)", shape=ellipse, style=solid, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Premature Reduction\nSide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> ArylRadical [label="Initiator"]; ArylRadical -> FirstCyclization; ArylRadical -> SideProduct [label="Quenching"]; FirstCyclization -> MonocyclicRadical; MonocyclicRadical -> SecondCyclization; SecondCyclization -> SpiroRadical; SpiroRadical -> Quench; Quench -> Product; }

Caption: Domino radical bicyclization pathway and competing side reaction.

  • Choice of Radical Initiator and Temperature: The initiator dictates the reaction temperature, which in turn affects the rates of competing reactions.

    • AIBN (Azobisisobutyronitrile): This initiator requires higher temperatures (reflux in cyclohexane, ~80°C) for homolysis.[1] At these temperatures, the rate of radical reduction can be competitive with cyclization, leading to side products.

    • Et₃B (Triethylborane): This initiator can generate radicals at room temperature in the presence of trace oxygen.[2]

    • Action: Switch from AIBN to Et₃B as the radical initiator. Performing the reaction at room temperature has been shown to significantly improve diastereoselectivity (favoring the trans isomer) and reduce side products in the synthesis of 1-azaspiro[4.4]nonane derivatives.[2] Reaction times may also be shorter.[2]

  • Concentration of Hydrogen Donor: The concentration of Bu₃SnH is critical. A high concentration increases the likelihood of intermolecular quenching before the second cyclization can occur.

    • Action: Control the concentration of Bu₃SnH by using a syringe pump for slow addition over the course of the reaction. This maintains a low steady-state concentration, favoring the desired intramolecular cyclization events.[8]

  • Substrate Design: If premature reduction of an aryl radical is the primary issue, consider an alternative radical precursor.

    • Action: Instead of generating an aryl radical from an aryl halide, consider forming a stannylvinyl radical from a terminal alkyne precursor. This can circumvent the premature reduction pathway.[8]

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition using a Chiral Phosphoric Acid Catalyst

This protocol is adapted from methodologies for the synthesis of spiro[pyrrolidine-2,3′-oxindoles] and serves as a template for achieving high diastereoselectivity.[5][6]

  • Reactant Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the methyleneindolinone (dipolarophile, 1.0 equiv), the aldehyde (1.2 equiv), and the amino ester (1.2 equiv).

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 0.1 M). Stir the mixture for 5 minutes, then add the chiral phosphoric acid catalyst (e.g., a BINOL-derived catalyst, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the major diastereomer.

  • Characterization: Dissolve a small sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum and determine the diastereomeric ratio by integrating well-resolved, non-overlapping signals corresponding to each diastereomer.

Protocol 2: Domino Radical Bicyclization using Triethylborane (Et₃B)

This protocol is based on a reported synthesis of 1-azaspiro[4.4]nonane derivatives with improved diastereoselectivity.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in a degassed anhydrous solvent such as toluene or cyclohexane (to achieve a 0.02 M solution).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 equiv) to the solution.

  • Initiator Addition: Under an inert atmosphere, add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature. A slow, continuous feed via syringe pump is recommended.

  • Reaction Execution: Stir the reaction at room temperature for 3-6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to separate the diastereomers.

  • Characterization: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy. The trans diastereomer is often favored under these milder conditions.[2]

References

  • Chen, W., et al. (2011). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 50(48), 11493-11497. [Link not available]
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support Document.
  • Han, B., et al. (2015). Catalytic asymmetric construction of spiro[pyrrolidine-2,3′-oxindole] scaffolds through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition involving 3-amino oxindoles.
  • Bull, J. A., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
  • Han, B., et al. (2015). Catalytic asymmetric construction of spiro[pyrrolidine-2,3'-oxindole] scaffolds through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition involving 3-amino oxindoles. PubMed. [Link]
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21035–21045. [Link]
  • Li, G., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 79, 153205. [Link not available]
  • BenchChem. (2025). Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem Technical Guide.
  • Ghorbani-Vaghei, R., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15267-15275. [Link]
  • Richardson, P. (2025).
  • BenchChem. (2025). Domino Radical Bicyclization for the Synthesis of Azaspirocycles.
  • BenchChem. (2025). Technical Support Center: Domino Radical Bicyclization of Azaspiro Compounds. BenchChem Technical Support Document.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. [Link]
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. OSTI.GOV. [Link]
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Pontificia Universidad Javeriana Repository. [Link]
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong Research Online. [Link not available]
  • Hu, X., et al. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Central Science, 2(1), 34-42. [Link]
  • Regla, I., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines Through Azomethine Ylide Cycloaddition Reaction. Molecules, 20(4), 6068-6084. [Link]
  • Di Micco, S., et al. (2020). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components.
  • Bak, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
  • Bak, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
  • Wolf, F., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of structural biology, 179(3), 211-8. [Link]
  • d'Angelo, J., et al. (2001). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2001(12), 1985-2005. [Link]

Sources

"stability issues of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in aqueous solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This molecule, featuring a rigid diazaspiro[4.4]nonane core, is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its utility is dependent on understanding its chemical behavior, particularly its stability in the aqueous environments common to experimental biology and formulation development.

This guide is structured to provide direct, actionable answers to the stability challenges you may encounter. We will delve into the primary degradation pathway, the influence of formulation variables like pH, and provide robust protocols to help you diagnose and mitigate these issues in your own work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

The principal stability concern is the hydrolysis of the succinimide ring.[3] The succinimide moiety contains two carbonyl carbons that are susceptible to nucleophilic attack by water or hydroxide ions. This attack leads to the opening of the five-membered ring, forming a more polar, ring-opened dicarboxylic acid derivative. This is a common degradation pathway for molecules containing a succinimide structure.[4][5]

Q2: How does the pH of the aqueous solution affect the compound's stability?

The rate of succinimide ring hydrolysis is highly pH-dependent. The reaction is significantly accelerated under basic (alkaline) conditions due to the increased concentration of the potent nucleophile, the hydroxide ion (OH⁻).[4][6] While the reaction also occurs in neutral and acidic media, it is generally much slower. Therefore, maintaining a neutral to slightly acidic pH is a key strategy for enhancing the stability of the compound in aqueous stock solutions.

Q3: What role does the hydrochloride (HCl) salt play in the compound's stability and solubility?

The hydrochloride salt form is utilized to improve the aqueous solubility of the parent molecule, which contains a basic secondary amine within the spirocyclic core.[7][8] By forming a salt, the compound becomes more polar and readily dissolves in water. However, this can also present a unique stability challenge known as disproportionation . If the free base form of the compound is poorly soluble in water, dissolving the HCl salt can, under certain conditions (like in unbuffered water or upon a pH shift), lead to the precipitation of the less soluble free base.[9]

Q4: What are the likely degradation products I might observe?

The primary degradation product will be the ring-opened succinimide, specifically 4-(benzylcarbamoyl)-1-(carboxymethyl)pyrrolidine-1-ium chloride . This new molecule will be significantly more polar than the parent compound and will, therefore, have a much shorter retention time in typical reverse-phase HPLC analysis.


Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Problem Observed Likely Scientific Cause(s) Recommended Actions & Rationale
Rapid loss of parent compound in solution, confirmed by HPLC. Succinimide Ring Hydrolysis: This is the most probable cause, especially if the solution is at neutral or basic pH, or stored at room temperature for an extended period.[10]1. Adjust pH: Prepare stock solutions in a buffer system with a pH between 4 and 6. This minimizes the rate of hydroxide-catalyzed hydrolysis.[11]2. Lower Temperature: Store stock solutions frozen at -20°C or -80°C. Chemical degradation rates are significantly reduced at lower temperatures.[9]3. Prepare Fresh: For critical experiments, prepare aqueous solutions fresh from a solid or a stable organic stock (e.g., in DMSO).
Appearance of a new, early-eluting peak in my RP-HPLC chromatogram. Formation of Hydrolysis Product: The degradation product is more polar due to the formation of a carboxylic acid and an amide, leading to weaker interaction with the C18 stationary phase and thus, earlier elution.[4]1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the parent compound + 18 Da (the mass of water).2. Perform Forced Degradation: Intentionally degrade a sample (see Protocol 1) to confirm that the peak you are observing is the same as the one generated under stress conditions.[12]
Precipitate or cloudiness forms in my aqueous stock solution over time. 1. Salt Disproportionation: The HCl salt may be converting to the less soluble free base form, causing it to precipitate out of solution.[9]2. Degradation Product Insolubility: While less common, the degradation product or its salt form may have limited solubility under the specific solution conditions.1. Control pH: Ensure the solution is sufficiently acidic (pH < 6) to keep the secondary amine protonated and in its soluble salt form.2. Use a Co-solvent: Consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before use. This is a common strategy to manage solubility and stability.[13]

Core Experimental Protocols

These protocols provide a framework for investigating and quantifying the stability of your compound.

Protocol 1: Forced Degradation Study (Hydrolysis)

This study is designed to rapidly assess the compound's stability across a pH range, as recommended by ICH guidelines.[13][14]

cluster_prep 1. Solution Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis prep_stock Prepare 1 mg/mL Stock in Water prep_acid Aliquot & Add HCl to 0.1 M (pH ~1) prep_stock->prep_acid prep_neutral Aliquot (pH ~6-7) prep_stock->prep_neutral prep_base Aliquot & Add NaOH to 0.1 M (pH ~13) prep_stock->prep_base incubate Incubate all solutions at 50°C prep_acid->incubate prep_neutral->incubate prep_base->incubate sample Sample at T=0, 2, 4, 8, 24 hrs incubate->sample quench Neutralize, Dilute in Mobile Phase A sample->quench analyze Analyze by RP-HPLC (Protocol 2) quench->analyze

Caption: Primary hydrolytic degradation pathway of the compound.

Methodology:

  • Instrumentation: Standard HPLC system with a UV detector. [15]* Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • Tumey, L. N., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Bioconjugate chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide.
  • Journal of the American Chemical Society. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
  • RSC Publishing. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • PubMed Central. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
  • ACS Publications. A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes | Organometallics.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MedCrave online. Forced Degradation Studies.
  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations.
  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Benchchem. Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • Benchchem. HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. Succinimide-mediated pathway for the nonenzymatic degradation of asparagine and aspartate residues.
  • Benchchem. The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
  • PubChem. 2,7-Diaza-spiro[4.4]nonane.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.

Sources

"preventing degradation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride during experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This spirocyclic compound, featuring a succinimide (pyrrolidine-2,5-dione) moiety, is a valuable building block in medicinal chemistry.[1][2][3] However, the inherent chemical functionalities necessitate careful handling to prevent degradation during storage and experimentation. This document outlines the primary degradation pathways and provides robust troubleshooting strategies and validated protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid hydrochloride salt, the compound is relatively stable if stored correctly. To maximize shelf-life, store the material at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to protect it from moisture and light; using amber vials and storing with a desiccant is highly recommended.

Q2: What is the most common cause of degradation in experimental solutions?

A2: The primary degradation pathway in solution is the pH-dependent hydrolysis of the succinimide ring's imide (amide) bonds.[5][6] This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the five-membered ring.[7][8] Therefore, maintaining strict pH control of your aqueous solutions is the single most critical factor in preventing degradation.

Q3: What solvent should I use to prepare my stock solutions?

A3: For initial dissolution, use high-purity, de-gassed water or a pre-prepared aqueous buffer. Given that the compound is a hydrochloride salt, dissolving it in unbuffered, neutral water will result in a slightly acidic solution, which can promote slow hydrolysis over time. For any experiments lasting more than a few hours, preparing the solution directly in a carefully chosen buffer system (see Section 2) is strongly advised.

Q4: How can I quickly check if my compound might be degrading?

A4: Visually, degradation in solution may not be apparent. The most reliable method is analytical. A quick purity check using High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.[9][10][11] The appearance of new peaks, particularly more polar (earlier eluting) species, relative to a freshly prepared standard is a key indicator of degradation.

Section 2: In-Depth Troubleshooting Guides

Problem: My compound shows significant degradation within hours of being dissolved in an aqueous solution.

Root Cause Analysis: This rapid degradation is almost certainly due to the hydrolysis of the succinimide ring. Amide bonds, especially within a strained cyclic system, are susceptible to cleavage by water, a reaction that is significantly accelerated at non-optimal pH.[5][6] The mechanism involves nucleophilic attack by water on a carbonyl carbon, which is facilitated by protonation of the carbonyl oxygen under acidic conditions or by direct attack of a hydroxide ion under basic conditions.[8][12]

Solution: Implement Strict pH Control The stability of the succinimide ring is maximal in the near-neutral pH range (approximately pH 6.0-7.5). Outside this window, the rate of hydrolysis increases significantly.

Recommended Actions:

  • Cease using unbuffered water for any stock solutions that will be stored or used for extended periods.

  • Select an appropriate buffer. A phosphate buffer system (e.g., 50 mM sodium phosphate) is an excellent choice for maintaining a stable pH between 6.5 and 7.5.

  • Verify solution pH. After dissolving the compound in the buffer, always measure the final pH and adjust if necessary.

  • Prepare fresh solutions. For the most sensitive experiments, it is best practice to prepare solutions fresh daily.

Problem: I am observing batch-to-batch inconsistency and a gradual loss of compound purity during long-term storage.

Root Cause Analysis: This issue points to suboptimal storage of the solid compound. As a hydrochloride salt, the compound is hygroscopic, meaning it can absorb atmospheric moisture. This absorbed water can initiate slow, solid-state hydrolysis. Furthermore, exposure to oxygen and light can trigger other, albeit slower, degradation pathways.[13][14]

Solution: Adhere to a Rigorous Storage Protocol

Recommended Actions:

  • Aliquot the solid: Upon receiving a new batch, aliquot the compound into smaller, single-use quantities in separate, appropriate vials. This prevents repeated exposure of the entire batch to atmospheric conditions each time a sample is needed.

  • Use inert gas: Before sealing each vial, flush it with a stream of dry argon or nitrogen to displace air and moisture.

  • Seal tightly and use Parafilm®: Ensure vials have tight-fitting caps (e.g., PTFE-lined). For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store Cold, Dark, and Dry: Place the sealed vials inside a secondary container that includes a desiccant (e.g., silica gel packets). Store this container at -20°C and away from any light sources.[4]

Problem: My experimental results are not reproducible, even when using freshly prepared solutions.

Root Cause Analysis: If stock solution degradation has been ruled out, irreproducibility often stems from interactions with other experimental components or from unaccounted-for variables in the assay itself. The compound's amine group or its degradation products could interact with reagents or assay containers.

Solution: Qualify All Experimental Components and Workflow

Recommended Actions:

  • Assess Excipient Compatibility: If working on a formulation, conduct forced degradation studies where the compound is stressed in the presence of each excipient to identify any detrimental interactions.[15]

  • Check for Adsorption: Test for loss of the compound from solution in the absence of cells or other reagents to ensure it is not adsorbing to your specific type of plasticware (e.g., pipette tips, microplates).

  • Evaluate Reagent pH: Ensure that the addition of other reagents (e.g., treatment compounds dissolved in DMSO) does not significantly alter the final pH of the assay medium.

  • Establish a Baseline: Run a time-course stability study of the compound in your final, complete assay medium (without cells or the primary biological target) to confirm its stability under the exact experimental conditions. Monitor by HPLC or LC-MS.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized Aqueous Stock Solution
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer.

    • To make 100 mL, dissolve 0.69 g of sodium phosphate monobasic (NaH₂PO₄) in ~90 mL of high-purity water.

    • Adjust the pH to 7.0 using a 1 M NaOH solution, monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with high-purity water.

  • Degassing: Degas the buffer by sonicating under a vacuum for 15 minutes to remove dissolved oxygen.

  • Compound Dissolution: Accurately weigh the required amount of this compound.

  • Final Preparation: Add the solid compound to the desired volume of the degassed pH 7.0 phosphate buffer. Vortex gently until fully dissolved.

  • Storage: Store the stock solution at 2-8°C for short-term use (≤ 24 hours) or in aliquots at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Level Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradants and understanding the compound's intrinsic stability.[13][14][16][17]

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Solid compound in an oven at 60°C and solution in buffer at 60°C.

    • Photolytic: Solution in a photostability chamber.

  • Incubation: Incubate samples at room temperature (or as specified for thermal stress). Take time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid/base samples, neutralize an aliquot with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method, alongside an unstressed control sample. Aim for 5-20% degradation to ensure degradants are detectable without being excessive.[16]

  • Detection: Use a mass spectrometer (LC-MS) to obtain mass information on any new peaks to help elucidate the structure of degradation products.[10]

Section 4: Understanding the Chemistry of Degradation

The primary vulnerability of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is the succinimide ring. The diagram below illustrates the hydrolytic ring-opening that occurs under acidic or basic conditions. Identifying this as the main degradation pathway is key to designing stable experiments.

G cluster_main Primary Degradation Pathway: Imide Hydrolysis Parent 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (Stable at pH ~7) Conditions H₂O (Accelerated by H⁺ or OH⁻) Parent->Conditions Degradant Ring-Opened Product (Carboxylic Acid and Amide) Conditions->Degradant

Caption: Hydrolysis of the succinimide ring.

Below is a logical workflow to diagnose and resolve stability issues encountered during experimentation.

Troubleshooting_Workflow start_node Start: Experimental Failure or Inconsistent Results decision_node1 Is the compound in solution? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Resolution: Reliable Experimental Conditions Achieved process_node1 1. Check solution age. 2. Verify buffer and pH. 3. Run HPLC purity check. decision_node1->process_node1 Yes process_node3 Review solid storage: - Temperature (-20°C) - Inert atmosphere - Desiccant use - Light protection decision_node1->process_node3 No (Solid Form Issue) decision_node2 Degradation Observed in Solution? process_node1->decision_node2 process_node2 Implement Protocol 1: Use fresh, pH-controlled, degassed buffer. decision_node2->process_node2 Yes decision_node3 Is the assay medium complex? decision_node2->decision_node3 No process_node2->end_node process_node3->end_node process_node4 Perform compatibility and stability studies in the final assay medium. decision_node3->process_node4 Yes process_node5 Investigate other experimental variables (e.g., reagent purity, plasticware adsorption). decision_node3->process_node5 No process_node4->end_node process_node5->end_node

Caption: Troubleshooting workflow for stability issues.

Section 5: Data Summary Table

ParameterRecommendationRationale
Solid Storage Temp. -20°CMinimizes solid-state reactions and preserves long-term stability.[4]
Solid Storage Atmo. Inert Gas (Argon/Nitrogen)Prevents oxidative degradation and displaces moisture.
Aqueous Solvent pH-controlled bufferPrevents pH-catalyzed hydrolysis of the succinimide ring.[5][6]
Optimal pH Range 6.0 - 7.5The range of maximum stability for cyclic imides, minimizing both acid and base-catalyzed hydrolysis.
Recommended Buffer 50 mM Sodium PhosphateProvides excellent buffering capacity in the optimal pH range.
Stock Solution Prep. Prepare fresh dailyEnsures highest purity and avoids degradation during storage.
Purity Analysis HPLC-UV / LC-MSStandard methods for separating and identifying the parent compound from potential degradants.[9][10]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. (n.d.). MDPI.
  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. (2025).
  • SAFETY D
  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025).
  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. (2022). PubMed Central.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Acidic and Basic Amide Hydrolysis. (n.d.).
  • Synthesis And Antioxidant Activity Of Succinimide Deriv
  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. (n.d.). PubChem.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
  • 2,7-Diazaspiro[4.4]Nonane-1,3-dione hydrochloride. (n.d.). ChemScene.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Source Not Available]
  • Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. (2017). ACS Omega.
  • 13.17: Chemical Properties of Amides- Hydrolysis. (2025). Chemistry LibreTexts.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Source Not Available]
  • ANALYTICAL METHODS. (1994). [Source Not Available]
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Ways of crashing out amines. (2018). Reddit.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

Sources

"solubility problems with 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the physicochemical characteristics of the compound you are working with. This compound is a moderately complex organic molecule supplied as a hydrochloride salt to enhance its aqueous solubility.[1][2] The core structure contains a spirocyclic system and a benzyl group, which contribute to its lipophilicity, while the diazanonane component, specifically the secondary amine, provides a basic center for salt formation.

PropertyValueSource
Molecular Formula C₁₄H₁₇ClN₂O₂[3]
Molecular Weight 280.75 g/mol [3]
CAS Number 1949836-83-2[3]
Compound Type Amine Hydrochloride Salt[4][5]

The fact that this compound is a hydrochloride salt is the most critical factor for understanding its solubility behavior. Salt formation is a common strategy to improve the solubility of weakly basic drugs by creating an ionized, more polar form.[2][6] However, this solubility is highly dependent on the solution's pH and composition.[7][8]

Section 2: The Root of the Problem: Why Is My Compound Crashing Out?

This section addresses the most common precipitation scenarios in a question-and-answer format, explaining the underlying chemical principles.

Q1: I prepared a clear, high-concentration stock in 100% DMSO, but it immediately turns cloudy or forms a precipitate when I dilute it into my aqueous assay buffer. Why?

A: This phenomenon is commonly known as "solvent shock" or "crashing out."[9] Your compound is highly soluble in a polar aprotic solvent like DMSO, which can dissolve both polar and nonpolar compounds.[10][11] However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer, you are causing a dramatic and rapid change in the solvent environment. The compound, which is poorly soluble in water, is suddenly exposed to a solvent in which it has low intrinsic solubility. It cannot establish a stable, dissolved state and rapidly precipitates out of the solution.[12]

Q2: My compound is a hydrochloride salt, which is supposed to be water-soluble. Why is it precipitating in my assay buffer, even at a slightly acidic pH?

A: This is an excellent and critical question. While forming a hydrochloride salt generally increases aqueous solubility compared to the free base, two key factors can lead to precipitation even in acidic conditions:

  • The Common Ion Effect: If your assay buffer contains a significant concentration of chloride ions (e.g., from NaCl or KCl used to adjust ionic strength), it can suppress the dissolution of your hydrochloride salt. The dissolution is an equilibrium process: R₃N-H⁺Cl⁻ (solid) ⇌ R₃N-H⁺ (aq) + Cl⁻ (aq). According to Le Châtelier's principle, adding a common ion (Cl⁻) from the buffer will shift the equilibrium to the left, favoring the solid, undissolved salt form and thus reducing its solubility.[13][14][15]

  • Conversion to the Free Base at the Solid-Liquid Interface: The pH of the bulk solution can be misleading. At the surface of the dissolving solid particle, a microenvironment exists where the pH can be significantly higher than in the bulk solution.[16][17] If this "surface pH" rises above the compound's pKa, the protonated amine salt will convert to the neutral, much less soluble free base form, which then precipitates. This can happen even if the bulk buffer pH is acidic, especially in buffers with low buffering capacity.[16][18]

Q3: My working solution looked perfectly clear when I prepared it, but after incubating for a few hours at 37°C, I see a fine precipitate. What's happening?

A: This delayed precipitation is often due to a gradual change in conditions over the course of the experiment. There are two primary culprits:

  • pH Shift in Cell Culture Media: In cell-based assays, cellular metabolism produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[9] For some compounds, this might enhance solubility. However, in bicarbonate-buffered media used in CO₂ incubators, the pH is a delicate equilibrium. If the CO₂ level fluctuates or if cellular activity is very high, the pH can shift, potentially crossing the threshold where your compound is no longer soluble.[19]

  • Slow Conversion to a Less Soluble Form: Your initially prepared solution might be in a temporary, supersaturated state. Over time and with the added thermal energy from incubation at 37°C, the system equilibrates, leading to the precipitation of the thermodynamically more stable, less soluble form (often the free base).[16]

Section 3: A Systematic Guide to Troubleshooting Precipitation

Follow this workflow to diagnose and resolve solubility issues methodically. The goal is to find the highest concentration at which your compound remains in solution under the final assay conditions for the entire duration of the experiment.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Verify Stock Solution cluster_2 Step 2: Determine Max Solubility cluster_3 Step 3: Optimize Dilution cluster_4 Step 4: Modify Assay Buffer cluster_5 Step 5: Advanced Strategies start Precipitation Observed in Assay stock_check Is the DMSO stock fully dissolved and stable? start->stock_check stock_sol Action: Use fresh, anhydrous DMSO. Gently warm/vortex. Filter if necessary. stock_check->stock_sol No sol_test Determine Kinetic Solubility in Assay Buffer stock_check->sol_test Yes sol_result Result: Maximum Soluble Concentration (MSC) sol_test->sol_result dilution_check Is MSC sufficient for assay? sol_result->dilution_check assay_ok Proceed with Assay (Concentration ≤ MSC) dilution_check->assay_ok Yes optimize_dilution Action: Improve dilution method. (e.g., pre-warm buffer, vortex during addition, use multi-step dilution) dilution_check->optimize_dilution No end Problem Solved assay_ok->end modify_buffer Modify Buffer Composition optimize_dilution->modify_buffer buffer_actions Actions: - Lower pH (e.g., to 5.0-6.5) - Reduce [Cl⁻] if possible - Add co-solvent (e.g., 1-5% Ethanol) - Add BSA (0.1%) modify_buffer->buffer_actions advanced Consider Advanced Solubilization (e.g., Cyclodextrins) buffer_actions->advanced If still insufficient advanced->end

Caption: Systematic workflow for troubleshooting compound precipitation.

Section 4: Key Protocols and Methodologies

Here are detailed protocols for the essential steps in the troubleshooting workflow.

Protocol 1: Preparation of a High-Concentration Stock Solution

The integrity of your stock solution is paramount. Contaminants like water can significantly reduce the solubility of hydrophobic compounds in DMSO.[9]

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare your desired stock concentration (e.g., for 1 mL of a 10 mM stock, weigh 2.81 mg).

  • Weighing: Accurately weigh the powder into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming (up to 37°C) or sonication can be applied.

  • Inspection: Ensure the final solution is completely clear with no visible particulates.

  • Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[20]

Protocol 2: Determining the Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol helps you find the practical upper concentration limit of your compound in the final assay buffer.[21]

Materials:

  • 10 mM compound stock solution in DMSO

  • Final assay buffer (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile 96-well plate (clear, flat-bottom) or microcentrifuge tubes

  • Multichannel pipette

Procedure:

  • Prepare Plate: Add 198 µL of your pre-warmed assay buffer to multiple wells of the 96-well plate.

  • Highest Concentration: To the first well, add 2 µL of your 10 mM DMSO stock to the 198 µL of buffer. This creates a 100 µM solution with 1% DMSO. Mix immediately by pipetting up and down.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well to the next well (containing 100 µL of buffer, added separately), mix, and repeat for subsequent dilutions (e.g., creating 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubation and Observation:

    • Immediately inspect the plate against a light source for any signs of cloudiness or precipitate.

    • Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your assay's endpoint.

    • Observe the plate again at several time points (e.g., 1 hour, 4 hours, 24 hours).

  • Determine MSC: The Maximum Soluble Concentration (MSC) is the highest concentration that remains completely clear throughout the entire incubation period. This is the upper limit you should use in your experiments.

Section 5: Advanced Solubilization Strategies

If basic troubleshooting is insufficient, these strategies can be employed.

Q4: How can I use co-solvents to improve solubility?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, which can help keep a lipophilic compound dissolved.[22][23]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG-400).

  • Method: Prepare your assay buffer containing a small percentage of a co-solvent (e.g., 1-5% v/v). Then, repeat the kinetic solubility assay (Protocol 2) using this modified buffer.

  • Caution: Always run a vehicle control with the co-solvent alone to ensure it does not affect your biological system. High concentrations of organic solvents can be toxic to cells or inhibit enzymes.[24]

G compound Compound in 100% DMSO Stock aqueous_buffer Aqueous Assay Buffer (High Polarity) compound->aqueous_buffer Direct Dilution cosolvent_buffer Aqueous Buffer + Co-solvent (e.g., Ethanol) (Reduced Polarity) compound->cosolvent_buffer Dilution precipitation Precipitation (Solvent Shock) aqueous_buffer->precipitation soluble Soluble Complex cosolvent_buffer->soluble

Caption: How a co-solvent mitigates solvent shock.

Q5: What are solubilizing excipients and how can they help?

A: For particularly challenging compounds, excipients can be used to form soluble complexes.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic part of your compound, effectively hiding it from the aqueous environment and increasing its apparent solubility.[10][25] Methyl-β-cyclodextrin is a common choice.[11]

  • Method: Dissolve the cyclodextrin in your assay buffer first, then add the compound stock. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.

  • Caution: Cyclodextrins can sometimes interact with biological systems (e.g., by extracting cholesterol from cell membranes), so proper controls are essential.[11]

Section 6: Final FAQs

Q: What is the maximum final concentration of DMSO I should use in my assay?

A: A final DMSO concentration of 0.1% to 0.5% is a widely accepted standard for most cell-based and biochemical assays.[12] While some systems can tolerate up to 1%, it is crucial to keep the concentration as low as possible and consistent across all wells, including vehicle controls, as DMSO can have off-target effects.[4]

Q: How does Fetal Bovine Serum (FBS) in my cell culture media affect solubility?

A: FBS can have a dual effect. The proteins within FBS, particularly albumin, can bind to hydrophobic compounds, which can act as a carrier and help keep them in solution.[9] However, at very high compound concentrations, this interaction can also lead to the formation of insoluble protein-compound aggregates, causing co-precipitation. If you suspect an issue, you can test solubility in both serum-containing and serum-free media to see the effect.[12]

References

  • Jannin, V., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Patheon. (2010). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
  • Müller, R. H., & Keck, C. M. (2004). Drug delivery strategies for poorly water-soluble drugs. Scilit.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta.
  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
  • Dash, A., & Cudworth, G. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen.
  • Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. PubMed.
  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR.
  • Cooney, A. (2017). Why do amines dissolve in hydrochloric acid? Quora.
  • Kumar, L., & Sreenivasa, B. P. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Kumar, L., & Singh, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. PubChem.
  • ChemBK. (n.d.). This compound. ChemBK.
  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma.
  • Alsenz, J., et al. (2007). High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. ResearchGate.
  • Uekama, K., & Hirayama, F. (1998). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.
  • Sygnature Discovery. (n.d.). (3S,5R)-N-benzyl-7-(methanesulfonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxamide. Sygnature Discovery.
  • Acta Crystallographica Section E. (2012). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PubMed Central.
  • Singh, D., et al. (2012). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate.
  • Shayan, W., & Abrahamsson, B. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.
  • Khadra, I., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Sugano, K., et al. (2018). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. ResearchGate.
  • Sakamoto, A., & Sugano, K. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. ResearchGate.

Sources

"reducing non-specific binding of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on mitigating non-specific binding (NSB) and ensuring data integrity during your experiments.

Introduction to Non-Specific Binding (NSB)

The primary drivers of NSB are electrostatic and hydrophobic interactions between the compound and various surfaces within the experimental setup, such as microplates, beads, and even proteins in the assay buffer.[1] This guide provides a structured approach to identifying and addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high non-specific binding with this compound?

A1: High NSB with this compound likely stems from a combination of its chemical properties and the assay conditions. The benzyl group can lead to hydrophobic interactions with plastic surfaces (e.g., polypropylene or polystyrene microplates), while the diazaspiro core can participate in electrostatic interactions. The specific assay components, such as the type of microplate, buffer composition, and the presence of other proteins, will all influence the extent of NSB.

Q2: I'm observing a high background signal in my negative control wells. What's the first step to troubleshoot this?

A2: A high signal in your negative control is a clear indicator of NSB. The first step is to systematically evaluate your assay components. Start by running a control experiment where you add the compound to wells containing only the assay buffer and detection reagents, without the biological target (e.g., enzyme or receptor). This will help you determine if the compound is binding to the plate surface or other assay components.

Q3: Can the choice of microplate affect non-specific binding?

A3: Absolutely. Standard polystyrene plates can be prone to hydrophobic interactions. If you suspect this is an issue, consider switching to low-binding plates, which have a hydrophilic surface coating to repel hydrophobic molecules. Alternatively, plates with a polyethylene glycol (PEG) coating can also be effective in reducing NSB.

Q4: How do buffer additives like BSA and Tween-20 help reduce non-specific binding?

A4: Bovine Serum Albumin (BSA) acts as a blocking agent by coating the surfaces of the microplate and other components, effectively "hiding" the sites where your compound might non-specifically bind.[1][2] Tween-20 is a non-ionic detergent that helps to disrupt hydrophobic interactions.[3] It can be particularly effective in preventing the benzyl group of your compound from sticking to plastic surfaces.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving NSB issues in various assay formats.

Initial Diagnosis: Is Non-Specific Binding the Problem?

The following workflow can help you determine if NSB is the root cause of your experimental issues.

A High Background or Inconsistent Results B Run 'Compound + Buffer' Control (No Biological Target) A->B C Is the signal still high? B->C Analyze Signal D YES: NSB to plate/reagents is likely. Proceed to 'Buffer & Plate Optimization'. C->D E NO: NSB is likely related to other assay components (e.g., proteins). Proceed to 'Assay-Specific Troubleshooting'. C->E

Caption: Initial diagnostic workflow for NSB.

General Strategies for NSB Reduction

If the initial diagnosis points to NSB, the following strategies can be broadly applied to most assay types.

The composition of your assay buffer is your first line of defense against NSB.

ParameterRecommendationRationale
pH Adjust the buffer pH.The charge state of this compound can be influenced by pH. Modifying the pH can alter electrostatic interactions with surfaces.[1]
Salt Concentration Increase the NaCl concentration (e.g., 150-500 mM).Higher salt concentrations can shield electrostatic interactions, reducing the likelihood of your compound binding to charged surfaces.[2]
Blocking Agents Add Bovine Serum Albumin (BSA) at 0.1-1% (w/v).BSA acts as a sacrificial protein, coating surfaces to prevent your compound from binding non-specifically.[1][2]
Detergents Include a non-ionic detergent like Tween-20 at 0.01-0.05% (v/v).Tween-20 disrupts hydrophobic interactions, which is particularly useful for compounds with aromatic rings like the benzyl group.[3]

Consider the materials that come into contact with your compound.

  • Microplates: Switch to low-binding or PEG-coated plates.

  • Pipette Tips: Use low-retention tips to ensure accurate dispensing and minimize compound loss.

  • Tubing: If using an automated system, ensure the tubing is made of an inert material like PEEK.

Assay-Specific Troubleshooting

In enzyme inhibition assays, NSB can lead to an overestimation of the inhibitor's potency.

Problem: High signal in "no enzyme" controls.

Workflow:

A High Signal in 'No Enzyme' Control B Optimize Buffer (BSA, Tween-20, NaCl) A->B C Still High? B->C D Switch to Low-Binding Plate C->D Yes G Problem Resolved C->G No E Still High? D->E F Decrease Compound Concentration E->F Yes E->G No F->G

Caption: Troubleshooting NSB in enzyme inhibition assays.

Protocol: Optimizing Blocking Agents in an Enzyme Inhibition Assay

  • Prepare a dilution series of this compound in your standard assay buffer.

  • Set up a 96-well plate with the following conditions in triplicate:

    • Control: Buffer only.

    • Test 1: Standard assay buffer with your compound dilution series.

    • Test 2: Assay buffer + 0.1% BSA with your compound dilution series.

    • Test 3: Assay buffer + 0.05% Tween-20 with your compound dilution series.

    • Test 4: Assay buffer + 0.1% BSA + 0.05% Tween-20 with your compound dilution series.

  • Do not add the enzyme to these wells.

  • Add the substrate and detection reagents as you would in your standard protocol.

  • Incubate and read the plate.

  • Analyze the results: The condition with the lowest background signal is the optimal buffer composition for reducing NSB.

NSB in receptor binding assays can mask the true binding affinity of your compound.

Problem: High signal in the presence of an excess of unlabeled competitor.

Protocol: Competition Binding Assay to Assess NSB

  • Prepare your membrane/receptor preparation in a binding buffer.

  • Set up the assay in a 96-well plate with the following:

    • Total Binding: Receptor preparation + radiolabeled ligand.

    • Non-Specific Binding: Receptor preparation + radiolabeled ligand + a high concentration (1000x Ki of the unlabeled ligand) of an unlabeled competitor.

    • Test Compound: Receptor preparation + radiolabeled ligand + a dilution series of this compound.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free ligand using a filter plate and wash.

  • Measure the radioactivity in each well.

  • Analysis: If the "Non-Specific Binding" wells show a high signal (e.g., >30% of "Total Binding"), you have an NSB problem.[4] Implement the buffer optimization strategies outlined above.

In cell-based assays, compounds can bind non-specifically to the cell membrane or the surface of the culture plate.

Problem: High background fluorescence/luminescence in "no cell" or "vehicle-treated" control wells.

Mitigation Strategies:

  • Pre-incubation with Blocking Agents: Before adding your compound, incubate the cells with a buffer containing 0.1-1% BSA to block non-specific binding sites on the cell surface.[5]

  • Washing Steps: Increase the number and duration of washing steps after compound incubation to remove loosely bound molecules.

  • Optimize Cell Density: Too high a cell density can sometimes increase background signal. Titrate your cell number to find the optimal density for your assay.

Conclusion

Reducing non-specific binding is a critical aspect of assay development and requires a systematic approach. By understanding the chemical nature of this compound and the principles of NSB, researchers can effectively troubleshoot and optimize their experimental conditions to generate high-quality, reliable data.

References

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Nicoya Lifesciences. [Link]
  • Non-specific binding in ELISA assays - Reducing background with human serum. (2003). Protocol Online. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. (2024). Taylor & Francis Online. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]
  • Reducing Non-Specific Binding. (2014). Surface Plasmon Resonance. [Link]

Sources

"interpreting NMR spectra of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This document is designed for researchers and drug development professionals to provide expert insights and troubleshoot common issues encountered during the NMR analysis of this compound. The guidance herein is structured in a practical question-and-answer format, grounded in established spectroscopic principles and data from analogous structures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the NMR analysis of this molecule.

Q1: What is the recommended solvent for NMR analysis of this hydrochloride salt, and why?

A1: The recommended solvent is Deuterated Dimethyl Sulfoxide (DMSO-d₆). The hydrochloride salt form of your compound introduces high polarity and the potential for ionic interactions, which can lead to poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is a highly polar aprotic solvent that excels at dissolving amine salts.[1]

  • Causality: The protonated amine (ammonium) group (N7-H₂⁺) makes the molecule significantly more salt-like. DMSO's high dielectric constant and its ability to solvate cations effectively will ensure a homogeneous solution, which is critical for acquiring high-resolution NMR spectra.

  • Troubleshooting Tip: If you observe broad peaks or poor signal-to-noise in CDCl₃, it is almost certainly due to poor solubility or aggregation. Switching to DMSO-d₆ should resolve this. Furthermore, the acidic N-H protons are less likely to undergo rapid exchange with residual water in DMSO-d₆ compared to deuterated alcohols like methanol-d₄, resulting in sharper N-H signals.

Q2: I have my ¹H NMR spectrum. What are the expected chemical shifts and splitting patterns?

A2: A precise experimental spectrum is not publicly available; however, based on extensive analysis of its structural components—a succinimide ring, a benzyl group, a pyrrolidine ring, and a protonated secondary amine—we can provide a highly reliable predicted spectrum.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom No.TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Rationale & Notes
H₁₂-H₁₆Aromatic7.20 - 7.40Multiplet127.0 - 136.0Typical range for monosubstituted benzene rings.[2][3] C₁₁ (ipso-carbon) will be a weak signal around 136 ppm.
H₁₀Benzylic CH₂~4.60Singlet~42.0Deshielded by the adjacent nitrogen (N2) and the aromatic ring. Expected to be a sharp singlet as there are no adjacent protons.[4][5][6]
H₄, H₆Succinimide CH₂2.70 - 2.90Complex Multiplets~35.0These protons are diastereotopic due to the chiral spiro center. They will appear as complex multiplets, likely overlapping. Data from succinimide itself shows a singlet around 2.77 ppm in CDCl₃[7], but the spiro-substitution breaks this symmetry.
H₈, H₉Pyrrolidine CH₂3.20 - 3.60Complex Multiplets~50.0, ~55.0These protons are adjacent to the protonated nitrogen (N7-H₂⁺). The strong electron-withdrawing effect of the N⁺ atom causes a significant downfield shift compared to a neutral amine.[1][8] The signals will be complex due to geminal and vicinal coupling.
N7-H₂⁺Ammonium9.0 - 10.0Broad Singlet-This is a key signal confirming the salt form. It will be a broad peak that will disappear upon adding a drop of D₂O to the NMR tube (D₂O exchange).[1][8]
C₅Spiro (Quaternary)--~70.0The spiro carbon is a key structural feature. Being quaternary, its signal will be weak. Its chemical shift is influenced by two adjacent nitrogen atoms.
C₁, C₃Carbonyl C=O--~177.0Characteristic chemical shift for carbonyl carbons in a succinimide ring system.[9][10] These quaternary carbons will have long relaxation times and may appear weak.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during spectral acquisition and interpretation.

Q3: My spectrum is messy. How can I confidently assign the overlapping aliphatic protons (H₄, H₆, H₈, H₉)?

A3: This is a classic problem for complex molecules and is best solved with 2D NMR spectroscopy.[11][12][13] The combination of ¹H-¹³C HSQC and ¹H-¹H COSY is essential.

  • Expertise: 1D proton spectra can be ambiguous when multiple signals overlap. 2D NMR adds a second dimension (either ¹H or ¹³C) to spread these signals out, revealing their correlations and making assignments definitive.

Workflow for Assigning Aliphatic Protons:

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_assign Assignment run_13c Acquire ¹³C & DEPT Spectra identify_c Identify C, CH, CH₂, CH₃ signals run_13c->identify_c run_hsqc Acquire ¹H-¹³C HSQC Spectrum run_1h Acquire ¹H Spectrum correlate_hc Correlate each proton signal to its directly attached carbon run_hsqc->correlate_hc assign_pyrrolidine Use HSQC to link H₈/H₉ to downfield-shifted C₈/C₉. Use COSY to confirm H₈-H₉ coupling. correlate_hc->assign_pyrrolidine assign_succinimide Use HSQC to link H₄/H₆ to upfield C₄/C₆. Use COSY to confirm H₄-H₆ coupling. correlate_hc->assign_succinimide run_cosy Acquire ¹H-¹H COSY Spectrum correlate_hh Identify proton spin systems (which protons are coupled) run_cosy->correlate_hh correlate_hh->assign_pyrrolidine correlate_hh->assign_succinimide final_assign Finalize all aliphatic assignments assign_pyrrolidine->final_assign assign_succinimide->final_assign

Caption: Workflow for unambiguous assignment of aliphatic signals using 2D NMR.

Q4: I'm not sure if I have the free base or the hydrochloride salt. How can NMR confirm this?

A4: There are three key indicators in the NMR spectra that can definitively confirm the presence of the hydrochloride salt.

  • N-H₂⁺ Proton Signal: Look for a broad signal between 9.0 and 10.0 ppm in your ¹H NMR spectrum (in DMSO-d₆). This is characteristic of an ammonium proton.[1]

  • D₂O Exchange: This is a simple and definitive test. Add one drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad signal between 9-10 ppm should disappear. This occurs because the acidic ammonium protons rapidly exchange with the deuterium from D₂O, becoming NMR-inactive.[8]

  • Downfield Shift of Adjacent Protons: The protons on the carbons adjacent to the nitrogen (H₈ and H₉) will be significantly shifted downfield in the salt form compared to the free base. Protonation of the amine nitrogen makes it a powerful electron-withdrawing group, deshielding these neighboring protons.[1][14] You would expect these signals to be >0.5 ppm further downfield than in the neutral counterpart.

Q5: How can I use NMR to confirm the connectivity around the C₅ spiro center?

A5: The spirocyclic core is the most defining feature of this molecule. While ¹H-¹H COSY confirms proton-proton connectivities within each ring, it cannot "see" across the quaternary spiro carbon (C₅). For this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal tool.[11][15]

  • Expertise: HMBC detects correlations between protons and carbons that are typically 2 or 3 bonds away. This allows us to piece together the molecular skeleton across atoms that lack protons, like quaternary carbons and carbonyls.

Key HMBC Correlations to Look For:

Caption: Key 2- and 3-bond HMBC correlations confirming the spiro center (C5).

  • From H₄ to C₅ and C₆: The protons on C₄ should show a strong correlation to the spiro carbon C₅ (a 2-bond correlation, ²JCH) and a correlation to C₆ (a 3-bond correlation, ³JCH).

  • From H₉ to C₅ and C₈: Similarly, the protons on C₉ should show a strong correlation to C₅ (²JCH) and C₈ (²JCH).

  • Cross-Ring Correlations: Crucially, look for correlations from the protons of one ring to the carbons of the other. For example, a correlation from H₄ to C₉ (³JCH) or from H₉ to C₄ (³JCH) would provide unequivocal proof of the spiro-linkage.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to a clean, dry NMR tube.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief, gentle warming (e.g., with a heat gun on a low setting) can aid dissolution if necessary.

  • Analysis: Insert the tube into the NMR spinner and place it in the spectrometer.

Protocol 2: Key 2D NMR Experiments

These are standard experiments available on most modern NMR spectrometers. Default parameter sets are often sufficient, but consultation with your facility manager is recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Setup: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Interpretation: A cross-peak between two proton signals (Hₐ and Hₑ) indicates that these two protons are spin-coupled. This is used to "walk" along a carbon chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons directly to the carbon atom they are attached to.[11]

    • Setup: Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsp on Bruker systems). This will show CH/CH₃ signals with a different phase than CH₂ signals, which is highly useful.

    • Interpretation: A cross-peak at a specific ¹H and ¹³C chemical shift means that proton is directly bonded to that carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons to carbons over longer ranges (2-4 bonds).

    • Setup: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). The standard coupling delay is optimized for J-couplings of ~8 Hz, which is appropriate for most ²JCH and ³JCH correlations.

    • Interpretation: A cross-peak indicates a long-range coupling between a proton and a carbon. This is the primary method for establishing the connectivity of the molecular skeleton across quaternary carbons.[15]

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
  • University of Regensburg. NMR Chemical Shifts. [Link]
  • University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]
  • Fraser, R. R., & Boussard, G. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2774. [Link]
  • Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry, 89(22), 12385–12392. [Link]
  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins.
  • SpectraBase. (n.d.). Succinimide. [Link]
  • JoVE. (2025, May 22).
  • Grassi, L., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. [Link]
  • JaypeeDigital. (n.d.).
  • SpectraBase. (n.d.). (+/-)-(R)-1,7-DIAZASPIRO[4.4]NONANE-2,6-DIONE - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?[Link]
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. [Link]
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Technical Support Center: Troubleshooting Cell Toxicity with 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cell toxicity when working with the novel compound 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. Given the limited publicly available biological data for this specific molecule, this resource provides a systematic framework to diagnose and mitigate toxicity issues in your in vitro models. Our approach is grounded in first principles of cell biology and pharmacology to empower you to generate the necessary data for your specific experimental system.

Frequently Asked Questions (FAQs)

Part 1: Foundational Troubleshooting & Compound Characterization

Question 1: I'm observing widespread cell death shortly after adding this compound. Where do I start?

When encountering acute toxicity with a novel compound, it is crucial to first rule out experimental artifacts before attributing the effect solely to the compound's intrinsic bioactivity. The most common culprits are issues with compound solubility and solvent toxicity.

Causality: If the compound precipitates out of solution upon addition to your culture medium, the resulting microcrystals can cause mechanical damage to cells, leading to cell death that is independent of the compound's pharmacological activity. Similarly, the solvent used to dissolve the compound may be toxic to your specific cell type at the final concentration used in the experiment.

Our Recommendation: Begin by systematically evaluating your compound's solubility and the toxicity of your chosen solvent.

Question 2: How do I properly assess the solubility of my compound in my cell culture medium?

A visual inspection is the first step. A compound is considered soluble if the solution is clear and free of any visible precipitate or cloudiness after mixing.

Experimental Protocol: Visual Solubility Assessment

  • Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilution: Add the stock solution to your complete cell culture medium at the highest concentration you intend to test. For example, if your highest treatment concentration is 100 µM, add the corresponding volume of stock solution to the medium.

  • Observation (Time Zero): Vigorously vortex the solution and visually inspect for any precipitate against a dark background.

  • Incubation & Observation (Simulated Use): Incubate the solution under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂) for a period equivalent to your experiment's duration. Re-examine for any signs of precipitation.

StatusObservationImplicationNext Step
Soluble Clear solution at all time points.The compound is soluble at this concentration.Proceed to solvent toxicity testing.
Insoluble Precipitate or cloudiness observed.The compound is not soluble at this concentration.The observed toxicity may be a physical artifact.

Question 3: My compound is not soluble at my desired concentration. What should I do?

If you observe insolubility, you have a few options:

  • Lower the Concentration: Determine the maximum soluble concentration and use that as the highest point in your dose-response curve.

  • Change the Solvent: While DMSO is common, other organic solvents like ethanol can be tested. However, you must re-validate for solvent toxicity.[1][2]

  • Use Mechanical Assistance: Gentle warming (to 37°C) or sonication can sometimes aid in dissolving a compound. However, be cautious as this may also promote degradation.

Question 4: How do I determine a safe working concentration for my solvent (e.g., DMSO)?

The sensitivity to solvents like DMSO can vary significantly between cell lines.[3] It is imperative to run a solvent-only toxicity control.

Causality: Solvents can disrupt cell membranes, induce oxidative stress, or even trigger apoptosis at higher concentrations.[2] What is non-toxic to one cell line may be lethal to another.[1]

Experimental Protocol: Solvent Toxicity Curve

  • Plate Cells: Seed your cells at the density used in your primary experiments.

  • Prepare Dilutions: Create a serial dilution of your solvent (e.g., DMSO) in complete culture medium. A common range to test is from 2% down to 0.05% (v/v).

  • Treat Cells: Replace the medium in your cell plates with the solvent-containing medium. Include a "medium-only" control with no solvent.

  • Incubate: Incubate for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a reliable viability assay (e.g., Trypan Blue exclusion or a metabolic assay like MTT) to determine the percentage of viable cells at each solvent concentration.

Data Interpretation:

DMSO Concentration Typical Observation Recommendation
> 1% Often cytotoxic to many cell lines.[2] Avoid.
0.5% - 1% Tolerated by some robust cell lines, but can still cause stress.[4][5] Use with caution; verify with your specific cell type.
≤ 0.5% Generally considered safe for most cell lines for standard incubation times.[6] Recommended maximum concentration.

| ≤ 0.1% | Minimal to no cytotoxic effects observed in most cases.[3] | Ideal for sensitive cell types or long-term exposure. |

Key Principle: The final concentration of the solvent should be kept constant across all treatment groups, including the "vehicle control."

Question 5: I've confirmed my compound is soluble and my solvent is non-toxic at the working concentration, but I still see cell death. What is the next step?

Now you can confidently investigate the intrinsic cytotoxicity of this compound. The next logical step is to perform a dose-response experiment to determine the concentration at which the compound exerts its toxic effects.

Experimental Protocol: Compound Dose-Response Curve

  • Plate Cells: Seed your cells at a consistent density in a multi-well plate (e.g., 96-well).

  • Prepare Serial Dilutions: Prepare a serial dilution of your compound in complete culture medium. A 1:3 or 1:10 dilution series is a good starting point for a novel compound.[7] A suggested starting range could be from 100 µM down to 1 nM.

  • Treat Cells: Add the diluted compound to the wells. Remember to include two critical controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium containing the same final solvent concentration as your treated wells.

  • Incubate: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assess Cytotoxicity: Use a quantitative cytotoxicity assay to measure cell death. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this initial screen.

Part 2: Systematic Troubleshooting of Intrinsic Cytotoxicity

Question 6: Why is the LDH assay a good first choice for quantifying cytotoxicity?

The LDH assay is a reliable method for measuring damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[8]

Causality: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the cell membrane loses integrity, LDH is released into the culture supernatant. The amount of LDH in the medium is directly proportional to the number of dead cells.[8][9]

Experimental Protocol: LDH Cytotoxicity Assay

  • Setup: Following your dose-response treatment, you will need to set up three controls for proper data interpretation:

    • Spontaneous LDH Release: Supernatant from your vehicle-control treated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most commercial kits). This represents 100% cell death.

    • Medium Background: Complete medium without cells.

  • Sample Collection: Carefully collect the cell culture supernatant from all wells without disturbing the attached cells.

  • Assay Reaction: Transfer the supernatant to a new plate and add the LDH reaction mix according to the manufacturer's protocol. This is typically a coupled enzymatic reaction that results in a color change.[9]

  • Measurement: Read the absorbance on a plate reader at the specified wavelength (usually 490 nm).

Data Interpretation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

A high percentage of cytotoxicity indicates significant membrane damage.[10][11]

Question 7: My LDH assay confirms dose-dependent toxicity. How can I determine if the cells are dying via apoptosis or necrosis?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides critical insight into the compound's mechanism of action.[12][13][14]

Causality:

  • Apoptosis: An active, energy-dependent process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of specific enzymes called caspases. The plasma membrane remains intact until the late stages.[13][15][16]

  • Necrosis: A passive process resulting from acute injury, characterized by cell swelling, rupture of the plasma membrane, and release of cellular contents, which often triggers an inflammatory response.[13][14][15]

Recommended Workflow:

A Observe Cell Morphology (Phase-Contrast Microscopy) B Apoptotic Morphology? (Shrinkage, Blebbing) A->B C Necrotic Morphology? (Swelling, Lysis) A->C D Confirm with Annexin V / PI Staining (Flow Cytometry) B->D Yes C->D Yes E Measure Caspase-3/7 Activity D->E G Mechanism likely involves Necrosis D->G Annexin V- / PI+ early on F Mechanism likely involves Apoptosis E->F Caspase activity detected E->G No caspase activity

Caption: Workflow for distinguishing apoptosis from necrosis.

Step 1: Microscopic Examination Observe your treated cells under a phase-contrast microscope.

FeatureApoptosisNecrosis
Cell Shape Cell shrinkage, rounding up.[13][16]Cell swelling (oncosis).[13][15]
Membrane Intact membrane with "blebbing".[16]Loss of membrane integrity, rupture.[13]
Detachment Detached, floating apoptotic bodies.Cells lyse and release contents.

Step 2: Annexin V and Propidium Iodide (PI) Staining This is a gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]

  • Annexin V: Binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[20][21]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that can only enter cells with a compromised membrane (late apoptosis/necrosis).[19]

Data Interpretation:

Annexin V Status PI Status Cell Population
Negative Negative Healthy, viable cells
Positive Negative Early Apoptotic Cells
Positive Positive Late Apoptotic or Necrotic Cells

| Negative | Positive | Necrotic Cells (rarely observed) |

Step 3: Caspase Activity Assay The activation of effector caspases, like caspase-3 and caspase-7, is a hallmark of apoptosis.[22] Fluorogenic or colorimetric assays can measure the activity of these enzymes in cell lysates or even in live cells.[23][24][25] A significant increase in caspase-3/7 activity strongly suggests an apoptotic mechanism.

Summary & Path Forward

By following this systematic guide, you can move from an observation of generalized cell death to a quantitative assessment of cytotoxicity and a mechanistic hypothesis. The lack of prior data on this compound necessitates a thorough, stepwise investigation. Always begin by ruling out experimental artifacts like solubility and solvent issues before proceeding to characterize the compound's intrinsic biological effects.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne
  • Annexin V staining assay protocol for apoptosis. Abcam
  • Caspase Assays. Thermo Fisher Scientific - US
  • DMSO usage in cell culture. LifeTein
  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL
  • Apoptosis Assays. Sigma-Aldrich
  • Caspase Activity Assay.
  • The Annexin V Apoptosis Assay. [Source Not Available]
  • Morphological and cytochemical determination of cell de
  • LDH assay kit guide: Principles and applic
  • The morphological distinction of apoptosis and necrosis. Schematic drawing and major characteristics. EM, electron microscopy.
  • Maximum DMSO concentr
  • Caspase Assay Kits. Elabscience®
  • Morphological Features of Cell Death. American Physiological Society Journal
  • Microplate Assays for Caspase Activity. Thermo Fisher Scientific - US
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy
  • DMSO in cell based assays. Scientist Solutions
  • What the concentration of DMSO you use in cell culture assays?
  • Apoptosis vs Necrosis. [Source Not Available]
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem
  • An Overview of Cell De
  • This compound. [Source Not Available]
  • Can anyone help me with cytotoxicity assay interpretation?
  • How should I interpret LDH cytotoxicity assay?
  • Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. Benchchem
  • 1949836-83-2|this compound. BLDpharm
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source Not Available]
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Source Not Available]
  • 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. Aladdin
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences
  • CAS 1148044-35-2 2-Benzyl-2,7-Diazaspiro[4.4]nonane-1,3-dione. BOC Sciences
  • CAS 1148044-35-2 | 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. Synblock
  • Serial Dilution Protocol. BPS Bioscience

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure the robustness and reproducibility of your experimental work.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic strategy can be broken down into three key stages:

  • Formation of the Spirocyclic Core: Synthesis of 2,7-diazaspiro[4.4]nonane-1,3-dione via the Bucherer-Bergs reaction.

  • N-Benzylation: Selective benzylation of the spirocyclic core to introduce the benzyl group.

  • Salt Formation: Conversion of the benzylated product to its hydrochloride salt for improved stability and handling.

Synthetic_Pathway Start Cyclopentanone Step1 Step 1: Bucherer-Bergs Reaction Start->Step1 Intermediate1 2,7-Diazaspiro[4.4]nonane-1,3-dione Step1->Intermediate1 Step2 Step 2: N-Benzylation Intermediate1->Step2 Intermediate2 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Step2->Intermediate2 Step3 Step 3: Salt Formation Intermediate2->Step3 FinalProduct 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

II. Step 1: Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of spiro-hydantoins from cyclic ketones.[1][2][3] This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol
ParameterRecommended Condition
Reactants Cyclopentanone, Potassium Cyanide, Ammonium Carbonate
Solvent Aqueous Ethanol
Temperature 50-60 °C
Reaction Time 12-24 hours
Work-up Acidification with HCl to precipitate the product
Troubleshooting and FAQs

Q1: My yield of the spiro-dione is consistently low. What are the likely causes?

A1: Low yields in the Bucherer-Bergs reaction can often be attributed to several factors:

  • Incomplete reaction: Ensure the reaction has run to completion by monitoring with Thin Layer Chromatography (TLC). The reaction can be sluggish, and extending the reaction time may be necessary.

  • Suboptimal temperature: The temperature should be carefully controlled. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of reactants and products.

  • Inefficient precipitation: The product is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (pH 2-3) for complete precipitation. Cooling the mixture in an ice bath after acidification can also improve recovery.

  • Side reactions: The formation of by-products such as aminonitriles can reduce the yield. Ensuring a slight excess of ammonium carbonate can help to drive the reaction towards the desired hydantoin.[4]

Q2: I am concerned about the safety of using potassium cyanide, especially for a large-scale reaction. Are there any alternatives?

A2: While potassium cyanide is a key reagent in the traditional Bucherer-Bergs reaction, its high toxicity is a significant concern, particularly on a larger scale. Some alternative approaches that have been explored for similar transformations include:

  • Using less toxic cyanide sources: In some cases, acetone cyanohydrin can be used as a cyanide source, which is a liquid and can be easier to handle than solid potassium cyanide.

  • Alternative synthetic routes: While the Bucherer-Bergs reaction is efficient, other routes to spiro-hydantoins could be considered, though they may involve more steps. For instance, the reaction of an appropriate amino acid with a phosgene equivalent could be explored.

All work with cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.

Q3: During scale-up, I'm observing a significant exotherm during the initial phase of the reaction. How can I manage this?

A3: The initial reaction between cyclopentanone, cyanide, and ammonium carbonate can be exothermic. On a larger scale, this can lead to a runaway reaction if not properly managed. To control the exotherm:

  • Slow addition of reagents: Add the cyclopentanone to the mixture of potassium cyanide and ammonium carbonate slowly and portion-wise, while carefully monitoring the internal temperature of the reactor.

  • Effective cooling: Ensure your reaction vessel has an efficient cooling system, such as a cooling jacket or an ice bath, to dissipate the heat generated.

  • Solvent volume: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and require adjustment of reaction time.

III. Step 2: N-Benzylation of 2,7-Diazaspiro[4.4]nonane-1,3-dione

This step involves the selective alkylation of one of the nitrogen atoms of the spiro-dione with a benzyl group. The regioselectivity of this reaction is a critical consideration.

Experimental Protocol
ParameterRecommended Condition
Reactants 2,7-Diazaspiro[4.4]nonane-1,3-dione, Benzyl Bromide
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature Room Temperature to 50 °C
Reaction Time 4-12 hours
Work-up Quenching with water, extraction with an organic solvent, and purification by column chromatography
Troubleshooting and FAQs

Q1: I am getting a mixture of N-benzylated products and unreacted starting material. How can I improve the selectivity and conversion?

A1: Achieving high selectivity and conversion in the N-benzylation step can be challenging. Here are some key points to consider:

  • Choice of base: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is often effective in completely deprotonating the dione, leading to better conversion. However, it is pyrophoric and requires careful handling. Potassium carbonate is a milder and safer alternative, but may require longer reaction times or slightly elevated temperatures.

  • Stoichiometry of reagents: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the risk of di-benzylation.

  • Reaction temperature: The reaction can be started at room temperature and gently heated if the conversion is slow. Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time.

Q2: How can I be sure that the benzylation has occurred on the desired nitrogen atom?

A2: The two nitrogen atoms in 2,7-diazaspiro[4.4]nonane-1,3-dione are chemically distinct, and benzylation may occur at either the N2 or N7 position. The regioselectivity will depend on the relative acidity of the N-H protons and steric hindrance. Characterization of the product using spectroscopic methods is essential:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the benzyl group protons and carbons. 2D NMR techniques such as HMBC and NOESY can be used to establish the connectivity and spatial relationship between the benzyl group and the spirocyclic core, confirming the site of benzylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the product.

Q3: Purification of the benzylated product by column chromatography is proving difficult on a larger scale. Are there alternative purification methods?

A3: Large-scale column chromatography can be resource-intensive. Consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find optimal conditions.

  • Slurry wash: Washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final recrystallization step.

IV. Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and aqueous solubility.

Experimental Protocol
ParameterRecommended Condition
Reactants 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, Hydrochloric Acid
Solvent Isopropanol, Ethanol, or Diethyl Ether
Reagent HCl in isopropanol, or gaseous HCl
Temperature 0 °C to Room Temperature
Procedure The free base is dissolved in a suitable solvent, and the HCl solution is added dropwise until precipitation is complete.
Troubleshooting and FAQs

Q1: The hydrochloride salt is not precipitating out of solution. What should I do?

A1: Failure to precipitate can be due to several reasons:

  • Solubility: The hydrochloride salt may be too soluble in the chosen solvent. If you are using a polar solvent like ethanol, try adding a less polar co-solvent such as diethyl ether or heptane to induce precipitation.

  • Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure before or after the addition of the anti-solvent.

  • Insufficient HCl: Ensure that a stoichiometric amount or a slight excess of HCl has been added. You can check the pH of the solution to confirm it is acidic.

Q2: The isolated hydrochloride salt is an oil or a sticky solid. How can I obtain a crystalline product?

A2: The formation of an oil or sticky solid is a common issue in salt formation. To obtain a crystalline product:

  • Trituration: Add a non-polar solvent like heptane or diethyl ether to the oil and stir vigorously. This can often induce crystallization.

  • Solvent selection: The choice of solvent is critical. Isopropanol is often a good choice for hydrochloride salt formation as it has moderate polarity.

  • Slow crystallization: Allow the solution to stand undisturbed at a low temperature (e.g., in a refrigerator or freezer) for an extended period to encourage slow and controlled crystal growth.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q3: How do I ensure the final product is free of excess hydrochloric acid?

A3: Excess HCl can make the product hygroscopic and affect its stability. To remove excess HCl:

  • Washing: Wash the filtered solid with a cold, anhydrous solvent in which the hydrochloride salt has low solubility, such as diethyl ether or acetone.

  • Drying under vacuum: Dry the product thoroughly under high vacuum to remove any residual solvent and volatile HCl.

  • Azeotropic removal: In some cases, co-evaporation with a solvent like toluene can help to remove residual HCl.

Troubleshooting_Workflow Start Problem Encountered Step Identify Synthesis Step Start->Step Bucherer Bucherer-Bergs Step->Bucherer Benzylation N-Benzylation Step->Benzylation Salt Salt Formation Step->Salt Solution Consult Relevant FAQ/Troubleshooting Guide Bucherer->Solution Benzylation->Solution Salt->Solution Implement Implement Corrective Actions Solution->Implement Analyze Analyze Results (TLC, NMR, etc.) Implement->Analyze Resolved Problem Resolved Analyze->Resolved NotResolved Problem Persists Analyze->NotResolved NotResolved->Implement Re-evaluate & try another solution Contact Contact Technical Support NotResolved->Contact

Caption: A general workflow for troubleshooting issues during the synthesis.

V. References

  • Bucherer, H. T.; Bergs, H. German Patent 598,895 (1934).

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley: 2005. [Link]

  • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. J. Med. Chem.1990 , 33 (5), 1472–1479. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chem. Pharm. Bull.2021 , 69 (4), 389-393. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. [Link]

Sources

Validation & Comparative

"2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride vs other sigma-2 receptor ligands"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of key sigma-2 receptor ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding characteristics and functional activities. While this guide aims to be extensive, it is important to note the current lack of publicly available pharmacological data for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride. Therefore, the focus of this comparison will be on other well-characterized and frequently cited sigma-2 receptor ligands: Siramesine , SV119 , and PB28 .

The Sigma-2 Receptor: A Promising Therapeutic Target

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1] This receptor is overexpressed in a variety of proliferating tumor cells, including those in breast, lung, colon, and pancreatic cancers, making it an attractive biomarker for cancer diagnosis and a target for therapeutic intervention.[2][3] Ligands that bind to the sigma-2 receptor can induce apoptosis in cancer cells, modulate intracellular calcium signaling, and influence key cellular pathways such as autophagy and protein trafficking.[1][2][4][5]

The therapeutic potential of sigma-2 receptor ligands extends to neurological disorders as well. The receptor is expressed in the brain and retina and is implicated in the pathophysiology of Alzheimer's disease and Parkinson's disease.[2][5] Modulation of the sigma-2 receptor can impact neuronal signaling and may offer neuroprotective effects.[2]

Comparative Analysis of Sigma-2 Receptor Ligands

The selection of an appropriate sigma-2 receptor ligand for research or therapeutic development hinges on a thorough understanding of its binding affinity, selectivity, and functional effects. This section provides a comparative overview of three prominent sigma-2 receptor ligands.

Binding Affinity and Selectivity

A critical initial step in characterizing a ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity over other receptors, particularly the closely related sigma-1 receptor. High affinity indicates a strong interaction with the target, while high selectivity minimizes off-target effects. The binding affinities of Siramesine, SV119, and PB28 are summarized in the table below.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)S2/S1 Selectivity Ratio
Siramesine 1.9 ± 0.11381 ± 33~727
SV119 5.21417.0~272
PB28 4.615.2~3.3

Note: The Ki values are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.[1]

From this data, Siramesine emerges as a highly potent and selective sigma-2 receptor ligand, exhibiting a sub-nanomolar affinity for the sigma-2 receptor and over 700-fold selectivity against the sigma-1 receptor.[1] SV119 also demonstrates high affinity and good selectivity for the sigma-2 receptor.[4] In contrast, while PB28 has a high affinity for the sigma-2 receptor, its selectivity over the sigma-1 receptor is significantly lower.[1]

Functional Activity: Agonists vs. Antagonists

Beyond binding, the functional activity of a ligand dictates its biological outcome. Sigma-2 receptor ligands can be broadly classified as agonists or antagonists, leading to distinct cellular responses.

  • Agonists : Typically, sigma-2 receptor agonists are reported to induce apoptosis in cancer cells, making them promising candidates for anticancer therapies.[4] Siramesine is a well-established sigma-2 agonist that has been shown to induce caspase-independent programmed cell death in various cancer cell lines.[6][7] This process is often associated with lysosomal leakage and the generation of reactive oxygen species (ROS).[6][] SV119 is also categorized as a sigma-2 agonist, demonstrating the ability to induce cell death.[9]

  • Antagonists : The functional role of sigma-2 receptor antagonists is less clearly defined in the context of cancer therapy. However, they are valuable tools for elucidating the physiological functions of the receptor. Some benzamide analogs have been proposed as potential non-canonical antagonists as they do not trigger cell death and do not block agonist-induced cytotoxicity.[9]

The functional characterization of these ligands often relies on cell-based assays that measure downstream effects of receptor modulation.

Experimental Methodologies for Ligand Characterization

The data presented in this guide is derived from established experimental protocols designed to characterize the interaction of ligands with the sigma-2 receptor. The following sections detail the principles and workflows of these key assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a method to separate the bound from the unbound radioligand.

Principle: A radiolabeled ligand with known high affinity for the sigma-2 receptor is incubated with a tissue homogenate (e.g., rat liver, which is rich in sigma-2 receptors) or cell membranes expressing the receptor.[4] The unlabeled test ligand is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_tissue Prepare tissue homogenate (e.g., rat liver) incubation Incubate homogenate, radioligand, and test ligand at 25°C prep_tissue->incubation prep_radio Prepare radioligand solution (e.g., [3H]DTG) prep_radio->incubation prep_test Prepare serial dilutions of test ligand prep_test->incubation filtration Rapid vacuum filtration to separate bound from free radioligand incubation->filtration counting Scintillation counting to measure radioactivity filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Cell Viability and Caspase-3 Activity

Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist. For sigma-2 receptor ligands, cell viability and caspase activation assays are commonly employed, particularly in the context of cancer research.[4]

Cell Viability Assay:

  • Principle: This assay measures the dose-dependent effect of a ligand on the proliferation and survival of cancer cells. A decrease in cell viability upon treatment with a ligand suggests an agonistic, cytotoxic effect.

  • Method: Cancer cell lines known to express the sigma-2 receptor (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells) are treated with increasing concentrations of the test ligand for a defined period.[4] Cell viability is then assessed using methods such as the MTT assay, which measures metabolic activity.

Caspase-3 Activity Assay:

  • Principle: Caspases are a family of proteases that play a key role in programmed cell death (apoptosis). Caspase-3 is a key executioner caspase. An increase in caspase-3 activity in cells treated with a ligand is a strong indicator of apoptosis induction.

  • Method: Cells are treated with the test ligand, and cell lysates are subsequently incubated with a substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspase-3.[4] The signal intensity is proportional to the caspase-3 activity.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed cancer cells in multi-well plates treat_cells Treat cells with varying concentrations of test ligand seed_cells->treat_cells viability_assay Perform cell viability assay (e.g., MTT) treat_cells->viability_assay caspase_assay Perform caspase-3 activity assay treat_cells->caspase_assay viability_analysis Determine EC50 for cytotoxicity viability_assay->viability_analysis caspase_analysis Quantify caspase-3 activation caspase_assay->caspase_analysis

Caption: Workflow for functional characterization of sigma-2 ligands.

Sigma-2 Receptor Signaling Pathways

The precise signaling cascades initiated by the binding of ligands to the sigma-2 receptor are still under active investigation. However, several key pathways have been implicated in the cellular effects of sigma-2 receptor modulation.

Upon ligand binding, the sigma-2 receptor can influence intracellular calcium levels, often by promoting its release from the endoplasmic reticulum.[2][3] In the context of cancer, sigma-2 receptor agonists can trigger a cascade of events leading to apoptosis. This can involve the production of ROS, lysosomal membrane permeabilization, and the activation of caspases.[6][] The sigma-2 receptor has also been shown to interact with other proteins, such as the epidermal growth factor receptor (EGFR), which can further influence downstream signaling pathways related to cell proliferation and survival.[2]

Signaling Pathway Diagram:

G ligand Sigma-2 Agonist (e.g., Siramesine, SV119) s2r Sigma-2 Receptor (TMEM97) ligand->s2r ros ROS Production s2r->ros ca_release Ca2+ Release s2r->ca_release lmp Lysosomal Membrane Permeabilization s2r->lmp er Endoplasmic Reticulum lysosome Lysosome mitochondria Mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis ros->mitochondria ca_release->er lmp->lysosome lmp->caspase caspase->apoptosis

Caption: Postulated signaling pathway for sigma-2 agonist-induced apoptosis.

Conclusion

The sigma-2 receptor represents a compelling target for the development of novel diagnostics and therapeutics for cancer and neurodegenerative diseases. The ligands discussed in this guide—Siramesine, SV119, and PB28—each possess distinct profiles of binding affinity, selectivity, and functional activity. Siramesine stands out for its high potency and selectivity, coupled with well-documented pro-apoptotic effects in cancer cells. SV119 also serves as a valuable tool with its high affinity and agonistic properties. PB28, while potent, has lower selectivity, which should be a consideration in experimental design.

The choice of ligand will ultimately depend on the specific research question. For studies requiring a highly selective agonist to induce cell death, Siramesine is an excellent candidate. For applications where high affinity is paramount and some off-target effects on the sigma-1 receptor can be tolerated or controlled for, PB28 may be suitable. As research in this field continues, a deeper understanding of the pharmacology of these and other novel sigma-2 receptor ligands will undoubtedly pave the way for new therapeutic strategies.

References

  • Sigma-2 receptor - Wikipedia.
  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH.
  • Ostenfeld, M. S., et al. (2005). Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. PubMed.
  • Xia, Y., et al. (2010). SV119-Gold Nanocage Conjugates: A New Platform for Targeting Cancer Cells via Sigma-2 Receptors. ACS Nano.
  • Abou, D. S., et al. (2012). Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells. PubMed.
  • Klawonn, A. M., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. PMC - PubMed Central.
  • Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. AACR Journals.
  • Siramesine - Selective sigma-2 agonist, AMS.MC-4202-2. Amsbio.
  • Pati, M. L., et al. (2018). Conjugation to the sigma-2 ligand SV119 overcomes uptake blockade and converts dm-Erastin into a potent pancreatic cancer therapeutic. PMC - NIH.
  • Lizama, B. N., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH.
  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research.
  • Huang, Y., et al. (2014). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC - PubMed Central.

Sources

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives for Drug Discovery

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards scaffolds that offer greater three-dimensionality. Azaspirocycles, characterized by two rings connected at a single nitrogen-containing spiro atom, are exemplary of this shift. Their rigid, well-defined geometries provide precise control over the spatial orientation of functional groups, which can lead to enhanced target affinity, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2][3]

This guide provides a detailed comparison of two prominent azaspirocyclic scaffolds: azaspiro[4.4]nonane (comprising a pyrrolidine ring fused to a cyclopentane ring) and azaspiro[4.5]decane (a pyrrolidine or piperidine ring fused to a cyclohexane ring). By examining their synthesis, physicochemical properties, and biological applications, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational scaffold selection and drug design.

Comparative Synthesis Strategies: Building the Core

The synthetic accessibility of a scaffold is a cornerstone of any drug discovery program. The approaches to constructing azaspiro[4.4]nonane and azaspiro[4.5]decane cores, while sharing some principles, are influenced by the differing ring sizes and resulting strain and conformational properties.

Synthesis of Azaspiro[4.4]nonane Derivatives

The construction of the azaspiro[4.4]nonane skeleton generally follows two strategic pathways:

  • Cyclopentane Ring Formation on a Pre-existing Pyrrolidine: This approach involves building the five-membered carbocyclic ring onto a pyrrolidine starting material. A classic example is the use of an acyloin condensation of a pyrrolidine-derived diester to form the spirocyclic ketone.[4]

  • Pyrrolidine Ring Formation on a Pre-existing Cyclopentane: Conversely, the nitrogen-containing ring can be constructed from a cyclopentane derivative. Modern methods, such as palladium-catalyzed domino reactions and domino radical bicyclizations, have proven highly effective for this transformation, allowing for the efficient synthesis of complex derivatives under mild conditions.[4][5][6]

The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. Radical cyclizations, for instance, offer a powerful route to these scaffolds, demonstrating the ongoing innovation in their synthesis.[5][6]

G cluster_0 Azaspiro[4.4]nonane Synthesis cluster_1 Azaspiro[4.5]decane Synthesis Pyrrolidine Precursor Pyrrolidine Precursor Diester Formation Diester Formation Pyrrolidine Precursor->Diester Formation Acyloin Condensation Acyloin Condensation Diester Formation->Acyloin Condensation Azaspiro[4.4]nonane Core Azaspiro[4.4]nonane Core Acyloin Condensation->Azaspiro[4.4]nonane Core Cyclopentane Precursor Cyclopentane Precursor Functionalization Functionalization Cyclopentane Precursor->Functionalization Domino Radical Bicyclization Domino Radical Bicyclization Functionalization->Domino Radical Bicyclization Domino Radical Bicyclization->Azaspiro[4.4]nonane Core Aniline Precursor Aniline Precursor Oxidative Dearomatization Oxidative Dearomatization Aniline Precursor->Oxidative Dearomatization Pd-Catalyzed Cycloaddition Pd-Catalyzed Cycloaddition Oxidative Dearomatization->Pd-Catalyzed Cycloaddition Azaspiro[4.5]decane Core Azaspiro[4.5]decane Core Pd-Catalyzed Cycloaddition->Azaspiro[4.5]decane Core Cyclic Ketone Precursor Cyclic Ketone Precursor Three-Component Reaction Three-Component Reaction Cyclic Ketone Precursor->Three-Component Reaction Thia-azaspiro[4.5]decane Thia-azaspiro[4.5]decane Three-Component Reaction->Thia-azaspiro[4.5]decane

Caption: Comparative Synthetic Pathways for Azaspiro Cores.

Synthesis of Azaspiro[4.5]decane Derivatives

The synthesis of the azaspiro[4.5]decane system often leverages the stability and reactivity of six-membered rings. Key strategies include:

  • Dearomatization and Cycloaddition: A powerful method involves the transformation of anilines into the 1-azaspiro[4.5]decane scaffold via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[7] This approach provides access to a wide range of substrates.

  • Multi-Component Reactions: For creating diverse libraries, one-pot, multi-component reactions are exceptionally efficient. For example, 1-thia-4-azaspiro[4.5]decane derivatives, which have shown significant anticancer activity, can be prepared through a condensation of a cyclic ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid.[8]

The larger, more flexible cyclohexane ring of the [4.5]decane system can influence reaction kinetics and stereochemical outcomes compared to the more rigid cyclopentane ring of the [4.4]nonane scaffold.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical profile of a scaffold is a critical determinant of its drug-like properties. The subtle difference of a single carbon atom in the carbocyclic ring between these two scaffolds can impact lipophilicity, polarity, and complexity.

Property2-Azaspiro[4.4]nonane1-Azaspiro[4.5]decane2-Azaspiro[4.5]decane
Molecular Formula C₈H₁₅NC₉H₁₇NC₉H₁₇N
Molecular Weight 125.21 g/mol [9]139.24 g/mol [10]139.24 g/mol [11]
Predicted XLogP3 1.6[9]1.9[10]2.2[11]
Topological Polar Surface Area 12 Ų[12]12 Ų[10]12 Ų[11]
Complexity 103[9]114[10]114[11]

Causality Behind the Data: The addition of a methylene group in the azaspiro[4.5]decane scaffold leads to a predictable increase in molecular weight and, more importantly, in the predicted lipophilicity (XLogP3). This higher lipophilicity for the [4.5]decane system may enhance membrane permeability but could also increase the risk of non-specific binding or lower aqueous solubility if not properly balanced with polar functional groups. The Topological Polar Surface Area (TPSA), a key predictor of cell permeability, remains identical for the parent amine scaffolds, suggesting that both cores have a good starting point for penetrating biological membranes. The increased complexity score for the [4.5]decane system reflects its greater number of atoms and bonds.

Biological Activities and Applications: A Tale of Two Scaffolds

While structurally similar, these two azaspirocycles have been explored in distinct, albeit sometimes overlapping, therapeutic areas, showcasing how subtle structural changes can tune biological activity.

G Azaspiro[4.4]nonane Azaspiro[4.4]nonane CNS Disorders CNS Disorders Azaspiro[4.4]nonane->CNS Disorders Anticonvulsants Muscarinic Modulators Anticancer Anticancer Azaspiro[4.4]nonane->Anticancer Cephalotaxus Alkaloids (Leukemia) Infectious Disease Infectious Disease Azaspiro[4.4]nonane->Infectious Disease Hepatitis C Virus Inhibition Receptor Ligands Receptor Ligands Azaspiro[4.4]nonane->Receptor Ligands nAChR Agonists Azaspiro[4.5]decane Azaspiro[4.5]decane Azaspiro[4.5]decane->Anticancer Solid Tumors (Liver, Prostate) JAK/STAT & PI3K/Akt Inhibition Azaspiro[4.5]decane->Receptor Ligands Sigma-1 Receptor Ligands (PET Imaging)

Caption: Overview of Primary Biological Applications.

Azaspiro[4.4]nonane: A Privileged Scaffold in Neuroscience and Natural Products

The azaspiro[4.4]nonane core is a privileged structure, particularly for targeting the central nervous system (CNS) and is found in several bioactive natural products.[1]

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant effects in preclinical models of epilepsy.[1]

  • Anticancer Potential: This scaffold forms the core of cephalotaxine, the parent alkaloid for homoharringtonine, a compound approved for the treatment of chronic myeloid leukemia.[5]

  • Receptor Modulation: Derivatives have been identified as potent ligands for sigma receptors and agonists of nicotinic acetylcholine receptors (nAChRs), highlighting their versatility in modulating key neurological pathways.[1][5]

Azaspiro[4.5]decane: A Modern Workhorse for Cancer and Molecular Imaging

The azaspiro[4.5]decane framework has been extensively utilized in modern medicinal chemistry programs, with a strong emphasis on oncology and diagnostics.

  • Broad Anticancer Activity: Thia-azaspiro[4.5]decane derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including liver, prostate, and colorectal carcinomas.[8][13][14]

  • Sigma-1 Receptor Ligands: This scaffold is a cornerstone in the development of high-affinity ligands for the sigma-1 (σ₁) receptor. This has been expertly leveraged to create ¹⁸F-labeled radioligands for positron emission tomography (PET) imaging of tumors, where σ₁ is often overexpressed.[15][16]

  • Signal Transduction Inhibition: The drug candidate Atiprimod, a 2-azaspiro[4.5]decane derivative, exhibits anti-inflammatory and anticancer effects by inhibiting critical signaling pathways like JAK/STAT and PI3K/Akt.[2]

Experimental Protocols: From Synthesis to Biological Validation

To translate these scaffolds from concept to clinical candidate, robust and reproducible experimental protocols are essential.

Protocol 1: Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Derivative

This protocol describes a self-validating, one-pot three-component reaction, an efficient method for generating a library of analogs for structure-activity relationship (SAR) studies.[8]

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq.), an appropriate aromatic amine (e.g., 4-bromoaniline, 1.0 eq.), and mercaptoacetic acid (1.1 eq.) in dry benzene.

  • Reaction: Reflux the mixture for 6-8 hours, collecting the water generated in the Dean-Stark trap. The removal of water drives the reaction to completion, a key principle of condensation reactions.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one product.

  • Validation: The structure and purity of the final compound are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry). The appearance of characteristic peaks, such as a singlet for the thiazolidinone methylene protons, validates the successful ring formation.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This standard colorimetric assay provides a reliable, high-throughput method to assess the ability of a compound to inhibit cancer cell proliferation. Its self-validating nature comes from the inclusion of positive and negative controls and the generation of a dose-response curve.[3][8]

G Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Adherence Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Varying Concentrations Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Metabolic Activity Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Formazan Formation Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan DMSO/SDS Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance 570 nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Dose-Response Curve

Caption: Workflow for a Standard MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG-2, PC-3) in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized azaspiro derivatives. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Outlook

Both azaspiro[4.4]nonane and azaspiro[4.5]decane are exceptionally valuable scaffolds in drug discovery, each with a distinct profile.

  • Azaspiro[4.4]nonane offers a more compact and rigid framework, with a rich history in CNS-active compounds and natural product synthesis. Its lower lipophilicity may be advantageous for certain CNS targets or where high aqueous solubility is desired.

  • Azaspiro[4.5]decane provides a slightly larger and more lipophilic core, which has been masterfully exploited in modern oncology for developing potent anticancer agents and highly selective sigma-1 receptor ligands for PET imaging.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired drug-like properties. The subtle increase in the size of the carbocyclic ring from a cyclopentane to a cyclohexane offers a critical tool for medicinal chemists to fine-tune the three-dimensional shape, lipophilicity, and ultimately, the biological activity of the resulting molecules. Future exploration will undoubtedly involve creating hybrid structures and further decorating these cores to unlock new therapeutic potential.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(19), e202201334. [Link]
  • De Kimpe, N., & D'hooghe, M. (2002). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem Compound Database.
  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. [Link]
  • Wang, L., et al. (2014). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 57(15), 6549–6559. [Link]
  • Nazarian, Z., & Forsyth, C. M. (2012). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synlett, 23(10), 1499-1502. [Link]
  • Wang, L., et al. (2014). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
  • Wang, Z., et al. (2018). Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes. Organic Letters, 20(15), 4591–4595. [Link]
  • Zhang, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. PubChem Compound Database.
  • Fefel, E. M., El-Sawy, W. A., Wasfy, A. A., El-Sofy, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Azaspiro[4.5]decane. PubChem Compound Database.
  • Fefel, E. M., El-Sawy, W. A., Wasfy, A. A., El-Sofy, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.5)decane. PubChem Compound Database.
  • Tron Chemicals. (n.d.). TDS 1,4-DIOXA-8-AZASPIRO[4.5]DECANE.
  • Zhang, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
  • Fefel, E. M., El-Sawy, W. A., Wasfy, A. A., El-Sofy, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Derivatives and Related Analogs in Preclinical Models of Epilepsy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives and structurally related compounds. While direct in vivo efficacy data for the hydrochloride salt of the parent compound is limited in publicly accessible literature, this guide synthesizes available preclinical data on closely related analogs, focusing on their potential as anticonvulsant agents. We will delve into comparative efficacy, the experimental protocols used for their evaluation, and hypothesize on the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development with an interest in novel therapeutics for neurological disorders.

The 1,3-diazaspiro[4.4]nonane-2,4-dione core is a key intermediate in the synthesis of pharmaceuticals, particularly for developing anticonvulsant and neuroprotective agents.[1] Its rigid spirocyclic structure is valuable in medicinal chemistry for designing bioactive molecules with potentially improved metabolic stability and target selectivity.[1] Derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione have demonstrated promising anticonvulsant properties in preclinical studies.[2][3]

Comparative In Vivo Anticonvulsant Activity

The primary measure of efficacy for potential antiepileptic drugs (AEDs) in early preclinical screening involves testing in acute seizure models in rodents.[4] The two most widely used models are the maximal electroshock seizure (MES) test, which is thought to model generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMET) test, which is considered a model for absence seizures.[3][5]

A key study synthesized and evaluated a series of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione for their anticonvulsant activity.[3] The results, presented in the table below, offer a valuable comparison of how modifications to the diazaspiro scaffold impact in vivo efficacy.

Compound IDScaffoldLinker (X)R (Substitution)MES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
1a 2-azaspiro[4.4]nonane-1,3-dioneCH₂H (N-benzyl)> 300> 300> 300
1j 2-azaspiro[4.4]nonane-1,3-dioneNHH (N-aminophenyl)> 30076.27> 300
2a 2-azaspiro[4.5]decane-1,3-dioneCH₂H (N-benzyl)> 300> 300> 300
2j 2-azaspiro[4.5]decane-1,3-dioneNHH (N-aminophenyl)> 300> 300> 300

Data synthesized from Obniska et al., 2011.[3] ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose at which 50% of the population shows a specific toxic effect (in this case, motor impairment on the rotorod test).

From this data, several key insights emerge:

  • Superiority of the N-aminophenyl Linker: The most notable finding is the activity of compound 1j , N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, in the scMET test, with an ED₅₀ of 76.27 mg/kg.[3] This suggests that the imine linker (X=NH) is more favorable for activity against absence seizures than the methylene linker (X=CH₂) of the N-benzyl derivatives.

  • Scaffold Preference: The 2-azaspiro[4.4]nonane scaffold appears to be more promising than the 2-azaspiro[4.5]decane scaffold, as activity was only observed with the former.[3]

  • Lack of Efficacy in the MES Model: None of the tested compounds showed significant activity in the MES test at doses up to 300 mg/kg, indicating they may not be effective against generalized tonic-clonic seizures.[3]

  • Favorable Therapeutic Window: Importantly, the active compound 1j did not show neurotoxicity at the tested doses, suggesting a potentially favorable therapeutic window.[3]

Another study on N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione identified compounds with potent activity, primarily in the scMET test, further supporting the potential of this scaffold for treating absence seizures.[2]

Experimental Methodologies

The trustworthiness of in vivo efficacy data is directly tied to the rigor of the experimental protocols. The following are standardized, widely accepted protocols for the initial screening of anticonvulsant compounds.[5][6][7]

Maximal Electroshock Seizure (MES) Test

This test assesses a compound's ability to prevent the spread of seizures.[6]

Protocol:

  • Animal Model: Male albino mice (e.g., Swiss) weighing 20-30g are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% methylcellulose).

  • Pre-treatment Time: Animals are tested at the time of peak effect, determined from pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered "protected" if this tonic extension is absent.

  • Data Analysis: The ED₅₀ is calculated using probit analysis based on the percentage of animals protected at each dose level.

Subcutaneous Pentylenetetrazole (scMET) Test

This model is used to identify compounds that can raise the seizure threshold.[7]

Protocol:

  • Animal Model: Male albino mice are used.

  • Compound Administration: As in the MES test, the compound is administered at various doses with a control group.

  • Pre-treatment Time: Animals are tested at the time of peak effect.

  • Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

  • Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint: An animal is considered "protected" if it does not exhibit a clonic seizure during the observation period.

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

Workflow for In Vivo Anticonvulsant Screening

The logical progression of preclinical testing is crucial for identifying promising drug candidates.

G cluster_0 Initial Screening (Acute Models) cluster_1 Mechanism & Advanced Models A Compound Synthesis & Characterization B MES Test (Tonic-Clonic Seizure Model) A->B Dose-Response C scMET Test (Absence Seizure Model) A->C Dose-Response D Neurotoxicity (Rotorod Test) A->D Dose-Response E 6Hz Psychomotor Seizure Test (Therapy-Resistant Seizure Model) B->E Active Compounds C->E Active Compounds F Chronic Models (e.g., Kindling) (Epileptogenesis & Chronic Epilepsy) E->F Potent Compounds G Mechanism of Action Studies F->G

Caption: Workflow for preclinical evaluation of novel anticonvulsant drug candidates.

Hypothesized Mechanism of Action

The specific molecular targets for these diazaspiro derivatives have not been fully elucidated. However, their activity profiles in preclinical models allow for educated hypotheses regarding their mechanism of action.

  • GABAergic Modulation: The pronounced activity in the scMET test strongly suggests an interaction with the GABAergic system.[7] PTZ is a non-competitive antagonist of the GABAA receptor, and compounds that enhance GABAergic inhibition (e.g., benzodiazepines, barbiturates) are typically effective in this model.[6] Therefore, it is plausible that active compounds like 1j act as positive allosteric modulators of the GABAA receptor or inhibit GABA reuptake or metabolism.

  • Ion Channel Modulation: While inactive in the MES test (which often points to sodium channel blockers), other ion channels could be involved.[6] For instance, modulation of T-type calcium channels is a known mechanism for drugs effective against absence seizures.

  • Sigma Receptor Interaction: Other diazaspiro derivatives have been shown to be potent ligands for sigma receptors (S1R and S2R).[8] While not a classical anticonvulsant target, sigma receptors are involved in modulating various neurotransmitter systems, and their ligands have shown efficacy in models of neuropathic pain and other CNS disorders.[8] This presents an alternative or complementary mechanism that could be explored.

G cluster_0 Potential Mechanisms A Diazaspiro Derivative Active in scMET Model B GABAergic System GABAA Receptor GABA Transporter (GAT-1) A->B:port1 Positive Allosteric Modulation? A->B:port2 Inhibition? C Ion Channels T-Type Ca²⁺ Channels A->C:port1 Blockade? D Increased Inhibitory Neurotransmission B->D C->D

Caption: Hypothesized mechanisms of action for anticonvulsant diazaspiro derivatives.

Conclusion and Future Directions

The available preclinical data suggests that derivatives of 2-azaspiro[4.4]nonane-1,3-dione, particularly those with an N-aminophenyl substitution, are a promising class of compounds for the development of novel anticonvulsant therapies. Their specific efficacy in the scMET model points towards a potential indication for absence seizures.

For the specific compound class of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, the data on the N-benzyl-2-azaspiro analog suggests that this particular substitution may be less effective than others. However, further structure-activity relationship (SAR) studies are warranted. Future research should focus on:

  • Synthesis and Testing of Diverse Derivatives: Synthesizing and evaluating a broader range of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives with substitutions on the benzyl ring to improve potency and broaden the anticonvulsant profile.

  • Evaluation in Advanced Models: Testing the most potent compounds in models of therapy-resistant seizures (e.g., the 6 Hz test) and chronic epilepsy models (e.g., kindling) to assess their potential for treating more complex seizure disorders.[6][9]

  • Mechanism of Action Elucidation: Conducting in vitro studies (e.g., electrophysiological recordings, receptor binding assays) to identify the specific molecular targets and confirm the hypothesized mechanisms of action.

By systematically addressing these areas, the therapeutic potential of this chemical scaffold can be fully explored, potentially leading to the development of a new generation of effective treatments for epilepsy.

References

  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience.
  • Funel, J. A., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2517.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.
  • Dickenson, A. H., et al. (2016). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. British Journal of Pharmacology, 173(10), 1597-1599.
  • Thorsell, A. G., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(1), 534-543.
  • Löscher, W. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711.
  • Obniska, J., et al. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 61(1), 89-95.
  • Kamal, A., et al. (2019). Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. Archiv der Pharmazie, 352(5), e1800344.
  • Obniska, J., et al. (2011). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. European Journal of Medicinal Chemistry, 46(1), 136-143.
  • Abadi, A. H., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 11(10), 1486-1498.
  • Sławiński, J., et al. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(16), 4953.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare, 3(1).
  • Wang, T., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of Medicinal Chemistry, 66(15), 10459-10474.
  • Scott, M. K., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(4), 587-594.
  • PsychoGenics Inc. (n.d.). Preclinical Neuropathic Pain Research.
  • Wang, Y., et al. (2021). Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review. Frontiers in Pharmacology, 12, 725549.
  • MySkinRecipes. (n.d.). 1,3-Diazaspiro[4.4]nonane-2,4-dione.
  • Wagmann, L., et al. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids. Drug Testing and Analysis, 12(10), 1475-1487.
  • Inotiv. (n.d.). Epilepsy.
  • Rafferty, J. B., et al. (1998). Mechanism of action of diazaborines. Biochemical Pharmacology, 55(7), 927-933.
  • Li, Y., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 15, 1409605.
  • Grone, B. P., & Baraban, S. C. (2015). Preclinical Testing Strategies for Epilepsy Therapy Development. Cold Spring Harbor Perspectives in Medicine, 5(10), a022739.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
  • Griffin, A., et al. (2017). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers in Pharmacology, 8, 575.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Arcadi, A., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 27(23), 8234.
  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

A Technical Guide to Diazaspiro Bioisosteres: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug discovery. This guide provides an in-depth, objective comparison of the biological activity of diazaspiro bioisosteres, with a particular focus on their role as replacements for the ubiquitous piperazine moiety. By examining key experimental data and the underlying pharmacological rationale, this document serves as a technical resource for researchers aiming to leverage these rigid, three-dimensional scaffolds in their drug design endeavors.

The Rise of Diazaspiro Scaffolds: Escaping Flatland in Drug Design

The "escape from flatland" concept, a move away from planar, aromatic structures towards more three-dimensional molecules, has gained significant traction in drug discovery.[1] Increased molecular three-dimensionality often correlates with improved physicochemical and pharmacokinetic properties.[1] Diazaspirocycles, characterized by two rings sharing a single carbon atom, offer a compelling structural alternative to traditional saturated heterocycles like piperazine. Their rigid nature allows for a more defined orientation of substituents in three-dimensional space, which can lead to enhanced target selectivity and improved metabolic stability.[2]

This guide will delve into the comparative biological activity of diazaspiro bioisosteres in two key therapeutic areas: oncology, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, and neuroscience, through the lens of sigma-2 (σ2) receptor ligands.

Diazaspiro Bioisosteres in Oncology: The Case of PARP Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[3] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The piperazine ring is a common feature in many PARP inhibitors, including the FDA-approved drug olaparib.[4] However, the flexibility of the piperazine ring can contribute to off-target effects and metabolic liabilities.[2]

A study by Reilly et al. systematically investigated the replacement of the piperazine core in olaparib with various diazaspiro motifs, including 2,6-diazaspiro[3.3]heptane, 2,6-diazaspiro[3.4]octane, 2,7-diazaspiro[3.5]nonane, and 2,7-diazaspiro[4.4]nonane.[3][5] The resulting analogues were evaluated for their PARP-1 affinity, catalytic inhibition, and induction of DNA damage.[3]

Comparative Analysis of PARP-1 Inhibition:
Compound IDCore ScaffoldPARP-1 IC50 (nM)Cytotoxicity (EC50 in UWB1.289 BRCA1 mutant cells, μM)DNA Damage Induction (γH2AX foci)
OlaparibPiperazine1-5 (literature)0.02High
10e 2,6-Diazaspiro[3.3]heptane 12.6 ± 1.1 0.14 Reduced
13d2,6-Diazaspiro[3.4]octane>1000>10-
14b (Boc-protected)2,6-Diazaspiro[3.4]octane11930.49High
15b (Boc-protected)2,7-diazaspiro[4.4]nonane4397 ± 1.10.82High
17d2,7-diazaspiro[3.5]nonane44.3 ± 1.2>10-

Data synthesized from Reilly et al. (2018).[3][4][5]

Key Insights from the Data:

  • The 2,6-diazaspiro[3.3]heptane analogue (10e ) retained potent PARP-1 inhibition (IC50 = 12.6 nM) and, critically, exhibited reduced DNA damage and cytotoxicity compared to olaparib.[3][5] This suggests that the rigid spirocyclic core can uncouple high-affinity binding from the DNA-damaging effects seen with some PARP inhibitors, offering a potential avenue for developing safer therapeutics for non-cancer indications like inflammation.[3][4]

  • Larger diazaspiro scaffolds, such as diazaspiro[3.4]octane and diazaspiro[4.4]nonane, generally led to a significant loss of PARP-1 affinity when directly replacing the piperazine in the olaparib framework.[3]

  • Interestingly, some boc-protected diazaspiro analogues with poor PARP-1 affinity still induced DNA damage at micromolar concentrations, highlighting the complex structure-activity relationships (SAR) at play.[3][5]

The favorable profile of the 2,6-diazaspiro[3.3]heptane core underscores the potential of this specific bioisostere to improve the therapeutic index of PARP inhibitors.

Diazaspiro Bioisosteres in Neuroscience: Targeting the Sigma-2 Receptor

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a range of neurological and psychiatric disorders.[6][7] It is also considered a biomarker for proliferating tumor cells.[7] Many known σ2 receptor ligands incorporate a piperazine moiety.[6]

A study by Xu et al. explored the replacement of the piperazine in a known σ2 receptor ligand with various diazaspiro and bridged diamine ring systems.[6][7] The affinity of these new compounds for both σ1 and σ2 receptors was determined through radioligand binding assays.[6]

Comparative Analysis of Sigma Receptor Binding Affinity:
CompoundCore Scaffoldσ2R Ki (nM)σ1R Ki (nM)σ2/σ1 Selectivity
Lead Compound (1)Piperazine--High σ2 selectivity
Analogue with 2,6-diazaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane>1000-Loss of affinity
Analogue with 2,5-diazabicyclo[2.2.1]heptane (bridged)2,5-diazabicyclo[2.2.1]heptane4-High affinity
Analogue with 1,4-diazepine1,4-DiazepineNanomolar range-High affinity

Data synthesized from Xu et al. (2022).[6][7]

Key Insights from the Data:

  • In this particular scaffold, direct replacement of the piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a significant loss of affinity for the σ2 receptor.[6] This contrasts with the findings in the PARP inhibitor series and highlights the target-dependent nature of successful bioisosteric replacement.

  • Other cyclic diamines, such as the bridged 2,5-diazabicyclo[2.2.1]heptane and the larger 1,4-diazepine, were well-tolerated and maintained high affinity for the σ2 receptor.[6][7]

These findings emphasize that while diazaspiro cores can be effective bioisosteres, a one-size-fits-all approach is not applicable. The specific geometry and conformational constraints of the target's binding pocket are critical determinants of a successful bioisosteric replacement.

Experimental Protocols: A Guide to Key Assays

To ensure the integrity and reproducibility of the data presented, a thorough understanding of the experimental methodologies is crucial. Below are detailed protocols for key assays used in the evaluation of diazaspiro bioisosteres.

PARP-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 by detecting the binding of PARP-1 to a fluorescently labeled DNA oligonucleotide.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare assay buffer, fluorescently labeled DNA, and PARP-1 enzyme solution. compound_prep Prepare serial dilutions of test compounds (e.g., diazaspiro analogues). plate_setup Add assay buffer, fluorescent DNA, and test compounds to a 384-well plate. compound_prep->plate_setup enzyme_add Initiate the reaction by adding PARP-1 enzyme. plate_setup->enzyme_add incubation Incubate at room temperature to allow for binding. enzyme_add->incubation read_plate Measure fluorescence polarization on a plate reader. incubation->read_plate data_proc Calculate the degree of polarization for each well. read_plate->data_proc ic50_calc Plot polarization vs. compound concentration and determine the IC50 value. data_proc->ic50_calc

Caption: Workflow for a PARP-1 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x PARP assay buffer.

    • Dilute the fluorescently labeled DNA oligonucleotide to the working concentration in the assay buffer.

    • Dilute the recombinant human PARP-1 enzyme to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., olaparib) in the assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the test compounds or vehicle control.

    • Add the fluorescently labeled DNA oligonucleotide to all wells.

    • Initiate the reaction by adding the PARP-1 enzyme to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Sigma-2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the σ2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep Prepare membrane homogenates from a tissue source rich in σ2 receptors (e.g., rat liver). ligand_prep Prepare serial dilutions of test compounds and a radiolabeled ligand (e.g., [3H]DTG). incubation Incubate membrane homogenates, radioligand, and test compounds in a multi-well plate. ligand_prep->incubation filtration Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. incubation->filtration non_specific Include control wells with an excess of a non-radiolabeled ligand to determine non-specific binding. washing Wash filters with ice-cold buffer to remove unbound radioligand. filtration->washing counting Measure radioactivity on the filters using a scintillation counter. washing->counting specific_binding Calculate specific binding by subtracting non-specific from total binding. counting->specific_binding ki_calc Plot specific binding vs. compound concentration and determine the Ki value. specific_binding->ki_calc

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat liver) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]-DTG), and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a non-radiolabeled sigma receptor ligand (e.g., haloperidol) to a set of wells.

    • To specifically measure binding to σ2 receptors, a masking concentration of a selective σ1 receptor ligand (e.g., (+)-pentazocine) is often included.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Molecular Interactions

A deeper understanding of the biological activity of diazaspiro bioisosteres requires an examination of their interactions with their target proteins and the downstream signaling pathways they modulate.

Sigma-2 Receptor (TMEM97) Signaling

The sigma-2 receptor (TMEM97) is an endoplasmic reticulum-resident protein that plays a role in cholesterol homeostasis and cellular stress responses.[8][9] It forms a complex with other proteins, including the Niemann-Pick C1 (NPC1) protein, to regulate the transport of cholesterol out of lysosomes.[8]

cluster_er Endoplasmic Reticulum cluster_lysosome Lysosome cluster_cell Cellular Processes tmem97 TMEM97 (σ2R) npc1 NPC1 tmem97->npc1 Interacts with cytokines Pro-inflammatory Cytokine Expression tmem97->cytokines Modulates cholesterol Cholesterol npc1->cholesterol Transports homeostasis Cholesterol Homeostasis cholesterol->homeostasis ligand Diazaspiro Ligand ligand->tmem97 Binds to

Caption: Simplified schematic of Sigma-2 Receptor (TMEM97) interactions.

The binding of ligands, including certain diazaspiro compounds, to TMEM97 can modulate these interactions, thereby influencing cellular cholesterol levels and potentially impacting inflammatory signaling pathways.[10] For example, some studies suggest a link between TMEM97 and the expression of pro-inflammatory cytokines like IL-1β and CCL2.[10]

Conclusion: A Promising Scaffold with Target-Dependent Success

Diazaspiro bioisosteres, particularly 2,6-diazaspiro[3.3]heptane, represent a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Their rigid, three-dimensional nature can confer improved physicochemical and pharmacokinetic properties compared to more flexible scaffolds like piperazine. However, the success of this bioisosteric replacement is highly dependent on the specific biological target.

As demonstrated in the case of PARP inhibitors, the incorporation of a diazaspiro[3.3]heptane core can lead to a desirable decoupling of high-affinity binding and off-target toxicities. Conversely, for the σ2 receptor, this same scaffold may not be the optimal choice. This underscores the importance of a data-driven, target-centric approach to bioisosteric replacement.

Future research should continue to explore the structure-activity relationships of a wider range of diazaspiro scaffolds across diverse biological targets. A deeper understanding of how the unique conformational constraints of these molecules influence their interactions with protein binding pockets will undoubtedly pave the way for the design of more potent, selective, and safer therapeutics.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
  • Reilly, S. W., Puentes, L. N., Wilson, K., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
  • Reilly, S. W., Puentes, L. N., Wilson, K., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
  • Structural analysis of TMEM97 and mapping of the ligand-binding site. (n.d.).
  • 1-oxa-3,7-diazaspiro[4.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.).
  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. (2020). PubMed Central. [Link]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (n.d.).
  • Xu, K., Hsieh, C. J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., ... & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (2017). Bentham Science. [Link]
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
  • TMEM97 Gene. (n.d.). GeneCards. [Link]
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. (2023). PubMed. [Link]
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (n.d.).
  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (2017). PubMed. [Link]
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). RSC Publishing. [Link]
  • The transmembrane protein TMEM97 and the epigenetic reader BAHCC1 constitute an axis that supports pro-inflammatory cytokine expression. (n.d.). PubMed Central. [Link]
  • Retinal morphology and ERGs of TMEM97−/− mice. (n.d.).
  • Piperazine. (n.d.). PubChem. [Link]
  • Xu, K., Hsieh, C. J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., ... & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Diazaspiro Cores: An Efficiency Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro Cores in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom, have emerged as a class of privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, enabling more precise and potent interactions with biological targets. Furthermore, the strategic placement of nitrogen atoms provides opportunities for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing drug-like characteristics. This guide provides a comparative analysis of the synthesis efficiency of various diazaspiro cores, offering researchers, scientists, and drug development professionals a comprehensive overview of the prevailing synthetic strategies, their respective yields, scalability, and underlying mechanistic principles.

I. Synthesis of Diazaspiro[3.3]heptanes: Building with Strain

The diazaspiro[3.3]heptane core, with its two fused four-membered azetidine rings, is a particularly interesting scaffold due to its compact and rigid nature. Several synthetic strategies have been developed to access this strained yet valuable motif.

Reductive Amination and Cyclization: A Workhorse Approach

A practical and high-yielding route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde followed by cyclization.[1][2] This method is amenable to both library synthesis and large-scale production.[2]

Key Features:

  • High Yields: This method consistently delivers the desired products in good to excellent yields.

  • Scalability: The procedure has been successfully scaled up, making it suitable for producing larger quantities of material.[3]

  • Versatility: The use of various primary amines and anilines allows for the introduction of diverse substituents.

Mechanistic Rationale for Efficiency: The efficiency of this method lies in the robust and well-understood nature of reductive amination, which allows for the straightforward formation of the first C-N bond. The subsequent intramolecular cyclization is often facile, driven by the proximity of the reacting groups. The choice of reagents and reaction conditions can be optimized to ensure clean and efficient conversion.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • Reductive Amination:

    • To a solution of 1-benzyl-3-formylazetidine (1.0 eq) in dichloroethane, add the desired primary amine (e.g., aniline, 1.0 eq) and acetic acid (1.0 eq).

    • Stir the mixture at room temperature to form the corresponding iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Cyclization:

    • Dissolve the crude amine from the previous step in a suitable solvent such as THF.

    • Add a strong base, for example, potassium tert-butoxide (2.2 eq of a 1.0 M solution in THF), and heat the reaction to 70 °C.

    • After the reaction is complete, cool the mixture, filter to remove any inorganic salts, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

[2+2] Cycloaddition: A Convergent Strategy

Thermal [2+2] cycloaddition reactions provide a convergent approach to diazaspiro[3.3]heptane systems. This method involves the reaction of an alkene with an isocyanate to form a β-lactam, which can then be further manipulated to generate the desired diazaspirocycle. Larger 1,2-diazaspiro[3.3]heptanes can also be produced with high yields (up to 99%) via a [2+2] cycloaddition of 3-alkylidene-1,2-diazetidines with tetracyanoethylene (TCNE).[4]

Key Features:

  • Convergence: This strategy allows for the rapid assembly of the core structure from two simpler fragments.

  • Stereocontrol: In some cases, the stereochemistry of the starting materials can be translated to the product.

Mechanistic Rationale for Efficiency: The efficiency of this approach stems from the formation of two carbon-carbon bonds in a single step. The relief of ring strain in the starting materials can be a driving force for the reaction.

II. Synthesis of Diazaspiro[3.4]octanes: Bridging Four- and Five-Membered Rings

The diazaspiro[3.4]octane framework, containing a four-membered azetidine and a five-membered pyrrolidine ring, offers a different spatial arrangement of nitrogen atoms compared to its [3.3] counterpart.

[3+2] Cycloaddition: A Powerful Tool for Pyrrolidine Ring Formation

The [3+2] cycloaddition is an effective method for constructing the five-membered pyrrolidine ring of the diazaspiro[3.4]octane core. This approach has been shown to provide multi-gram quantities of the desired products in relatively high yields.[5]

Key Features:

  • High Efficiency: This method allows for the construction of the pyrrolidine ring in a single, often high-yielding, step.

  • Scalability: The synthesis has been demonstrated on a multi-gram scale, indicating its potential for larger-scale applications.[5]

  • Step-Economy: This approach is considered step-economic, reducing the number of synthetic operations required.[5]

Mechanistic Rationale for Efficiency: 1,3-dipolar cycloadditions are powerful bond-forming reactions that proceed with high atom economy. The concerted nature of the reaction often leads to high stereospecificity.

Experimental Protocol: Improved Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate via [3+2] Cycloaddition [5]

  • A detailed, step-by-step protocol for this specific synthesis is described in the cited literature, highlighting the practical application of this methodology for obtaining multi-gram quantities of the target compound.

Strain-Release Driven Spirocyclization

A novel approach to 6,7-diazaspiro[3.4]octanes utilizes the ring strain of bicyclo[1.1.0]butanes (BCBs) in a scandium-catalyzed spirocyclization with azomethine imines. This method has demonstrated scalability to the gram-scale with only a slight decrease in yield.

Key Features:

  • Novelty: This method provides access to previously inaccessible 6,7-diazaspiro[3.4]octane frameworks.

  • Good Yields: The reaction proceeds in good yields for a variety of substrates.

  • Scalability: The utility of this method has been demonstrated through gram-scale reactions.

Mechanistic Rationale for Efficiency: The high ring strain of BCBs (approximately 64 kcal/mol) provides a strong thermodynamic driving force for the reaction. The scandium catalyst activates the substrates and facilitates the key bond-forming steps.

III. Synthesis of Diazaspiro[4.5]decanes: Assembling Larger Ring Systems

The diazaspiro[4.5]decane core, typically containing a pyrrolidine and a piperidine ring, is a common motif in bioactive molecules.

Domino Radical Bicyclization: A Step-Economic Approach

A domino radical bicyclization of O-benzyl oxime ethers provides a single-step method to construct the 1-azaspiro[4.4]nonane skeleton (a related azaspirocycle), with yields ranging from 11-67%.[6] This approach highlights the power of domino reactions in rapidly building molecular complexity. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has also been achieved through a domino reaction involving a highly regioselective C-C coupling and spiro scaffold formation.[7]

Key Features:

  • Step-Economy: Multiple bonds are formed in a single reaction vessel, significantly reducing the number of synthetic steps.

  • Complexity Generation: This method allows for the rapid construction of complex spirocyclic systems from relatively simple starting materials.

Mechanistic Rationale for Efficiency: Domino reactions are inherently efficient as they minimize the need for intermediate purification and reduce solvent and reagent consumption. The radical cascade is self-propagating once initiated, leading to the formation of the spirocyclic core in a highly orchestrated manner. The use of Et3B as an initiator can lead to shorter reaction times and increased diastereoselectivity compared to AIBN.[6]

Experimental Protocol: Domino Radical Bicyclization to form 1-Azaspiro[4.4]nonane Derivatives [6]

  • Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a suitable solvent such as cyclohexane.

  • Initiation: Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B), and a radical mediator, like tributyltin hydride (Bu3SnH).

  • Reaction Conditions: Heat the reaction mixture to reflux (for AIBN) or maintain at room temperature (for Et3B) until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, concentrate it under reduced pressure, and purify the residue by flash column chromatography to isolate the desired 1-azaspiro[4.4]nonane derivative.

IV. Comparative Analysis of Synthesis Efficiency

To provide a clear comparison of the different synthetic strategies, the following table summarizes the key efficiency metrics for the synthesis of various diazaspiro cores. It is important to note that a direct comparison can be challenging due to variations in substrates and reaction conditions reported in different studies.

Diazaspiro CoreSynthetic StrategyTypical Yield (%)ScalabilityKey Advantages
Diazaspiro[3.3]heptane Reductive Amination & Cyclization70-90%[1]High (amenable to library and large-scale synthesis)[1][2]High yields, versatility, scalability
[2+2] CycloadditionUp to 99%[4]Demonstrated on a multi-gram scale[4]Convergent, good yields
Diazaspiro[3.4]octane [3+2] CycloadditionHigh[5]High (multi-gram scale)[5]Step-economic, scalable
Strain-Release Spirocyclization53-86%Gram-scale demonstratedAccess to novel scaffolds, good yields
Diazaspiro[4.5]decane Domino Radical Bicyclization11-67%[6]Lab-scaleHigh step-economy, complexity generation
One-step Domino ReactionModerate to Good[7]Lab-scaleOne-pot synthesis, regioselective

V. Visualizing Synthetic Pathways

To further illustrate the synthetic strategies discussed, the following diagrams, generated using Graphviz, depict the core structures and a representative reaction workflow.

diazaspiro_cores cluster_33 Diazaspiro[3.3]heptane cluster_34 Diazaspiro[3.4]octane cluster_45 Diazaspiro[4.5]decane dsh dsh dso dso dsd dsd

Caption: Core structures of common diazaspirocycles.

reductive_amination_workflow Reductive Amination & Cyclization Workflow start Azetidine Aldehyde + Primary Amine imine Imine Formation start->imine AcOH reduction Reduction (e.g., NaBH(OAc)3) imine->reduction amine Intermediate Amine reduction->amine cyclization Intramolecular Cyclization (Base) amine->cyclization product Diazaspiro[3.3]heptane cyclization->product

Caption: Workflow for Reductive Amination and Cyclization.

domino_radical_workflow Domino Radical Bicyclization Workflow start O-Benzyl Oxime Ether initiation Radical Initiation (AIBN or Et3B) start->initiation cyclization1 5-exo-trig Cyclization initiation->cyclization1 Radical Cascade cyclization2 Intramolecular Radical Capture cyclization1->cyclization2 product Azaspiro[4.4]nonane cyclization2->product

Caption: Workflow for Domino Radical Bicyclization.

Conclusion and Future Outlook

The synthesis of diazaspiro cores has witnessed significant advancements, with a range of efficient and scalable methods now available to medicinal chemists. Reductive amination and cycloaddition reactions have proven to be robust and high-yielding strategies, particularly for the synthesis of diazaspiro[3.3]heptanes and diazaspiro[3.4]octanes. For the construction of more complex systems and for maximizing step-economy, domino reactions have emerged as a powerful tool.

The choice of a particular synthetic route will ultimately depend on several factors, including the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of diazaspiro cores will undoubtedly remain an active area of research. Future efforts will likely focus on the development of novel catalytic systems, the exploration of new domino and multicomponent reactions, and the application of flow chemistry to further enhance the efficiency and scalability of these important synthetic transformations.

References

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. (n.d.). ResearchGate.
  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Request PDF. (n.d.). ResearchGate.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Royal Society of Chemistry.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 12(14), 3244–3247. [Link]
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. (n.d.). ResearchGate.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Omega, 8(29), 26235–26241. [Link]
  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21013–21022. [Link]

Sources

A Comparative Guide to Validating the Anticonvulsant Effect of 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neuroscience research.[1][2] Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures stemming from an imbalance between excitatory and inhibitory synaptic processes in the brain.[1][2] While current AEDs are effective for many, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for new therapeutic agents.[1][3] Among the promising new scaffolds, 2-azaspiro[4.4]nonane derivatives have emerged as a noteworthy class of compounds with significant anticonvulsant potential.[4][5]

This guide provides an in-depth, objective comparison of the anticonvulsant performance of 2-azaspiro[4.4]nonane derivatives against established alternatives, supported by experimental data and detailed protocols. As senior application scientists, our goal is to not only present data but also to elucidate the scientific rationale behind the validation process, ensuring a trustworthy and authoritative resource for the scientific community.

The Scientific Rationale: Why 2-Azaspiro[4.4]nonane Derivatives?

The 2-azaspiro[4.4]nonane scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation allows for the precise spatial orientation of various chemical substituents, enhancing the potential for high-affinity and selective interactions with biological targets within the central nervous system (CNS).[4] Structure-activity relationship (SAR) studies have revealed that modifications to this core, particularly at the imide nitrogen atom and the cycloalkyl system, can significantly influence anticonvulsant activity.[5][6][7]

Proposed Mechanisms of Action

While the precise mechanisms for all derivatives are still under investigation, evidence suggests multiple potential pathways:

  • Enhancement of GABAergic Neurotransmission: Several active 2-azaspiro[4.4]nonane derivatives have been evaluated for their influence on GABA-A receptors, the primary inhibitory neuroreceptors in the CNS.[8][9] This mechanism is shared by classic AEDs like benzodiazepines and barbiturates, which enhance GABA-mediated inhibition to suppress neuronal hyperexcitability.[3][10][11][12][13]

  • Modulation of Voltage-Gated Ion Channels: Like many established AEDs (e.g., phenytoin, carbamazepine), some derivatives may exert their effects by modulating voltage-gated sodium or calcium channels, thereby preventing the spread of seizures.[3][14]

  • Antagonism of Glutamatergic Neurotransmission: The glutamatergic system, particularly the AMPA receptors, plays a crucial role in the initiation and propagation of seizures.[2][15][16][17][18] While less explored for this specific class of compounds, antagonism of excitatory amino acid receptors is a validated strategy for anticonvulsant drug design.[2][15]

Preclinical Validation: A Step-by-Step Workflow

The preclinical evaluation of a potential anticonvulsant is a multi-step process designed to assess efficacy in seizure models and to identify potential neurotoxicity. The following workflow is a standard, validated approach in the field.[19]

G cluster_0 Phase I: Initial Screening cluster_1 Phase II: Neurotoxicity Assessment cluster_2 Phase III: Efficacy Quantification cluster_3 Phase IV: Therapeutic Index Calculation A Compound Administration (i.p.) B Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) A->B Dose Groups C Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic & Absence Seizures) A->C Dose Groups D Rotarod Test A->D Dose Groups E Determine ED50 in MES Test B->E F Determine ED50 in scPTZ Test C->F G Determine TD50 from Rotarod Test D->G H Calculate Protective Index (PI = TD50 / ED50) E->H F->H G->H

Caption: Standard preclinical workflow for anticonvulsant drug screening.

Experimental Protocols

The following protocols are foundational for the initial validation of anticonvulsant compounds. The choice of these specific models is based on their long-standing clinical validation and their ability to predict efficacy against different seizure types.[19]

  • Scientific Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[20][21][22][23][24][25] It assesses a compound's ability to prevent the spread of a maximal seizure discharge throughout the brain.[22]

  • Materials:

    • Rodents (mice or rats)

    • Electroconvulsometer

    • Corneal electrodes

    • 0.5% Tetracaine hydrochloride solution

    • 0.9% Saline solution

    • Test compound and vehicle

  • Procedure:

    • Animal Preparation: Acclimatize animals and administer the test compound or vehicle at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

    • Anesthesia: At the time of peak effect, apply a drop of topical anesthetic (tetracaine) to the corneas.[21][22]

    • Stimulation: Place saline-soaked corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[22]

    • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (the endpoint of the test).[20][21][22]

    • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[22]

  • Scientific Rationale: This test is highly predictive of compounds that will be effective against myoclonic and absence seizures.[1][19] It evaluates a compound's ability to elevate the seizure threshold. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist, and this test is particularly sensitive to compounds that enhance GABAergic neurotransmission.[26]

  • Materials:

    • Rodents (mice or rats)

    • Pentylenetetrazole (PTZ) solution

    • Test compound and vehicle

  • Procedure:

    • Compound Administration: Administer the test compound or vehicle.

    • PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in the loose skin of the neck.[27]

    • Observation: Place the animal in an isolation cage and observe for 30 minutes for the presence or absence of a clonic seizure lasting at least 5 seconds.[27]

    • Endpoint: The absence of the characteristic clonic seizure indicates protection.[27]

  • Scientific Rationale: It is crucial to distinguish between a true anticonvulsant effect and a non-specific motor impairment that might prevent the expression of a seizure. The rotarod test assesses motor coordination and is a reliable indicator of acute neurotoxicity.[28][29][30][31]

  • Materials:

    • Rodents (mice or rats)

    • Rotarod apparatus (an accelerating rotating rod)

  • Procedure:

    • Training: Train the animals to stay on the rotating rod for a set period (e.g., 1 minute).

    • Compound Administration: Administer the test compound or vehicle.

    • Testing: At various time points after administration, place the animal on the accelerating rotarod.

    • Endpoint: Record the time the animal remains on the rod. A significant decrease in performance time compared to vehicle-treated controls indicates neurotoxicity.[28]

Comparative Performance of 2-Azaspiro[4.4]nonane Derivatives

The efficacy of anticonvulsants is quantified by their ED50 (the dose effective in 50% of the animals), while neurotoxicity is measured by the TD50 (the dose causing toxicity in 50% of animals). The ratio of these values gives the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.

The table below summarizes the anticonvulsant activity and neurotoxicity of selected N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives in mice, compared to the standard AED, Phenytoin.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (MES)Reference
Phenytoin (Standard) 9.5> 10068.57.2[32]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione 100 (mice) / 30 (rats)> 300> 300> 3.0[8][9]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione > 300> 300> 300-[8]
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione 76.27> 300> 300> 3.9[32]

Data presented is compiled from multiple sources and testing conditions may vary.

From this data, it is evident that substitutions on the phenylamino moiety significantly impact the anticonvulsant profile. For instance, the 2,4-dichloro substituted derivative shows potent activity in the MES test, particularly in rats, and a favorable safety profile with no observed neurotoxicity at the highest tested doses.[8][9] This suggests a potential efficacy against generalized tonic-clonic seizures with a wide therapeutic window.

Interpreting the Data: Structure-Activity Insights

The comparative data highlights key structure-activity relationships:

  • Cycloalkyl Ring Size: Studies have shown that the size of the spiro-cycloalkyl system is crucial. The cyclopentane ring of the 2-azaspiro[4.4]nonane system often confers greater activity compared to the cyclohexane of the 2-azaspiro[4.5]decane system.[5][6]

  • Linker Moiety: An imine (-NH-) linker between the nitrogen atom and an aromatic ring has been shown to increase anticonvulsant activity compared to a methylene (-CH2-) linker.[5][6]

  • Aromatic Substitution: The type and position of substituents on the aromatic ring are critical determinants of activity. Halogen substitutions, such as with chlorine or fluorine, have been shown to enhance anticonvulsant effects.[7][33]

Future Directions and Mechanistic Elucidation

While MES and scPTZ models are excellent for initial screening, further validation is necessary. This includes testing in chronic epilepsy models, such as kindled rodents, which more closely mimic human focal epilepsy.[19] To fully understand the therapeutic potential, the precise molecular targets must be identified.

G cluster_0 Potential Mechanisms of Action Compound 2-Azaspiro[4.4]nonane Derivative GABA_A GABA-A Receptor Cl- Influx ↑ Compound->GABA_A:f0 Positive Allosteric Modulation Ion_Channels Voltage-Gated Na+ Channel Voltage-Gated Ca2+ Channel Inactivation ↑ Blockade Compound->Ion_Channels Modulation AMPA_R AMPA Receptor Na+/Ca2+ Influx ↓ Compound->AMPA_R:f0 Antagonism Neuronal_Inhibition ↑ Neuronal Inhibition GABA_A:f1->Neuronal_Inhibition Hyperpolarization Neuronal_Excitation_Decrease ↓ Neuronal Excitation Ion_Channels->Neuronal_Excitation_Decrease Reduces Action Potential Firing AMPA_R:f1->Neuronal_Excitation_Decrease Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Neuronal_Excitation_Decrease->Anticonvulsant_Effect

Caption: Plausible signaling pathways for 2-azaspiro[4.4]nonane derivatives.

References

  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]
  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 549-556. [Link]
  • Conti, P., & De Amici, M. (2005). AMPA receptor antagonists as potential anticonvulsant drugs. Current Topics in Medicinal Chemistry, 5(1), 31-42. [Link]
  • Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106456. [Link]
  • Drugs.com. (n.d.). List of AMPA receptor antagonists.
  • RxList. (2021, October 6). Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names.
  • Alachkar, A., et al. (2021). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Biomedicine & Pharmacotherapy, 142, 111993. [Link]
  • Gasior, M., et al. (2005). AMPA receptor antagonists as potential anticonvulsant drugs. Current Topics in Medicinal Chemistry, 5(1), 31-42. [Link]
  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]nonane-, 2-azaspiro[4.5]decane- and 6-methyl-2-azaspiro[4.5]decane-1,3-diones. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]
  • Amarante, G. W., et al. (2012). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior, 25(3), 327-337. [Link]
  • Koinas, D., et al. (2015). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters, 6(10), 1078-1083. [Link]
  • Obniska, J., et al. (2003). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Il Farmaco, 58(11), 1157-1164. [Link]
  • InVivo Biosystems. (n.d.). Epilepsy.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Inotiv. (n.d.). Epilepsy.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Capacio, B. R., et al. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. Drug and Chemical Toxicology, 15(3), 177-201. [Link]
  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14. [Link]
  • Rogawski, M. A. (2011). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents, 11(2), 56-63. [Link]
  • Koinas, D., et al. (2015). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters, 6(10), 1078-1083. [Link]
  • Koinas, D., et al. (2015). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters, 6(10), 1078-1083. [Link]
  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]
  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108. [Link]
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
  • Koinas, D., et al. (2015).
  • Kamiński, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]
  • Kamiński, K., et al. (2006). Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]
  • Löscher, W., & Schmidt, D. (2002). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Current Protocols in Pharmacology (Chapter 5, Unit 5.22). [Link]
  • Capacio, B. R., et al. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. OSTI.GOV. [Link]
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
  • ResearchGate. (n.d.). Rotarod Performance Test and In Vivo Pharmacology.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...
  • ResearchGate. (n.d.). Evaluation of all synthesized compounds in MES and rotarod test after...
  • LookChem. (2019, July 16). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: Part V.
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
  • Pundarikakshudu, K., et al. (2016). Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice. Journal of Young Pharmacists, 8(2), 105-109. [Link]
  • Zhou, X., et al. (2017). Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. Journal of Medicinal Chemistry, 60(17), 7433-7445. [Link]
  • Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
  • Rogawski, M. A., & Löscher, W. (2004). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Research, 60(2-3), 273-294. [Link]
  • Chen, Z., et al. (2015). Novel Mechanism, Drug Target and Therapy in Epilepsy. Journal of Experimental & Clinical Medicine, 7(2), 47-51. [Link]
  • News-Medical.Net. (2025, June 4). New molecular mechanism offers hope for causal epilepsy treatments.
  • Löscher, W., & Schmidt, D. (2011). Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. Epilepsia, 52(5), 857-870. [Link]

Sources

Comparative Analysis of Receptor Cross-Reactivity for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Profiling a Novel Spirocyclic Compound

Abstract

This guide addresses the pharmacological characterization of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a novel spirocyclic compound for which public data on receptor interaction is not available. Based on a structural analysis of its core moiety, this document provides a predictive comparison with related diazaspiro[4.4]nonane derivatives. We present evidence suggesting potential interactions with sigma (σ) receptors and Poly(ADP-ribose) polymerase (PARP) enzymes. To empower researchers in their investigation of this compound, we provide detailed experimental protocols for in vitro binding and enzymatic assays to determine its receptor cross-reactivity profile. This guide serves as a foundational resource for drug development professionals seeking to elucidate the mechanism of action and off-target effects of this and structurally similar molecules.

Introduction: The Investigational Landscape of a Novel Diazaspiro Compound

This compound is a spirocyclic compound characterized by a rigid three-dimensional structure.[1] While its precise biological targets have not been publicly disclosed, the 2,7-diazaspiro[4.4]nonane scaffold is a privileged motif in medicinal chemistry, recognized for its potential in developing therapeutics for neurological disorders.[2] Derivatives of this core structure have shown significant affinity for various central nervous system (CNS) targets, necessitating a thorough cross-reactivity assessment for any new analog.[2]

This guide provides a framework for researchers to systematically investigate the binding profile of this compound. We will first review the known biological activities of structurally related compounds to establish a panel of high-probability off-target receptors. Subsequently, we will detail the experimental methodologies required to quantify these potential interactions.

Predictive Cross-Reactivity Based on Structural Analogs

The chemical architecture of this compound suggests a likelihood of interaction with receptors known to bind to similar spirocyclic structures. The primary candidates for cross-reactivity, based on published literature, are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, and Poly(ADP-ribose) polymerase 1 (PARP-1).

Sigma (σ) Receptor Interactions

The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a source of potent ligands for both σ₁ and σ₂ receptors.[2] These receptors are implicated in a wide array of neurological functions and diseases, including pain, neurodegeneration, and addiction.[2] Research on related 2,7-diazaspiro[3.5]nonane derivatives has yielded compounds with nanomolar affinity for σ₁ receptors.[3][4] The N-substituent on the diazaspiro core is a key determinant of binding affinity and selectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Recent studies have explored diazaspiro cores as bioisosteres for the piperazine moiety present in several approved PARP inhibitors, such as olaparib.[5] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy.[6] A study on olaparib analogs, where the piperazine was replaced with a diazaspiro motif, identified compounds with high affinity for PARP-1.[5][7][8] This suggests that the spirocyclic core of this compound could potentially interact with the catalytic domain of PARP enzymes.

Comparative Binding Data of Structural Analogs

The following table summarizes the binding affinities of representative diazaspiro compounds at the σ₁ receptor and their inhibitory activity against PARP-1. This data provides a quantitative basis for prioritizing the cross-reactivity screening of this compound.

Compound ClassRepresentative CompoundTargetAffinity (Ki/IC50)Reference
2,7-Diazaspiro[3.5]nonane DerivativeCompound 4bσ₁ ReceptorKᵢ = 2.7 nM[3]
2,7-Diazaspiro[3.5]nonane DerivativeCompound 5bσ₁ ReceptorKᵢ = 13 nM[3]
Diazaspiro[3.3]heptane (Olaparib Analog)Compound 10ePARP-1IC₅₀ = 12.6 nM[5][7]

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the cross-reactivity profile of this compound, a series of in vitro assays are recommended. The following protocols are designed to provide a robust and reproducible assessment of the compound's affinity for the predicted off-target receptors.

Workflow for Receptor Cross-Reactivity Screening

The overall workflow for assessing the cross-reactivity of the target compound is depicted in the following diagram.

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Secondary Functional Assays (if significant binding is observed) start Target Compound: 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl assay1 Sigma-1 Radioligand Binding Assay start->assay1 assay2 Sigma-2 Radioligand Binding Assay start->assay2 assay3 PARP-1 Enzymatic Assay start->assay3 analysis1 Determine Ki for Sigma Receptors assay1->analysis1 assay2->analysis1 analysis2 Determine IC50 for PARP-1 assay3->analysis2 functional1 Functional Sigma Receptor Assay (e.g., Ca2+ flux) analysis1->functional1 functional2 Cell-based PARP Activity Assay analysis2->functional2

Caption: Workflow for cross-reactivity profiling.

Protocol: Radioligand Competition Binding Assay for σ₁ and σ₂ Receptors

This protocol determines the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Membrane Preparations: Commercially available cell membranes expressing human recombinant σ₁ or σ₂ receptors.

  • Radioligand for σ₁: [³H]-pentazocine

  • Radioligand for σ₂: [³H]-ditolylguanidine (DTG) in the presence of a σ₁ masking agent (e.g., (+)pentazocine).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (for σ₁) or non-radiolabeled DTG (for σ₂).

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ.

  • To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration close to its Kₑ.

    • 50 µL of the membrane preparation.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the competition curve.

G start Prepare Reagents (Membranes, Radioligand, Test Compound) plate Add Reagents to 96-well Plate start->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Sources

A Technical Guide to Benchmarking 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride Against Known Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a putative inhibitor of neuronal nitric oxide synthase (nNOS). In the landscape of neurodegenerative disease research, the selective inhibition of nNOS is a critical therapeutic strategy.[1][2][3] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease.[4][5] Therefore, the rigorous evaluation of new chemical entities against established inhibitors is paramount.

This document outlines a series of robust experimental protocols designed to deliver a head-to-head comparison of this compound with well-characterized, potent, and selective nNOS inhibitors. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Rationale for Benchmarking and Selection of Comparators

The primary objective of this benchmarking study is to determine the potency, selectivity, and cellular efficacy of this compound. To provide a meaningful comparison, a panel of known inhibitors with varying structural scaffolds and inhibitory profiles has been selected.

Selected Benchmark Inhibitors:

  • Nω-propyl-L-arginine (L-NPA): A highly selective and potent competitive inhibitor of nNOS, L-NPA serves as a gold-standard comparator for novel inhibitors.[6] Its well-documented effects in both in vitro and in vivo models provide a robust baseline for comparison.

  • S-Methyl-L-thiocitrulline (Me-TC) and S-Ethyl-L-thiocitrulline (Et-TC): These compounds are potent, slow, tight-binding inhibitors of nNOS and exhibit significant selectivity over the endothelial isoform (eNOS).[7] Their inclusion allows for the evaluation of different inhibition kinetics.

  • Aminopyridine-Based Inhibitors (e.g., compound 26 from Pfizer's series): These non-arginine-based inhibitors represent a different chemical class and have demonstrated good selectivity and in vivo efficacy.[8] Comparing against this class can provide insights into the potential advantages of the spirocyclic scaffold of the test compound.

  • 1400W: While primarily known as a highly selective inhibitor of inducible NOS (iNOS), 1400W also exhibits inhibitory activity against nNOS, albeit at higher concentrations.[9][10] Its inclusion is crucial for assessing the selectivity profile of the test compound against the iNOS isoform.

Experimental Workflow for Comprehensive Benchmarking

The following experimental workflow is designed to provide a multi-faceted evaluation of the test compound's inhibitory properties.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison biochem_potency Potency Determination (IC50) vs. nNOS biochem_selectivity Selectivity Profiling (IC50 vs. eNOS & iNOS) biochem_potency->biochem_selectivity Key finding: Potency data_analysis Comparative Data Analysis biochem_potency->data_analysis biochem_kinetics Mechanism of Inhibition Studies biochem_selectivity->biochem_kinetics Key finding: Selectivity biochem_selectivity->data_analysis cell_efficacy Cellular Efficacy in nNOS-expressing cells biochem_kinetics->cell_efficacy Informs cellular studies cell_toxicity Cytotoxicity Assessment cell_efficacy->cell_toxicity Assess therapeutic window cell_toxicity->data_analysis

Caption: A streamlined workflow for inhibitor characterization.

Detailed Experimental Protocols

Biochemical Assays: Potency, Selectivity, and Mechanism of Action

The initial phase of benchmarking focuses on the direct interaction of the inhibitors with purified NOS enzymes.

Protocol 3.1.1: In Vitro NOS Inhibition Assay (Griess Method)

This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO.[11][12]

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (cofactors)[13]

  • Griess Reagent System

  • 96-well microplates

  • Test compound: this compound

  • Benchmark inhibitors: L-NPA, Me-TC, aminopyridine inhibitor, 1400W

Procedure:

  • Enzyme Preparation: Prepare solutions of nNOS, eNOS, and iNOS in assay buffer.

  • Inhibitor Preparation: Prepare a dilution series for the test compound and each benchmark inhibitor.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cofactors, and the appropriate enzyme.

  • Inhibitor Addition: Add the diluted inhibitors to their respective wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Add L-arginine to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Nitrite Quantification: Add the components of the Griess reagent to each well. This will react with nitrite to produce a colored azo compound.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: This direct enzymatic assay is the cornerstone for determining the intrinsic potency (IC50) of the test compound against nNOS and its selectivity against eNOS and iNOS. High selectivity for nNOS over eNOS is particularly desirable to avoid cardiovascular side effects.[1]

Cell-Based Assays: Cellular Efficacy and Cytotoxicity

Moving from a purified enzyme system to a cellular context is crucial for evaluating membrane permeability and efficacy in a more physiologically relevant environment.[11][12]

Protocol 3.2.1: Cellular nNOS Inhibition Assay

This assay utilizes a cell line engineered to express nNOS.

Materials:

  • HEK293T cells stably expressing rat or human nNOS (293T/nNOS)[11]

  • Cell culture medium and reagents

  • Calcium ionophore (e.g., A23187) to activate nNOS[11]

  • Griess Reagent System

  • Test and benchmark inhibitors

Procedure:

  • Cell Culture: Plate the 293T/nNOS cells in 96-well plates and grow to ~80% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test and benchmark inhibitors for a predetermined time.

  • nNOS Activation: Add the calcium ionophore to the cell culture medium to stimulate nNOS activity.

  • Sample Collection: After an incubation period (e.g., 8 hours), collect the cell culture supernatant.

  • Nitrite Measurement: Quantify the nitrite concentration in the supernatant using the Griess reagent as described in Protocol 3.1.1.

  • Data Analysis: Determine the cellular IC50 values for each inhibitor.

Rationale: This cell-based assay provides critical information on the bioavailability and potency of the inhibitors in a living system. A compound that is potent in a biochemical assay but performs poorly in a cellular assay may have issues with cell permeability.

Protocol 3.2.2: Cytotoxicity Assay (MTT Assay)

It is essential to ensure that the observed reduction in NO production is due to specific nNOS inhibition and not a general cytotoxic effect.

Materials:

  • 293T/nNOS cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Treatment: Treat 293T/nNOS cells with the same concentrations of inhibitors used in the cellular efficacy assay.

  • MTT Addition: After the treatment period, add MTT reagent to the cells and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength corresponding to the formazan product.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Rationale: This assay distinguishes specific enzyme inhibition from non-specific toxicity, a critical step in validating the mechanism of action of the test compound.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Biochemical Potency and Selectivity of nNOS Inhibitors

InhibitornNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
L-NPAExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Me-TCExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Aminopyridine InhibitorExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
1400WExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value

Table 2: Cellular Efficacy and Cytotoxicity

InhibitorCellular nNOS IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl Experimental ValueExperimental ValueCalculated Value
L-NPAExperimental ValueExperimental ValueCalculated Value
Me-TCExperimental ValueExperimental ValueCalculated Value
Aminopyridine InhibitorExperimental ValueExperimental ValueCalculated Value
1400WExperimental ValueExperimental ValueCalculated Value

nNOS Signaling Pathway in Neurodegeneration

Under pathological conditions, such as excitotoxicity, excessive calcium influx through NMDA receptors leads to the overactivation of nNOS. The resulting surge in NO production contributes to neuronal damage through the formation of peroxynitrite and subsequent oxidative and nitrosative stress.[4][14][15]

G cluster_0 Pathological Neuronal Signaling cluster_1 Inhibitory Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active Substrate Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Neurotoxicity Oxidative Stress & Neurotoxicity Peroxynitrite->Neurotoxicity Inhibitor 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl Inhibitor->nNOS_active Inhibits

Caption: The role of nNOS in excitotoxicity and the point of intervention.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound against known nNOS inhibitors. By following these detailed protocols, researchers can generate high-quality, comparative data on the potency, selectivity, and cellular efficacy of this novel compound. The resulting data will be instrumental in determining its potential as a therapeutic agent for neurodegenerative diseases.

References

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. [Link]
  • A new class of selective and potent inhibitors of neuronal nitric oxide synthase. PubMed. [Link]
  • Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy. Annals of Neurology. [Link]
  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. [Link]
  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
  • In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. PubMed Central. [Link]
  • Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. PubMed Central. [Link]
  • 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed. [Link]
  • 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in r
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neurop
  • N (W) -propyl-L-arginine (L-NPA) Reduces Status Epilepticus and Early Epileptogenic Events in a Mouse Model of Epilepsy: Behavioural, EEG and Immunohistochemical Analyses. PubMed. [Link]
  • Nitric oxide signaling in neuroprotection and neurodegeneration.
  • Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. MDPI. [Link]
  • Nitric Oxide Signaling in Neurodegeneration and Cell De
  • The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. MDPI. [Link]
  • Effects of nitric oxide synthase inhibitors, (a) non-selective NOS...
  • Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. PubMed. [Link]
  • The discovery of potentially selective human neuronal nitric oxide synthase (nNOS) Inhibitors: a combination of pharmacophore modelling, CoMFA, virtual screening and molecular docking studies. PubMed. [Link]
  • Nitric Oxide: The Gaseous Culprit of Neurodegener
  • On the selectivity of neuronal NOS inhibitors. PubMed Central. [Link]
  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
  • A cellular model for screening neuronal nitric oxide synthase inhibitors. PubMed. [Link]
  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

Sources

Navigating the Maze: A Pharmacokinetic Comparison of Novel Diazaspiro Compounds in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the diazaspiro scaffold has emerged as a privileged structure, offering a unique three-dimensional architecture that can effectively probe complex biological targets. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of novel diazaspiro compounds, moving beyond mere data reporting to offer a rationale-driven approach for selecting candidates with the highest probability of success.

The Structural Advantage and the Pharmacokinetic Hurdle

Diazaspiro compounds, characterized by a spirocyclic system containing two nitrogen atoms, present a rigidified framework that can enhance binding affinity and selectivity for protein targets. This rigidity, however, can also introduce physicochemical properties that negatively impact their absorption, distribution, metabolism, and excretion (ADME) profile. Common challenges include high lipophilicity, leading to poor solubility and potential off-target effects, and the presence of metabolically labile sites. Therefore, a robust and comparative pharmacokinetic assessment early in the discovery pipeline is not just advantageous; it is critical.

Foundational In Vitro Assays: The First Filter

A tiered approach to pharmacokinetic evaluation is most effective, beginning with a suite of rapid, high-throughput in vitro assays. These initial screens are designed to flag potential liabilities and provide a rank-ordering of compounds to guide synthetic efforts and prioritize candidates for more resource-intensive in vivo studies.

Metabolic Stability: Predicting the Body's First Pass

One of the most crucial early assessments is metabolic stability, which predicts a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a cofactor solution containing NADPH.[1]

  • Incubation: Add the test diazaspiro compound (typically at 1 µM) to a solution of microsomes in a phosphate buffer.[2]

  • Initiation: Start the reaction by adding the pre-warmed NADPH solution.[1]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[1]

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[1]

Causality Behind the Choices: The use of liver microsomes provides a concentrated source of key drug-metabolizing enzymes in a cost-effective format. NADPH is the essential cofactor for CYP450 activity.[1] Quenching with a cold organic solvent effectively halts the enzymatic reaction and prepares the sample for analysis.

G prep_microsomes Thaw Liver Microsomes incubation Incubate Compound with Microsomes at 37°C prep_microsomes->incubation prep_cofactor Prepare NADPH Solution initiation Initiate Reaction with NADPH prep_cofactor->initiation incubation->initiation time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) initiation->time_points quenching Stop Reaction with Cold Acetonitrile time_points->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis calculation Calculate t½ and Clint analysis->calculation

Caption: Workflow for the in vitro liver microsomal stability assay.

Permeability and Efflux: Crossing the Gut Wall

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[3][4][5][] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[3][4][5][]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[3][5]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

  • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are then taken from the opposite chamber at set time points.[3][4]

  • Quantification: The concentration of the compound in the receiver chamber is measured by LC-MS/MS.[3][4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]

Self-Validation: High and low permeability control compounds are run with each batch to validate the assay performance.[4] The inclusion of a P-gp inhibitor, such as verapamil, can confirm if active transport is mediated by this specific efflux pump.[4]

Plasma Protein Binding: The "Free" Drug Hypothesis

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target.[7] High plasma protein binding can limit efficacy and complicate dose-response relationships. The Rapid Equilibrium Dialysis (RED) method is a common and efficient way to determine the percentage of a compound bound to plasma proteins.[8]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: The test compound is added to plasma (human, rat, etc.).

  • Dialysis: The plasma sample is loaded into one chamber of a RED device, separated by a semipermeable membrane from a buffer-filled chamber.

  • Equilibration: The device is incubated at 37°C with shaking for several hours to allow the unbound drug to equilibrate across the membrane.[7][8]

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[8]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Authoritative Grounding: Equilibrium dialysis is considered a gold-standard method as it minimizes the impact of nonspecific binding compared to other techniques like ultrafiltration.[7][8]

Comparative Data Summary: In Vitro Assays

Compound IDHuman Microsomal t½ (min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHuman Plasma Protein Binding (%)
DZ-001 458.21.592.5
DZ-002 > 601.18.999.1
DZ-003 1515.50.975.3
Control VariesVariesVariesVaries

Interpretation:

  • DZ-001: Shows moderate metabolic stability and good permeability with low efflux, but relatively high plasma protein binding.

  • DZ-002: Exhibits high metabolic stability but poor permeability and is a significant substrate for efflux pumps. Its very high plasma protein binding is also a concern.

  • DZ-003: Demonstrates high permeability and low efflux, with lower plasma protein binding, but is rapidly metabolized.

This initial in vitro profile suggests that while DZ-002 has desirable metabolic stability, its poor permeability and high efflux make it a less promising candidate for oral administration. DZ-003 has excellent permeability but its metabolic instability would need to be addressed through structural modification. DZ-001 presents the most balanced profile to advance to in vivo studies.

In Vivo Pharmacokinetics: The Whole Animal Picture

In vitro data provides valuable guidance, but in vivo studies in animal models, typically rats or mice, are essential to understand how a compound behaves in a complex biological system.[9][10][11] These studies integrate the effects of absorption, distribution, metabolism, and excretion simultaneously.

Experimental Protocol: Rat Pharmacokinetic Study (Oral and Intravenous Dosing)

  • Animal Model: Male Sprague Dawley rats are often used.[12] Catheterized models allow for serial blood sampling from the same animal, reducing biological variability.[12]

  • Dosing: One group of rats receives the compound via intravenous (IV) bolus injection, while another receives it via oral gavage (PO). The IV dose provides a baseline for 100% bioavailability.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.[10]

  • Plasma Preparation: The blood is centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the diazaspiro compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters using non-compartmental analysis.

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection centrifugation Plasma Separation blood_collection->centrifugation lcms_analysis LC-MS/MS Bioanalysis centrifugation->lcms_analysis pk_calc Calculate PK Parameters lcms_analysis->pk_calc

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride and its related analogs. We will delve into their synthesis, physicochemical properties, and biological activities, with a particular focus on their potential as central nervous system (CNS) agents. The spirocyclic motif has gained significant traction in medicinal chemistry due to its ability to confer improved drug-like properties.[1][2] By introducing a three-dimensional structure, spirocycles can enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide will synthesize data from various sources to provide a clear, objective comparison for researchers and drug development professionals.

Physicochemical Properties: A Foundation for Comparison

The introduction of a benzyl group to the 2,7-diazaspiro[4.4]nonane-1,3-dione core significantly alters its physicochemical properties. This modification increases the molecular weight and lipophilicity, which can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2,7-Diazaspiro[4.4]nonane-1,3-dione[3]2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione[]2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride[5]
Molecular Formula C₇H₁₀N₂O₂C₁₄H₁₆N₂O₂C₇H₁₁ClN₂O₂
Molecular Weight 154.17 g/mol 244.29 g/mol 190.63 g/mol
IUPAC Name 2,7-diazaspiro[4.4]nonane-1,3-dione2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
CAS Number 1308384-60-21148044-35-21609399-87-2

Synthesis Strategies: Building the Core Scaffold and its Analogs

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below. The choice of starting materials and reagents is critical for achieving good yields and purity. For instance, the use of Raney Nickel in a hydrogen atmosphere is a common method for the reduction of nitriles to amines in related syntheses.[6]

G cluster_0 Synthesis Workflow Start Starting Material (e.g., Diethyl 2-aminopent-2-enedioate) Step1 Cyclization (e.g., with Benzylamine) Start->Step1 Addition of Benzylamine Step2 Formation of Spiro-pyrrolidine ring Step1->Step2 Intramolecular cyclization Step3 Imide formation Step2->Step3 Dehydration Step4 Purification and Hydrochloride Salt Formation Step3->Step4 Chromatography & HCl treatment End 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl Step4->End

Caption: Generalized synthetic workflow for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl.

Comparative Biological Activity: Focus on Anticonvulsant Properties

Compound/AnalogTest ModelActivityReference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES, scMET, rotorodED₅₀ = 76.27 mg/kg[7][8]
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneMES, scMETActive in scMET test[9]
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneMES, scMETActive in scMET test[9]

The data suggests that substitutions on the phenyl ring can significantly modulate the anticonvulsant activity of the spirocyclic core.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can derive some preliminary SAR insights:

  • The Spirocyclic Core: The 2,7-diazaspiro[4.4]nonane scaffold provides a rigid, three-dimensional framework that is likely crucial for binding to its biological target.[1][2]

  • The Benzyl Group: The benzyl substituent at the 2-position likely enhances lipophilicity, which may improve blood-brain barrier penetration, a critical factor for CNS-active drugs.

  • Substitutions on the Phenyl Ring: As seen in related analogs, substitutions on the phenyl ring can fine-tune the biological activity. For example, electron-withdrawing groups like trifluoromethyl have been shown to be favorable in some cases.[9]

G cluster_0 Structure-Activity Relationship Core 2,7-Diazaspiro[4.4]nonane (Scaffold) Activity Biological Activity (e.g., Anticonvulsant) Core->Activity Provides 3D structure R1 Substitution at N2 (e.g., Benzyl) R1->Activity Modulates lipophilicity and target interaction R2 Substitution on Benzyl Ring (e.g., -CH3, -CF3) R2->Activity Fine-tunes potency and selectivity

Caption: Key structural components influencing the biological activity of the analogs.

Putative Mechanism of Action in the CNS

The exact mechanism of action for this class of compounds is likely still under investigation. However, many anticonvulsant drugs exert their effects by modulating the activity of ion channels (e.g., sodium, potassium, or calcium channels) or by enhancing GABAergic inhibition. It is plausible that 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and its analogs interact with one or more of these targets to stabilize neuronal membranes and prevent seizure propagation.

Experimental Protocols

A. General Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

This is a representative protocol based on related syntheses and should be optimized.

  • Step 1: Synthesis of the Spiro-pyrrolidine Intermediate: A solution of diethyl 2-aminopent-2-enedioate and benzylamine in a suitable solvent (e.g., ethanol) is refluxed for 24-48 hours. The reaction progress is monitored by TLC.

  • Step 2: Cyclization and Imide Formation: The intermediate from Step 1 is treated with a dehydrating agent (e.g., acetic anhydride) and heated to induce cyclization and formation of the succinimide ring.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Step 4: Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with an excess of hydrochloric acid in isopropanol. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the hydrochloride salt.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

B. Anticonvulsant Screening: Maximal Electroshock (MES) Test

This is a standard protocol and should be conducted in accordance with institutional animal care and use guidelines.

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in CNS drug discovery, particularly as anticonvulsants. The spirocyclic core provides a unique three-dimensional architecture that can be further functionalized to optimize biological activity and pharmacokinetic properties. The synthesis of these compounds is achievable through multi-step synthetic routes, and their biological activity can be assessed using established in vivo models. Further research is warranted to fully elucidate the mechanism of action and to explore the therapeutic potential of this interesting class of molecules.

References

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC.
  • 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride - PubChem.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - European Journal of Medicinal Chemistry.
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione | C7H10N2O2 - PubChem.
  • Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1. - ResearchGate.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi.
  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF - ResearchGate.
  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - ResearchGate.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - MDPI.
  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed.

Sources

A Guide to Reproducible N-Arylation of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride for the Synthesis of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutic agents demands robust and reproducible experimental protocols. This guide provides an in-depth analysis of the N-arylation of 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a key building block in the development of inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a promising avenue for cancer therapy. We will explore a detailed experimental protocol, dissect the critical parameters governing its reproducibility, and compare it with alternative synthetic strategies.

Introduction: The Significance of 2,7-Diazaspiro[4.4]nonanes in Drug Discovery

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target binding sites. The 2,7-diazaspiro[4.4]nonane core is a particularly valuable motif, serving as a versatile platform for the synthesis of a new class of potent and selective menin-MLL inhibitors. These inhibitors have shown promise in the treatment of acute leukemias.[1][2]

The benzyl-protected diazaspiro dione, this compound, is a commercially available starting material for the synthesis of these inhibitors. A crucial step in their synthesis is the N-arylation of the spirocyclic core. The reproducibility of this reaction is paramount for the consistent production of the desired compounds with high purity and yield, which is essential for advancing drug discovery programs.

Core Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4][5] The following protocol details a representative Buchwald-Hartwig reaction for the N-arylation of 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione.

Experimental Workflow Diagram

reagents Reagents: - 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl - Aryl halide (e.g., 4-bromopyridine) - Palladium precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous solvent (e.g., Toluene) setup Reaction Setup: - Add reagents to an oven-dried flask - Purge with inert gas (Argon or Nitrogen) reagents->setup 1. reaction Reaction: - Heat to 100-120 °C - Monitor by TLC or LC-MS setup->reaction 2. workup Work-up: - Cool to room temperature - Dilute with ethyl acetate - Filter through celite reaction->workup 3. purification Purification: - Concentrate the filtrate - Purify by column chromatography workup->purification 4. analysis Analysis: - Characterize by NMR, LC-MS, and HPLC purification->analysis 5.

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Methodology
  • Reagent Preparation and Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (e.g., 4-bromopyridine, 1.1 eq), cesium carbonate (Cs₂CO₃, 2.5 eq), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Causality: The hydrochloride salt of the starting material needs to be neutralized by a base. Cesium carbonate is a common choice for its solubility in organic solvents and its ability to facilitate the reaction. The palladium catalyst and the phosphine ligand form the active catalytic species for the cross-coupling reaction. Xantphos is a bulky, electron-rich ligand known to be effective for challenging couplings.[4]

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

    • Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for reproducibility. Anhydrous solvent is used to prevent quenching of the basic and organometallic species involved in the catalytic cycle.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Causality: The elevated temperature is necessary to promote the oxidative addition of the aryl halide to the palladium(0) complex and subsequent steps in the catalytic cycle.[3] Consistent and uniform heating is important for reproducible reaction times.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), LC-MS, and high-performance liquid chromatography (HPLC) to confirm its identity, purity, and yield.

Factors Influencing Reproducibility: A Critical Analysis

Achieving consistent results in the N-arylation of this compound requires careful attention to several critical parameters.

Quality of Starting Materials and Reagents
  • Purity of the Spirocyclic Amine: The purity of the starting this compound is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts. It is advisable to verify the purity of the starting material by NMR and LC-MS before use.

  • Aryl Halide Reactivity and Purity: The nature of the aryl halide (iodide > bromide > chloride) and its purity will significantly impact the reaction rate and outcome. The presence of impurities can poison the catalyst.

  • Catalyst and Ligand Quality: The activity of the palladium catalyst and the purity of the phosphine ligand are critical. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere. Using pre-catalysts can sometimes improve reproducibility.

  • Base and Solvent: The choice and quality of the base are important. The base should be finely powdered and anhydrous. The solvent must be of high purity and thoroughly dried, as water can lead to side reactions and catalyst decomposition.

Reaction Conditions
  • Inert Atmosphere: As mentioned, strict exclusion of oxygen and moisture is essential for reproducible results.

  • Temperature Control: Precise and consistent temperature control is crucial. Fluctuations in temperature can affect the reaction rate and the formation of byproducts.

  • Stirring Rate: In heterogeneous mixtures, the stirring rate can influence the reaction kinetics. Consistent and efficient stirring should be maintained.

Analytical Control for Reproducibility

A self-validating protocol relies on robust analytical methods to monitor the reaction and characterize the product.

Analytical TechniquePurposeKey Parameters to Monitor
TLC Rapid reaction monitoringDisappearance of starting materials, appearance of the product spot
LC-MS Quantitative reaction monitoring and byproduct identificationPeak areas of starting material and product, detection of potential side products by mass
¹H and ¹³C NMR Structural confirmation and purity assessmentChemical shifts, coupling constants, and integration consistent with the desired structure; absence of impurity signals
HPLC Final purity determinationPeak area percentage of the main product

Comparative Analysis: Alternative N-Arylation Methods

While the Buchwald-Hartwig amination is a robust method, other synthetic strategies can be employed for the N-arylation of the diazaspiro nonane core.

Chan-Lam Coupling

The Chan-Lam coupling reaction utilizes a copper catalyst to form the C-N bond between an amine and a boronic acid.

  • Advantages: This method can be more tolerant to certain functional groups and is often performed under milder conditions, sometimes even in the presence of air.

  • Disadvantages: The scope of amines and boronic acids can be more limited compared to the Buchwald-Hartwig reaction. Stoichiometric amounts of an oxidant are often required.

Nucleophilic Aromatic Substitution (SNAr)

If the aryl halide is highly electron-deficient (e.g., containing nitro groups), a direct nucleophilic aromatic substitution may be possible without the need for a metal catalyst.

  • Advantages: This is a cost-effective and operationally simple method.

  • Disadvantages: The substrate scope is severely limited to highly activated aryl halides. Harsh reaction conditions (high temperatures and polar aprotic solvents) are often necessary.

Performance Comparison
MethodCatalystCoupling PartnerKey AdvantagesKey Disadvantages
Buchwald-Hartwig Palladium/Phosphine LigandAryl Halide/TriflateBroad substrate scope, high yieldsAir and moisture sensitive, cost of catalyst
Chan-Lam Coupling CopperAryl Boronic AcidMilder conditions, air toleranceMore limited scope, requires oxidant
SNAr NoneElectron-deficient Aryl HalideCost-effective, simpleVery limited scope, harsh conditions

Conclusion

The reproducible synthesis of N-arylated 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives is a critical step in the development of novel menin-MLL inhibitors. The Buchwald-Hartwig amination offers a versatile and high-yielding approach, but its success hinges on meticulous control over the quality of reagents and reaction conditions. By understanding the key parameters that influence reproducibility and by employing robust analytical techniques, researchers can ensure the consistent production of these valuable compounds. The choice of an alternative method, such as the Chan-Lam coupling or SNAr, will depend on the specific substrate and the desired process parameters. This guide provides a framework for researchers to approach this important synthetic transformation with a focus on achieving reliable and reproducible outcomes.

References

  • Buchwald–Hartwig amin
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649. [Link]
  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Org. Lett.2008, 10 (16), 3505–3508. [Link]
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544. [Link]
  • He, S.; et al. Menin-MLL protein-protein interaction inhibitors: a patent review (2014-2021). Expert Opin. Ther.
  • WO2018024602A1 - 2,7-diazaspiro[6][6] nonanes.
  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998, 39 (19), 2933–2936. [Link]
  • Wang, F.; et al. Menin-MLL protein–protein interaction inhibitors: a patent review (2021-present). Expert Opin. Ther.

Sources

A Comparative Guide to Confirming Target Engagement of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride in Cells

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel chemical entity from a promising hit to a validated lead compound is critically dependent on unequivocally demonstrating that it binds to its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of modern experimental strategies to confirm the cellular target engagement of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, a spirocyclic compound of interest. While derivatives of the core diazaspirononane scaffold have been identified as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases, it is paramount to empirically validate the target of this specific molecule.[1][2][3][4]

This document is structured to guide researchers through the logical progression of target engagement studies, from validating a hypothesized target to unbiased, proteome-wide identification of novel binding partners. We will delve into the mechanistic underpinnings of each technique, provide comparative data, and present detailed protocols for key experiments.

Part A: Validating a Hypothesized Target

When prior knowledge, such as structural analogy or computational docking, suggests a putative target for this compound (e.g., OGA), the primary goal is to confirm this interaction in a cellular context. The following methods are industry standards for this purpose.

Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[5][6][7] This increased stability results in the protein remaining in solution at higher temperatures compared to its unbound state. This difference in thermal stability can be quantified to demonstrate target engagement.

Experimental Rationale: By treating cells with the compound and then subjecting cell lysates to a temperature gradient, we can measure the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound is direct evidence of binding. The magnitude of this shift can be used to determine the compound's potency (EC50) in what is known as an Isothermal Dose-Response (ITDR) experiment.[5]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Plate cells and culture B 2. Treat cells with 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione HCl or Vehicle (DMSO) A->B C 3. Harvest and lyse cells B->C D 4. Heat cell lysate across a temperature gradient C->D E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, Mass Spec) E->F G 7. Plot melting curves and determine thermal shift (ΔTm) F->G

Caption: Workflow for a typical CETSA experiment.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).

Experimental Rationale: For this assay, the hypothesized target protein is expressed in cells as a fusion with NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that is known to bind the target is then added to the cells. In the absence of a competing compound, the tracer binds to the luciferase-tagged target, bringing the donor and acceptor into close proximity and generating a BRET signal. When this compound is introduced and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This displacement is measured in a dose-dependent manner to determine the compound's cellular affinity.

BRET_Workflow A Engineer Cells Express target protein fused to NanoLuc® Luciferase (Donor) B Assay Setup Add fluorescent tracer (Acceptor) to cells. Tracer binds to the target, bringing Donor and Acceptor close. Energy transfer occurs, generating a BRET signal. A->B C Compound Addition Add 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl. If it binds to the target, it displaces the tracer. B->C D Signal Detection Loss of proximity between Donor and Acceptor. BRET signal decreases in a dose-dependent manner. C->D

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Comparison of Hypothesized Target Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced protein thermal stabilization.[5][6]Competitive displacement of a fluorescent tracer measured by BRET.[8]
Cell State Can be performed in intact cells, but analysis is on lysate.[6]Live cells.[9]
Labeling Label-free for the test compound.[5]Requires a fluorescently labeled tracer specific to the target.[9]
Target Modification No modification of the endogenous target is necessary.[5]Requires genetic modification of the target protein (fusion with NanoLuc®).[9]
Throughput Moderate; higher with MS or reporter-based readouts.[10]High; suitable for screening.[8]
Data Output Thermal shift (ΔTm), cellular EC50.[5]Cellular IC50, apparent Kd.
Key Advantage Measures engagement with the native, unmodified target.[7]Real-time measurement in living cells with high sensitivity.
Key Limitation Not all proteins exhibit a significant thermal shift.[11]Requires a specific fluorescent tracer and genetic engineering of cells.

Part B: De Novo (Unbiased) Target Identification

If the molecular target of this compound is unknown, unbiased or "de novo" methods are required to identify its binding partners across the proteome.

Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique used to isolate and identify the binding partners of a small molecule from a complex protein mixture.[5][12]

Experimental Rationale: This method requires the synthesis of a chemical probe by modifying this compound. A linker arm is attached to a position on the molecule that is not critical for target binding, and a reporter tag (like biotin) is added to the end of the linker. This probe is incubated with cell lysate or intact cells. The probe and its bound proteins are then captured using an affinity matrix (e.g., streptavidin beads for a biotin tag). After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry. A critical control experiment involves co-incubation with an excess of the unmodified, "free" compound; true binding partners will show reduced enrichment in the presence of the competitor.

AfBPP_Workflow cluster_probe Probe Synthesis cluster_binding Binding & Capture cluster_analysis Identification A 1. Synthesize probe: Compound + Linker + Biotin B 2. Incubate probe with cell lysate A->B C 3. Capture probe-protein complexes on Streptavidin beads B->C D 4. Wash away non-specific binders C->D E 5. Elute bound proteins D->E F 6. Identify proteins by LC-MS/MS E->F G 7. Validate hits with competition assay F->G

Caption: General workflow for an AfBPP experiment.

Proteome-wide CETSA (MS-CETSA)

As an extension of the targeted CETSA approach, coupling the assay with quantitative mass spectrometry allows for an unbiased, proteome-wide survey of protein thermal stability changes upon compound treatment.[7][11]

Experimental Rationale: Cells are treated with either the vehicle or this compound. The cells are then heated to a specific temperature (or across a range of temperatures). Following centrifugation to remove aggregated proteins, the soluble protein fraction is collected. The proteins in the soluble fractions from both treated and untreated samples are then digested into peptides and analyzed by quantitative mass spectrometry. Proteins that are stabilized by the compound will be more abundant in the soluble fraction of the treated sample compared to the control. This method can simultaneously identify on-target and off-target interactions without any modification to the compound.[5][11]

Comparison of De Novo Target Identification Methods
FeatureAffinity-Based Protein Profiling (AfBPP)Proteome-wide CETSA (MS-CETSA)
Principle Affinity capture of binding partners using a chemical probe.[5]Unbiased detection of ligand-induced protein thermal stabilization.[7]
Compound Modification Required (synthesis of a probe with a linker and tag).[5]Not required; uses the original, unmodified compound.[5]
Cellular Context Can be done in lysates or adapted for live cells.Can be performed on intact cells, preserving the native environment.[11]
Potential Artifacts Linker or tag may interfere with binding or create steric hindrance.Not all binding events result in a measurable thermal shift.[11]
Throughput Low; requires significant optimization and validation.Moderate; requires sophisticated mass spectrometry capabilities.
Data Output List of potential binding partners, ranked by enrichment.List of thermally stabilized (or destabilized) proteins.
Key Advantage Directly captures binding partners.Identifies targets of the unmodified compound in a physiological context.[7]
Key Limitation Probe synthesis can be challenging and may alter compound activity.Limited to soluble proteins; membrane proteins are challenging.[11]

Detailed Experimental Protocols

Protocol 1: Western Blot-based CETSA for a Hypothesized Target
  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) in 6-well plates to reach 80-90% confluency on the day of the experiment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvest and Lysis:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend cell pellets in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Heat Treatment:

    • Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation and Quantification:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Denature the samples in SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the hypothesized target protein, followed by a secondary HRP-conjugated antibody.

    • Visualize bands using a chemiluminescence substrate and quantify band intensity.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves for both vehicle and compound-treated samples.

    • Determine the change in melting temperature (ΔTm) induced by the compound.

Protocol 2: General Workflow for Affinity-Based Protein Profiling (AfBPP)
  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a linker (e.g., polyethylene glycol) and a terminal biotin moiety. A negative control probe that is structurally similar but biologically inactive should also be synthesized if possible.

  • Lysate Preparation:

    • Grow a large batch of cells and harvest.

    • Lyse cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the biotinylated probe for 1-2 hours at 4°C.

    • For the competition control, pre-incubate a separate aliquot of lysate with a 100-fold excess of the free, unmodified compound for 1 hour before adding the biotinylated probe.

    • Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Perform an in-gel or in-solution tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

  • Data Analysis:

    • Compare the list of proteins identified in the probe-treated sample with those from the competition control and a beads-only control.

    • Genuine binding partners should be significantly enriched in the probe-treated sample and show reduced abundance in the competition sample.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in drug discovery. The choice of methodology depends on whether a target is hypothesized or completely unknown.

For validating a putative target, CETSA offers the advantage of working with the unmodified compound and endogenous protein, providing high physiological relevance.[5][7] In contrast, NanoBRET™ provides a higher-throughput, live-cell readout but requires specific reagents and genetic manipulation.[8][9]

For de novo target identification, proteome-wide CETSA is a powerful label-free approach to see how the unmodified compound affects the thermal stability of thousands of proteins simultaneously.[7][11] AfBPP, while requiring challenging chemical synthesis, provides a direct method for capturing binding partners.[5] Often, a combination of these orthogonal approaches provides the most robust and convincing evidence of a compound's true molecular target(s), paving the way for further mechanism-of-action studies and lead optimization.

References

  • Vertex AI Search. (n.d.). Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis - Formulation.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems - PMC - NIH.
  • YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Benchchem. (n.d.). 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione | 1148044-35-2.
  • ResearchGate. (n.d.). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders | Request PDF.
  • National Center for Biotechnology Information. (2018, August 8). Diazaspirononane Inhibitors of O-GlcNAc Hydrolase for the Treatment of Central Nervous System Diseases - PMC.
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • National Center for Biotechnology Information. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central.
  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • ResearchGate. (2025, October 10). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Portland Press. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions.
  • National Center for Biotechnology Information. (n.d.). Biophysical methods in early drug discovery - PMC - NIH.
  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.
  • Semantic Scholar. (n.d.). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1.
  • National Center for Biotechnology Information. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH.
  • Autech Scientific. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 1148044-35-2 2-Benzyl-2,7-Diazaspiro[4.4]nonane-1,3-dione.
  • ACS Publications. (2020, November 16). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders | Journal of Medicinal Chemistry.
  • Synblock. (n.d.). CAS 1148044-35-2 | 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione.
  • Dana Bioscience. (n.d.). 2-BENZYL 9-ETHYL 2,7-DIAZASPIRO[4.4]NONANE-2,9-DICARBOXYLATE 1g.
  • BLDpharm. (n.d.). 1949836-83-2|this compound.
  • National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC.
  • BLDpharm. (n.d.). 1392213-07-8|Benzyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • PubMed. (2020, November 25). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders.
  • BLDpharm. (n.d.). 1086394-74-2|Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Santa Cruz Biotechnology. (n.d.). 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | SCBT.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS No. 1949836-83-2). As a specialized heterocyclic compound frequently utilized in drug discovery and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers and laboratory professionals, offering a framework grounded in established safety principles to ensure personnel safety and environmental compliance.

The causality behind these procedures is rooted in the precautionary principle. While comprehensive toxicological and environmental fate data for this specific compound are not widely published, its chemical structure and the known hazards of similar molecules demand a cautious approach. The procedures outlined below are designed to mitigate risks associated with skin, eye, and respiratory irritation, as well as potential harm from ingestion.

Hazard Identification and Risk Assessment

Understanding the hazard profile is the critical first step in establishing a safe disposal workflow. Based on data from structurally related compounds, this compound should be handled as a hazardous substance.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to this hazard profile, all waste streams containing this compound, whether in solid form, dissolved in solution, or as residue on labware, must be treated as hazardous chemical waste. Discharge into the environment, including sanitary sewer systems, must be strictly avoided.[2][4]

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The following must be worn at all times:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) that are regularly inspected for tears or holes before use. Wash hands thoroughly after handling, even after glove removal.[1]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][4]

Waste Segregation and Containerization

Proper segregation at the point of generation is the cornerstone of a compliant and safe waste management program.[5] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Waste StreamContainer Type & LabelingDisposal Pathway
Solid Chemical Waste Clearly labeled, sealed container compatible with chemical waste. Label must read: "Hazardous Waste," the full chemical name, and associated hazards (Irritant, Harmful).Collection by licensed chemical waste carrier.
Contaminated Labware (non-sharp) Labeled "Hazardous Waste" container for solid waste.Triple-rinse (see protocol below); rinsate collected as liquid hazardous waste. Discard labware per institutional policy.
Contaminated Sharps Puncture-proof, labeled sharps container designated for chemically contaminated sharps.Collection by licensed chemical waste carrier.
Liquid Waste (Rinsate, Solutions) Sealable, chemically compatible container (e.g., plastic carboy). Label must read: "Hazardous Waste," all chemical constituents, and associated hazards.Collection by licensed chemical waste carrier.

Step-by-Step Disposal Protocols

The following workflows provide detailed methodologies for managing different forms of waste generated during research activities involving this compound.

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Work within a chemical fume hood. Don all required PPE as specified in Section 2.

  • Containerization: Place the original container with the unused compound into a secondary, larger container that can be securely sealed (e.g., a salvage drum or pail).

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Clearly write the full chemical name: "this compound" and its CAS number (1949836-83-2). Check the boxes for "Toxic" and "Irritant" hazards.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials.[6]

  • Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed waste carrier.[1]

Protocol 4.2: Decontamination and Disposal of Contaminated Labware

This protocol applies to non-sharp items like glassware (beakers, flasks) and plasticware.

  • Initial Decontamination: In a fume hood, perform a preliminary rinse of the contaminated item with a suitable solvent in which the compound is soluble. This initial rinsate should be collected directly into a designated liquid hazardous waste container.

  • Triple Rinse Procedure: a. Add a small amount of the chosen solvent (enough to wet the entire inner surface). b. Swirl the solvent to ensure complete contact with all contaminated surfaces. c. Decant the rinsate into the designated liquid hazardous waste container. d. Repeat this process two more times for a total of three rinses.[7]

  • Final Disposal: After triple rinsing, the labware can typically be cleaned through standard laboratory washing procedures. The empty, rinsed container should have its original label defaced before being discarded or recycled according to institutional policy.[7]

Protocol 4.3: Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.[1] Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully scoop the absorbed material and spilled compound into a compatible, sealable container.

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Final Decontamination: Clean the spill area with soap and water or a suitable solvent. All cleaning materials (wipes, towels) must be collected and placed in the hazardous waste container.

  • Disposal: Arrange for pickup of the sealed waste container through your EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe management of waste streams containing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Generation of Waste (Containing Compound) waste_type What is the Waste Type? start->waste_type solid Solid Chemical (Bulk or Spill Residue) waste_type->solid Solid liquid Liquid Waste (Rinsate, Solutions) waste_type->liquid Liquid labware Contaminated Labware (Glass, Plastic) waste_type->labware Labware collect_solid Collect in Labeled, Sealed 'Hazardous Waste' Bin solid->collect_solid collect_liquid Collect in Labeled, Sealed 'Hazardous Liquid Waste' Carboy liquid->collect_liquid decon Perform Triple Rinse (Protocol 4.2) labware->decon ehs_pickup Arrange EHS Pickup for Licensed Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup decon->collect_liquid Collect Rinsate clean_labware Clean Labware via Standard Procedures decon->clean_labware After Decon

Caption: Waste Disposal Workflow for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione HCl.

References

  • PubChem.2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.[Link]
  • Boston University Environmental Health & Safety.Chemical Waste Management Guide.[Link]
  • Emory University Department of Chemistry.Chemical Waste Disposal Guidelines.[Link]
  • Stanford Environmental Health & Safety.
  • University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines.[Link]
  • NIH.Waste Disposal Guide 2022.[Link]
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.